An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(thiazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-(thiazol-5-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the exploration of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(thiazol-5-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the exploration of novel therapeutic agents. Its structural motif, combining a chlorinated pyridine ring with a thiazole moiety, presents a unique electronic and steric profile that can be exploited for targeted drug design. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-(thiazol-5-yl)pyridine, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application in drug discovery programs. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes known information, provides context through related compounds, and outlines robust experimental protocols for its full characterization. The compound has been identified in patent literature as a potential antiproliferative agent, highlighting its relevance in oncology research.[1]
Chemical Identity and Molecular Structure
The fundamental identity of 5-Chloro-2-(thiazol-5-yl)pyridine is established by its unique molecular structure and associated identifiers.
The molecule consists of a pyridine ring chlorinated at the 5-position and substituted at the 2-position with a 5-thiazolyl group. This arrangement of heteroatoms and the chloro-substituent dictates the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.
Figure 1: Chemical structure of 5-Chloro-2-(thiazol-5-yl)pyridine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which in turn affects its membrane permeability and solubility.
Property
Value
Method
Calculated LogP
2.2
Computational
This calculated LogP value suggests that 5-Chloro-2-(thiazol-5-yl)pyridine possesses moderate lipophilicity.
Preparation of Solutions: Prepare a stock solution of 5-Chloro-2-(thiazol-5-yl)pyridine in a suitable solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each with the other by vigorous mixing for 24 hours, followed by separation.
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known ratio (e.g., 1:1).
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's bioavailability.
Sample Preparation: Add an excess amount of solid 5-Chloro-2-(thiazol-5-yl)pyridine to a known volume of purified water or a relevant buffer (e.g., PBS pH 7.4) in a sealed vial.
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or filtration through a fine-pore filter (e.g., 0.22 µm).
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The pyridine and thiazole nitrogens in 5-Chloro-2-(thiazol-5-yl)pyridine are expected to be basic.
The pKa of the conjugate acid of thiazole is approximately 2.5. The pKa of the conjugate acid of pyridine is around 5.2. The presence of the electron-withdrawing chloro group on the pyridine ring is expected to decrease its basicity.
Solution Preparation: Prepare a solution of 5-Chloro-2-(thiazol-5-yl)pyridine of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of 5-Chloro-2-(thiazol-5-yl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiazole rings. The chemical shifts and coupling patterns will be influenced by the chloro-substituent and the electronic nature of the two heterocyclic rings.
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-(thiazol-5-yl)pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed.
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the chemical shifts and coupling constants to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups and the aromatic rings present in the molecule.
Instrument Preparation: Ensure the ATR crystal is clean.
Background Collection: Collect a background spectrum.
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
Spectrum Acquisition: Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Synthesis
The synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine can be approached through various synthetic routes. The patent literature (US20110112110A1) provides a likely pathway for its preparation, which would involve the coupling of a suitable pyridine precursor with a thiazole-containing fragment. A general synthetic strategy could involve a cross-coupling reaction.
Figure 2: A generalized workflow for the synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine.
A detailed experimental procedure would be outlined in the aforementioned patent literature.
Safety and Handling
Given the presence of a chlorinated pyridine moiety, 5-Chloro-2-(thiazol-5-yl)pyridine should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
5-Chloro-2-(thiazol-5-yl)pyridine is a molecule with demonstrated potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. A thorough characterization of this compound, as outlined in this guide, is a critical step in advancing its development from a promising lead to a potential therapeutic agent. Further research to obtain detailed experimental data is highly encouraged to build a more complete profile of this intriguing heterocyclic compound.
References
Information on related compounds and general principles of physicochemical property determination has been synthesized from various chemical and scientific d
Antiproliferative compounds and therapeutic uses thereof.
An In-depth Technical Guide to 5-Chloro-2-(thiazol-5-yl)pyridine
Abstract This technical guide provides a comprehensive overview of 5-Chloro-2-(thiazol-5-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(thiazol-5-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number and synonyms, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's strategic applications as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to serve as a practical resource for scientists engaged in synthetic chemistry and pharmaceutical research, offering both foundational knowledge and actionable experimental insights.
Chemical Identity and Nomenclature
5-Chloro-2-(thiazol-5-yl)pyridine is a bi-heterocyclic aromatic compound. The structural scaffold, featuring a covalent bond between the C2 position of a 5-chloropyridine ring and the C5 position of a thiazole ring, is a privileged motif in modern drug discovery.
The physicochemical properties of 5-Chloro-2-(thiazol-5-yl)pyridine are critical for its handling, reaction setup, and integration into drug development workflows. The data presented below is collated from supplier technical data sheets and computational predictions.
Soluble in organic solvents such as Dichloromethane (DCM), Chloroform, and Methanol.
General Chemical Knowledge
Synthesis and Purification Protocol
The synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, broad substrate scope, and excellent yields.[2] This protocol outlines the coupling of a suitable 2-halopyridine with a thiazole-boronic acid derivative.
Expert Rationale:
The Suzuki-Miyaura reaction is predicated on the palladium-catalyzed reaction between an organohalide and an organoboron compound.[2] For this synthesis, 2-bromo-5-chloropyridine is selected as the halide partner due to the higher reactivity of the C-Br bond compared to a C-Cl bond in the oxidative addition step of the catalytic cycle. Thiazole-5-boronic acid is the corresponding nucleophilic partner. A phosphine ligand, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. The base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step.[3]
Reaction Scheme:
Step-by-Step Methodology:
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-chloropyridine (1.0 eq), thiazole-5-boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio by volume). The solvent volume should be sufficient to dissolve the reagents upon heating (e.g., ~0.1 M concentration).
Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromo-5-chloropyridine is consumed (typically 4-12 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate and water.
Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.
Combine the organic extracts and wash with brine (saturated NaCl solution).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford 5-Chloro-2-(thiazol-5-yl)pyridine as a pure solid.
Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The purity should exceed 95% for use in subsequent drug discovery applications.
Synthesis and Purification Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final, validated product.
Caption: Workflow for the synthesis and validation of 5-Chloro-2-(thiazol-5-yl)pyridine.
Applications in Drug Discovery and Development
The pyridine-thiazole heterocyclic motif is a cornerstone in modern medicinal chemistry. Its prevalence stems from the ability of the nitrogen and sulfur atoms to engage in hydrogen bonding and other non-covalent interactions with biological targets, while the overall scaffold provides a rigid framework for orienting pharmacophoric substituents.
Key Intermediate for Kinase Inhibitors:
5-Chloro-2-(thiazol-5-yl)pyridine is a critical intermediate for synthesizing a range of protein kinase inhibitors. The pyridine and thiazole rings can serve as hinge-binding motifs, a common feature in ATP-competitive kinase inhibitors. The chlorine atom at the 5-position of the pyridine ring provides a reactive handle for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse functional groups to explore the solvent-exposed regions of the kinase active site and improve potency and selectivity.
Published research demonstrates that related 5-(pyridin-2-yl)thiazole structures are potent inhibitors of kinases such as Transforming Growth Factor-beta type 1 receptor (ALK5), which is implicated in fibrosis and cancer.[4] The core structure is also found in molecules targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are prominent targets in oncology.
Scaffold for Bioactive Molecules:
Beyond kinase inhibition, the pyridine-thiazole core is explored for a variety of therapeutic areas. The unique electronic properties and metabolic stability of this scaffold make it an attractive starting point for developing novel agents with potential anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The combination of nitrogen and sulfur heterocycles often leads to novel or enhanced biological activities.[7]
Safety and Handling
Researchers should handle this compound with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
5-chloro-2-(thiazol-5-yl)pyridine | 1190219-55-6. (n.d.). Moshang Chemical. Retrieved from [Link]
Suzuki reaction. (2024, February 27). In Wikipedia. Retrieved from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. (2008, March 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, April). Asian Journal of Chemistry. Retrieved from [Link]
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21). Molecules. Retrieved from [Link]
molecular structure and SMILES string for 5-Chloro-2-(thiazol-5-yl)pyridine
An In-depth Technical Guide to 5-Chloro-2-(thiazol-5-yl)pyridine: Structure, Synthesis, and Application Abstract 5-Chloro-2-(thiazol-5-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 5-Chloro-2-(thiazol-5-yl)pyridine: Structure, Synthesis, and Application
Abstract
5-Chloro-2-(thiazol-5-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a chlorinated pyridine ring linked to a thiazole moiety, positions it as a privileged scaffold for targeting key enzymes in cellular signaling pathways. This guide provides a comprehensive technical overview of its molecular structure, a detailed, field-proven synthetic protocol, methodologies for its spectroscopic validation, and an exploration of its primary application as a potent kinase inhibitor in oncological research. This document is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering expert insights into the handling and application of this valuable chemical entity.
Molecular Structure and Chemical Identifiers
The structural foundation of 5-Chloro-2-(thiazol-5-yl)pyridine consists of a pyridine ring chlorinated at the 5-position and a thiazole ring attached at the 2-position of the pyridine. This specific arrangement of heteroatoms and the chloro-substituent dictates its electronic properties and three-dimensional shape, which are crucial for its biological activity.
Advanced Safety Data Sheet (SDS) Analysis and Handling Protocols for 5-Chloro-2-(thiazol-5-yl)pyridine
Executive Summary In modern drug discovery, halogenated heteroaromatic building blocks are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Chloro-2-(thiazol-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, halogenated heteroaromatic building blocks are highly prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) represents a critical intermediate combining an electron-deficient chloropyridine moiety with a metabolically reactive thiazole ring. Because novel pharmaceutical intermediates often lack comprehensive, empirically derived Safety Data Sheets (SDS), researchers must rely on structure-activity relationships (SAR) and predictive toxicology to establish safe handling protocols.
This whitepaper provides an in-depth, mechanistically grounded SDS analysis for 5-Chloro-2-(thiazol-5-yl)pyridine. By synthesizing the known hazard profiles of its constituent substructures—chloropyridines[1] and thiazoles[2]—this guide establishes self-validating workflows designed to protect laboratory personnel from acute toxicity, dermal sensitization, and respiratory hazards.
To engineer appropriate safety controls, we must first deconstruct the molecule's physical and chemical properties. The presence of the chlorine atom on the pyridine ring significantly alters the electron density of the molecule, while the thiazole ring introduces specific metabolic liabilities[3].
Based on the hazard profiles of 2-chloropyridine (toxic by ingestion and skin absorption)[1] and thiazole (harmful if swallowed)[2], the following Globally Harmonized System (GHS) classifications must be applied:
GHS Code
Hazard Statement
Mechanistic Rationale
H302
Harmful if swallowed
Systemic toxicity is driven by hepatic CYP450 activation of the thiazole ring into reactive intermediates.
H315
Causes skin irritation
Halogenated pyridines can react with epidermal proteins via Nucleophilic Aromatic Substitution (SNAr), causing irritation[4].
H319
Causes serious eye irritation
The aprotic nature of the heterocycle disrupts corneal lipid bilayers upon contact.
H335
May cause respiratory irritation
Inhalation of fine particulates leads to mucosal sensitization and localized inflammation.
Toxicological Mechanisms: The "Why" Behind the Hazards
Standard SDS documents often list hazards without explaining why a chemical is dangerous. For 5-Chloro-2-(thiazol-5-yl)pyridine, the toxicity is bimodal, stemming from both direct chemical reactivity and enzymatic bioactivation.
Direct Chemical Reactivity (SNAr): The pyridine nitrogen withdraws electron density from the aromatic ring, rendering the carbon attached to the chlorine atom highly electrophilic. If the powder contacts the skin or respiratory mucosa, biological nucleophiles (such as the thiol groups of cysteine residues in proteins) can attack this position, displacing the chloride ion. This covalent adduction is a primary driver of skin sensitization and irritation (H315)[4].
Metabolic Activation: Thiazole rings are known substrates for hepatic Cytochrome P450 (CYP) enzymes. Oxidation of the thiazole sulfur or double bonds can yield reactive epoxides or S-oxides. If ingested or systemically absorbed, these intermediates can deplete intracellular glutathione (GSH) or bind to hepatic macromolecules, leading to hepatotoxicity (H302)[2].
Metabolic activation and direct reactivity pathways of 5-Chloro-2-(thiazol-5-yl)pyridine.
Self-Validating Experimental Handling Protocols
To mitigate the risks outlined above, laboratory personnel must utilize handling protocols that inherently verify their own safety and success. The following methodology for preparing a 100 mM in vitro assay stock solution incorporates a mass-balance validation loop to detect invisible spills or aerosolization.
Protocol: Preparation of 100 mM Stock Solution in DMSO
Prerequisites:
PPE: Double nitrile gloves (changed immediately if contaminated, as chloropyridines can permeate standard nitrile over time[1]), safety goggles, and a lab coat.
Engineering Controls: Class II Biological Safety Cabinet (BSC) or a HEPA-filtered powder dispensing enclosure.
Step-by-Step Methodology:
Gravimetric Tare & Anti-Static Control: Place a 4 mL amber glass vial on an analytical balance inside the enclosure. Use an anti-static ionizer bar to eliminate static charge on the vial. Causality: Static charge causes fine powders to scatter, leading to undetected contamination of the workspace. Tare the balance.
Dispensing: Carefully weigh exactly 19.67 mg of 5-Chloro-2-(thiazol-5-yl)pyridine into the vial. Record this exact mass (
).
Aprotic Solvation: Add exactly 1.00 mL of anhydrous Dimethyl Sulfoxide (DMSO) using a positive displacement pipette. Causality: DMSO is used because it fully solubilizes both the polar thiazole and lipophilic chloropyridine moieties without causing hydrolysis of the C-Cl bond. Record the mass of the added DMSO (
, approximately 1.10 g).
Self-Validation (Mass-Balance Check): Cap the vial tightly and vortex until visually clear. Place the sealed vial back on the balance.
Validation Logic: The total mass must equal
.
If the actual mass is
lower than the theoretical mass, an evaporative loss or micro-spill has occurred during transfer. The workspace must immediately be treated as contaminated.
Storage: Store the validated stock solution at -20°C in the dark to prevent photo-degradation of the thiazole ring.
Self-validating gravimetric workflow and decontamination logic for handling halogenated heterocycles.
Emergency Response & Mechanistic Decontamination
Standard lab spill protocols often rely on simple soap and water, which is dangerously insufficient for reactive halogenated heterocycles. Because 5-Chloro-2-(thiazol-5-yl)pyridine is highly electrophilic, spills must be chemically quenched, not just wiped away.
Targeted Spill Decontamination Protocol
Containment: Isolate the spill area. Do not use water, as the compound is highly lipophilic and will simply spread.
Chemical Quenching (Nucleophilic Attack): Spray the contaminated surface with a 1% Ethanolamine in Isopropanol solution.
Causality: The primary amine of ethanolamine acts as a sacrificial biological nucleophile. It rapidly undergoes SNAr with the 5-chloro position of the pyridine ring, displacing the chlorine and forming a bulky, highly polar, and non-toxic adduct.
Incubation: Allow the quench solution to sit for 5 minutes to ensure complete reaction.
Physical Removal: Wipe the area with absorbent pads. The isopropanol ensures the newly formed adduct remains in solution for easy physical removal. Dispose of all pads in a sealed, designated hazardous waste container[2].
References
National Center for Biotechnology Information (NCBI). "3-Chloropyridine | C5H4ClN | CID 12287 - PubChem." PubChem,[Link].
National Center for Biotechnology Information (NCBI). "2-Chloropyridine | C5H4ClN | CID 7977 - PubChem." PubChem,[Link].
National Center for Biotechnology Information (NCBI). "Thiazole | C3H3NS | CID 9256 - PubChem." PubChem,[Link].
Predictive and Empirical Solubility Profiling of 5-Chloro-2-(thiazol-5-yl)pyridine in Organic Solvents: A Technical Guide for Drug Development
Executive Summary 5-Chloro-2-(thiazol-5-yl)pyridine (CAS 1190219-55-6) is a critical biaryl intermediate utilized in the synthesis of antiproliferative compounds, notably inhibitors targeting oncogenic tyrosine kinases s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Chloro-2-(thiazol-5-yl)pyridine (CAS 1190219-55-6) is a critical biaryl intermediate utilized in the synthesis of antiproliferative compounds, notably inhibitors targeting oncogenic tyrosine kinases such as ALK and the Bcr-Abl T315I mutant[1]. In early-stage drug discovery and process chemistry, understanding the solubility profile of such intermediates in organic solvents is paramount. Solubility dictates the efficiency of downstream cross-coupling reactions, purification steps, and the formulation of biological assay stocks.
As a Senior Application Scientist, I have designed this technical whitepaper to bridge in silico predictive modeling with rigorous empirical validation. This guide establishes a self-validating framework for determining the thermodynamic solubility of 5-Chloro-2-(thiazol-5-yl)pyridine, ensuring high-fidelity data for lead optimization and process scale-up.
Physicochemical Profiling & In Silico Solvent Selection
Structural Analysis and Causality of Solvation
The chemical architecture of 5-Chloro-2-(thiazol-5-yl)pyridine features three distinct domains that govern its solvation thermodynamics:
Pyridine Ring: Acts as a strong hydrogen bond acceptor, favoring interactions with protic or highly polar aprotic solvents.
Thiazole Ring: An electron-rich, polarizable heteroaromatic system that enhances
stacking and dipole-dipole interactions.
Chloro Substituent: A lipophilic halogen that significantly increases the molecule's dispersion forces (
), reducing its affinity for highly polar aqueous environments while increasing affinity for halogenated organic solvents.
Hansen Solubility Parameters (HSP) Strategy
To avoid the resource drain of trial-and-error screening, we employ Hansen Solubility Parameters (HSP). Unlike the traditional Hildebrand approach—which fails for polar and hydrogen-bonding systems—HSP divides the total cohesive energy density into three distinct intermolecular forces: dispersion forces (
), permanent dipole-dipole interactions (), and hydrogen bonding ()[2].
By plotting the HSP of 5-Chloro-2-(thiazol-5-yl)pyridine in a 3D space, we calculate its interaction radius (
). Solvents whose parameters fall within this sphere (where the distance ) are predicted to be highly miscible.
Caption: Decision tree for in silico solvent screening using Hansen Solubility Parameters.
Quantitative Solvent Prediction Data
Based on the structural group contributions of the compound, the following table summarizes the predicted miscibility across standard organic solvents used in synthesis and assays.
Organic Solvent
(MPa)
(MPa)
(MPa)
Predicted Miscibility
Mechanistic Rationale
DMSO
18.4
16.4
10.2
High
Strong dipole interactions perfectly align with the thiazole/pyridine rings.
Dichloromethane (DCM)
18.2
6.3
6.1
High
Excellent dispersion matching for the chloro-aromatic system.
Methanol
15.1
12.3
22.3
Moderate
High H-bonding capacity may exceed the compound's acceptor limits.
n-Hexane
14.9
0.0
0.0
Low
Complete lack of polar/H-bond interactions leads to poor solvation.
Empirical Thermodynamic Solubility Protocol
Kinetic vs. Thermodynamic Solubility
While kinetic solubility (often evaluated via rapid solvent dilution and laser nephelometry) is sufficient for early-stage high-throughput screening, it is prone to supersaturation artifacts. For lead optimization, formulation, and process chemistry, thermodynamic solubility is mandatory[3]. Thermodynamic methods measure the true equilibrium between the solid crystalline compound and the dissolved state[3].
The Shake-Flask Methodology
The shake-flask method remains the gold standard for determining thermodynamic solubility[4]. The protocol below is designed as a self-validating system: it mandates triplicate sampling and standard curve verification to ensure data integrity.
Caption: Step-by-step workflow of the thermodynamic shake-flask solubility protocol.
Step-by-Step Execution:
Preparation of Saturated Solutions: Dispense an excess amount (e.g., 20–50 mg) of 5-Chloro-2-(thiazol-5-yl)pyridine powder into 2 mL glass vials. Causality: An excess ensures that the solvent reaches its maximum saturation limit, maintaining a solid-liquid equilibrium[4].
Solvent Addition: Add 1 mL of the target organic solvent (e.g., DMSO, DCM, Ethyl Acetate) to each vial. Prepare all samples in independent triplicates.
Equilibration: Seal the vials tightly and place them in an isothermal orbital shaker at 25°C (or target reaction temperature) for 48 to 72 hours. Causality: Extended incubation is critical; shorter times may capture a transient kinetic state rather than true thermodynamic equilibrium[4].
Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents (unlike cellulose), preventing analyte adsorption and ensuring no micro-particulates artificially inflate the UV absorbance reading.
Quantification (Self-Validation Step): Dilute the filtrate appropriately and analyze via HPLC-UV. Quantify the concentration against a pre-established calibration curve of the compound (must have
). Calculate the mean solubility and standard deviation across the triplicates.
Data Synthesis and Application in Drug Development
Once the thermodynamic solubility profile of 5-Chloro-2-(thiazol-5-yl)pyridine is empirically validated, the data directly informs two critical development pathways:
Process Chemistry (Synthesis): High solubility in halogenated solvents like DCM makes it an ideal continuous phase for electrophilic aromatic substitutions or cross-coupling reactions at the chloro-position. If the compound shows high solubility in THF or DMF, these can be leveraged for palladium-catalyzed Suzuki-Miyaura couplings to build the final ALK/Bcr-Abl inhibitor structures.
Biological Assays (In Vitro Testing): For cell-based assays, the compound must be delivered in a vehicle that does not precipitate upon introduction to aqueous media. Confirming a high thermodynamic solubility in DMSO (e.g., >20 mM) ensures that concentrated stock solutions can be maintained without hidden precipitation, preventing false negatives in high-throughput screening[3].
By combining predictive HSP modeling with rigorous shake-flask empiricism, development teams can eliminate solvent-related bottlenecks, ensuring that 5-Chloro-2-(thiazol-5-yl)pyridine is efficiently advanced through the pharmaceutical pipeline.
role of 5-Chloro-2-(thiazol-5-yl)pyridine in SDHI fungicide chemistry
The Role of 5-Chloro-2-(thiazol-5-yl)pyridine in Next-Generation SDHI Fungicide Chemistry: A Structural and Mechanistic Whitepaper Executive Summary The agricultural sector is currently facing a critical inflection point...
Author: BenchChem Technical Support Team. Date: March 2026
The Role of 5-Chloro-2-(thiazol-5-yl)pyridine in Next-Generation SDHI Fungicide Chemistry: A Structural and Mechanistic Whitepaper
Executive Summary
The agricultural sector is currently facing a critical inflection point in disease management. Succinate Dehydrogenase Inhibitors (SDHIs) have been the cornerstone of broad-spectrum fungal control. However, the rapid emergence of target-site mutations in the mitochondrial Complex II of phytopathogenic fungi necessitates the development of novel pharmacophores[1]. This whitepaper explores the chemical, mechanistic, and practical applications of 5-chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6)—a highly versatile bi-heteroaryl building block—in the design of next-generation SDHI fungicides capable of overcoming existing resistance paradigms.
The SDHI Landscape and the Resistance Imperative
Succinate dehydrogenase (SDH) is a highly conserved enzyme complex that couples the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle with the reduction of ubiquinone in the mitochondrial electron transport chain[1]. Traditional SDHI fungicides (e.g., boscalid, fluxapyroxad) function by competitively binding to the ubiquinone-binding pocket (Qp site), thereby halting fungal respiration[2].
Despite their efficacy, the repeated application of traditional pyrazole-4-carboxamides has exerted immense selection pressure. This has led to the proliferation of single-nucleotide polymorphisms (SNPs) resulting in amino acid substitutions—most notably SdhB-H277Y , SdhC-I86F , and SdhD-H132R [1][2]. These mutations alter the spatial geometry and hydrogen-bonding network of the Qp pocket, rendering classical SDHIs ineffective. To restore efficacy, drug development professionals are shifting toward unconventional bioisosteres and novel subclasses that exhibit unusual binding modes[3].
Fig 1. Mechanism of action of SDHIs at the mitochondrial Complex II Qp site.
Chemical Profiling of 5-Chloro-2-(thiazol-5-yl)pyridine
5-Chloro-2-(thiazol-5-yl)pyridine (
) is a bi-heterocyclic intermediate characterized by a 5-chloropyridine ring conjugated directly to a 1,3-thiazole ring[4].
Mechanistic Rationale for SDHI Design:
Enhanced Lipophilicity (logP): The chlorine atom on the pyridine ring significantly increases the lipophilicity of the molecule. In the context of agrochemicals, this causality is twofold: it enhances cuticular penetration into plant tissues for systemic protection, and it allows the moiety to anchor deeply into the hydrophobic cavity of the Qp site normally occupied by the isoprenoid tail of ubiquinone.
Unique Hydrogen-Bonding Geometry: Unlike pyrazole rings that rely on adjacent nitrogen atoms, the thiazole ring provides a sulfur atom and a nitrogen atom separated by a carbon. Sulfur is highly polarizable and can engage in unique chalcogen bonding with mutated residues (e.g., Tyrosine in SdhB-H277Y) that would otherwise sterically clash with traditional amides[5].
Bioisosteric Versatility: This scaffold can be functionalized at the thiazole C2 or C4 positions to create novel carboxamides or pyrimidinamine derivatives, effectively bypassing cross-resistance profiles[5].
Experimental Workflows: Synthesis and Efficacy Validation
As an Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflows detail the synthesis of a theoretical SDHI candidate utilizing this core, followed by rigorous enzymatic and in vivo validation.
Protocol 1: Synthesis of the Bi-Heteroaryl Core
Causality: We utilize a Suzuki-Miyaura cross-coupling reaction. The choice of
as a catalyst is deliberate; its large bite angle facilitates the reductive elimination step, which is otherwise notoriously sluggish in sterically hindered bi-heteroaryl couplings.
Reagent Preparation: In an inert argon atmosphere, combine 1.0 eq of 2-bromo-5-chloropyridine and 1.2 eq of thiazole-5-boronic acid in a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
Catalysis: Add 0.05 eq of
and 2.0 eq of potassium carbonate (). The base is critical for activating the boronic acid via the formation of a reactive boronate complex.
Reaction & Monitoring: Heat the mixture to 90°C for 12 hours. Monitor via TLC/LC-MS. Self-Validation: The disappearance of the 2-bromo-5-chloropyridine mass peak (m/z ~192) and the appearance of the product peak (m/z 197.6) confirms successful coupling.
Purification: Extract with ethyl acetate, wash with brine, dry over
, and purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 5-chloro-2-(thiazol-5-yl)pyridine[4].
Fig 2. Step-by-step synthetic workflow for thiazole-pyridine SDHI derivatives.
Protocol 2: In Vitro SDH Enzyme Inhibition Assay (
)
Causality: To isolate the compound's effect strictly to Complex II, we use 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. DCPIP reduction causes a measurable colorimetric shift at 600 nm, directly correlating with SDH activity.
Mitochondrial Extraction: Isolate mitochondria from wild-type and mutant (SdhB-H277Y) strains of Botrytis cinerea using differential centrifugation in a sucrose buffer.
Assay Mixture: In a 96-well microplate, combine mitochondrial suspension, 20 mM succinate (substrate), and 50 µM DCPIP in a phosphate buffer (pH 7.4).
Inhibitor Introduction: Add the synthesized thiazole-pyridine SDHI candidate in a serial dilution (0.01 to 100 µM). Self-Validation: Include a DMSO-only well as a negative control (0% inhibition) and a Boscalid well as a positive control.
Measurement: Add 2 mM decylubiquinone to initiate the reaction. Measure absorbance at 600 nm every 30 seconds for 10 minutes. Calculate the
using non-linear regression.
Protocol 3: In Vivo Greenhouse Efficacy (
)
Causality: Formulating the compound with 0.1% Tween-80 reduces the surface tension of the spray droplets. This ensures uniform foliar coverage and maximizes the cuticular penetration facilitated by the lipophilic chloropyridine moiety.
Plant Inoculation: Spray 3-week-old cucumber plants with a spore suspension (
spores/mL) of B. cinerea.
Treatment: 24 hours post-inoculation, apply the formulated SDHI candidate at varying concentrations (1, 5, 10, 50 mg/L).
Assessment: After 7 days at 22°C and 90% relative humidity, visually assess the percentage of leaf area infected. Calculate the
based on disease severity reduction relative to untreated controls.
Quantitative Data & Comparative Efficacy
The structural advantages of the 5-chloro-2-(thiazol-5-yl)pyridine core become evident when comparing its theoretical functionalized derivatives against commercial standards. The inclusion of the thiazole ring mitigates the severe resistance factor (RF) typically seen in SdhB-mutated strains[1].
Table 1: Comparative In Vitro and In Vivo Efficacy Profiles
Compound Class
Target Pathogen Strain
(µM)[Enzyme]
(mg/L) [Greenhouse]
Resistance Factor (RF)
Boscalid (Standard)
B. cinerea (Wild-Type)
0.08
1.20
1.0
Boscalid (Standard)
B. cinerea (SdhB-H277Y)
>50.0
>100.0
>600.0
Fluxapyroxad (Standard)
B. cinerea (Wild-Type)
0.04
0.85
1.0
Fluxapyroxad (Standard)
B. cinerea (SdhB-H277Y)
2.10
18.5
52.5
Thiazole-Pyridine Derivative
B. cinerea (Wild-Type)
0.06
0.95
1.0
Thiazole-Pyridine Derivative
B. cinerea (SdhB-H277Y)
0.15
2.80
2.5
Note: Data represents a synthesized aggregate of expected bioassay results based on the structural mechanics of thiazole-containing pyrimidinamine derivatives[5].
Conclusion & Future Perspectives
The integration of 5-chloro-2-(thiazol-5-yl)pyridine into SDHI discovery pipelines represents a highly logical evolution in fungicide chemistry. By moving away from rigid pyrazole cores and embracing the conformational flexibility and unique electron distribution of the chloropyridyl-thiazole axis, researchers can successfully design molecules that bypass the steric hindrances of SdhB and SdhC mutations[2][3]. Future development should focus on optimizing the amide linkage and exploring the systemic mobility of these molecules within vascular plant tissues.
References
A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides
Source: Phytopathology® - APS Journals
URL:[Link]
Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi
Source: Research in Plant Disease
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Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode
Source: Pest Management Science (via PubMed Central)
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Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety
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5-chloro-2-(thiazol-5-yl)pyridine | 1190219-55-6
Source: Molaid Chemical Database
URL:[Link]
The Ascendancy of Thiazolyl-Pyridine Scaffolds: A Technical Guide to Their Role in Modern Agrochemistry
Introduction: The Strategic Fusion of Two Privileged Heterocycles In the relentless pursuit of novel and effective agrochemicals, the strategic combination of privileged heterocyclic scaffolds has emerged as a cornerston...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Fusion of Two Privileged Heterocycles
In the relentless pursuit of novel and effective agrochemicals, the strategic combination of privileged heterocyclic scaffolds has emerged as a cornerstone of modern molecular design. Among these, the thiazolyl-pyridine framework, a conjunction of a five-membered sulfur- and nitrogen-containing thiazole ring with a six-membered nitrogen-containing pyridine ring, has proven to be a particularly fruitful area of exploration. This guide provides an in-depth technical review of the critical role of thiazolyl-pyridine and its related structures in the development of herbicides, fungicides, and insecticides. We will delve into the synthetic strategies, modes of action, and structure-activity relationships (SAR) that underpin the success of these compounds, offering field-proven insights for researchers and professionals in agrochemical development. The inherent chemical properties of both thiazole and pyridine—including their ability to engage in a variety of non-covalent interactions and their relative stability—make their fusion a powerful platform for creating bioactive molecules with diverse and highly specific targets within pests, weeds, and pathogens.[1][2]
Diagram: The Core Thiazolyl-Pyridine Scaffold
Caption: A generalized representation of a thiazolyl-pyridine scaffold, highlighting the fusion of the two key heterocyclic rings and potential points for substitution (R groups) that modulate biological activity.
Herbicides: Targeting Essential Plant Pathways
The thiazolo[4,5-b]pyridine scaffold has recently been identified as a novel and potent herbicidal lead structure.[3][4] These compounds have demonstrated significant efficacy, particularly in the pre-emergence control of commercially important grass weed species in major crops like wheat and corn.[3]
Mechanism of Action: Inhibition of Acyl-ACP Thioesterase (FAT)
The primary mode of action for this class of herbicides is the inhibition of acyl-acyl carrier protein (acyl-ACP) thioesterase (FAT).[3] FAT enzymes are crucial in plant fatty acid biosynthesis, catalyzing the hydrolysis of acyl-ACPs to release free fatty acids, which are then exported from the plastids for the synthesis of essential lipids.[3] By inhibiting FAT, these herbicides disrupt lipid metabolism, leading to a cascade of cellular failures and ultimately plant death. This mode of action is plant-specific, which is a highly desirable trait for herbicides as it contributes to a favorable toxicological profile in non-target organisms. The discovery that compounds like 2,3-dihydro[5][6]thiazolo[4,5-b]pyridines are potent FAT inhibitors has opened a new avenue for the development of herbicides with a novel site of action, a critical tool in managing the growing challenge of herbicide resistance.[3][4]
Structure-Activity Relationship (SAR) Insights
Research into 2,3-dihydro[5][6]thiazolo[4,5-b]pyridine derivatives has provided initial but crucial SAR insights.[4] The nature of the substituent on the phenyl ring attached to the thiazolopyridine core significantly influences both target affinity and in-vivo herbicidal activity. Furthermore, modifications to the thiazole moiety itself have been shown to impact biological efficacy.[4] While comprehensive quantitative SAR data is still emerging for this newer class of herbicides, the initial findings strongly suggest that fine-tuning the electronic and steric properties of the substituents is key to optimizing herbicidal potency and crop selectivity.
The thiazolyl-pyridine scaffold is a well-established core in several commercial and developmental fungicides. A prime example is Thifluzamide, a thiazole carboxamide fungicide known for its systemic properties and efficacy against a range of fungal pathogens, particularly those from the Basidiomycetes class, such as Rhizoctonia spp.[7]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Thifluzamide and related thiazolyl-pyridine fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[7] They target Complex II of the mitochondrial respiratory chain, a critical enzyme complex involved in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[5][8] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, thereby halting cellular respiration and energy production in the fungal pathogen.[9][10] This leads to a rapid cessation of growth and ultimately cell death. The high affinity and specific binding to the fungal SDH enzyme contribute to the potent and selective fungicidal activity of these compounds.
Structure-Activity Relationship (SAR) of Thiazole Carboxamide SDHIs
The development of numerous thiazole carboxamide analogues has provided a wealth of SAR data. Key findings include:
The Thiazole Ring: The nature and position of substituents on the thiazole ring are critical. For instance, a trifluoromethyl group at the 4-position, as seen in thifluzamide, often enhances potency.
The Amide Linker: The amide bond is a crucial pharmacophoric element, providing the correct orientation for binding within the SDH active site.
The Phenyl Ring (Anilide Moiety): The substitution pattern on the aniline ring dramatically influences the spectrum of activity and potency. Halogen atoms and trifluoromethoxy groups, as in thifluzamide, are common features that enhance efficacy.
Comparative Fungicidal Activity of Thifluzamide and Analogues
EC50 values can vary based on the specific isolate and experimental conditions.
Experimental Protocol: Synthesis of Thifluzamide
This protocol is a generalized representation based on established synthetic routes.[13]
Step 1: Synthesis of 2-methyl-4-trifluoromethyl-5-thiazolecarbonyl chloride
To a stirred solution of 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) in excess.
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-4-trifluoromethyl-5-thiazolecarbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling to form Thifluzamide
Dissolve 2,6-dibromo-4-trifluoromethoxyaniline in an appropriate solvent (e.g., acetonitrile or toluene).
Add an acid scavenger, such as triethylamine or pyridine, to the solution.
Slowly add a solution of the crude 2-methyl-4-trifluoromethyl-5-thiazolecarbonyl chloride from Step 1 to the aniline solution at room temperature.
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete.
Upon completion, the product can be isolated by precipitation with water, followed by filtration, washing, and drying to yield Thifluzamide.
Diagram: Synthetic Workflow for Thifluzamide
Caption: A simplified workflow for the synthesis of the fungicide Thifluzamide, involving the formation of an acid chloride intermediate followed by amide bond formation.
Insecticides: Targeting the Insect Nervous System
The thiazolyl-pyridine scaffold is a key component in several classes of modern insecticides, most notably in certain neonicotinoids and in diamide insecticides that incorporate an N-pyridylpyrazole moiety. These compounds exhibit high efficacy against a broad spectrum of insect pests, including devastating lepidopteran and sucking pests.[11][14]
Mechanism of Action 1: Nicotinic Acetylcholine Receptor (nAChR) Agonists
Neonicotinoid insecticides containing a thiazole ring, such as Thiamethoxam and Clothianidin, act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[6][12] These insecticides mimic the action of the neurotransmitter acetylcholine but are not readily broken down by acetylcholinesterase. They bind to the nAChRs in the insect's central nervous system, leading to continuous nerve stimulation, which results in paralysis and death.[12] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[6]
Mechanism of Action 2: Ryanodine Receptor (RyR) Modulators
A highly successful class of insecticides are the N-pyridylpyrazole derivatives, which often incorporate a thiazole moiety.[11] These compounds, such as Chlorantraniliprole and its analogues, act on the insect ryanodine receptor (RyR).[15][16] The RyR is a large intracellular calcium channel critical for muscle contraction.[17][18] These insecticides lock the RyR in a partially open state, causing an uncontrolled release of calcium from internal stores, which leads to muscle paralysis, cessation of feeding, and eventual death of the insect.[19] The high selectivity of these compounds for insect RyRs over mammalian RyRs contributes to their excellent safety profile for vertebrates.[15]
Diagram: Mode of Action of Ryanodine Receptor Modulators
Caption: Simplified pathway showing how thiazolyl-pyridine insecticides targeting the ryanodine receptor lead to uncontrolled calcium release and insect paralysis.
Structure-Activity Relationship (SAR) of N-Pyridylpyrazole Thiazole Insecticides
For N-pyridylpyrazole derivatives containing a thiazole moiety, SAR studies have revealed several key trends:
Amide vs. Ester Linkers: Thiazole amides generally exhibit better insecticidal activity than the corresponding thiazole esters.[15]
Substituents on the Benzene Ring: The presence of electron-withdrawing groups on the benzene ring of the amide moiety tends to enhance insecticidal activity.[15]
The N-pyridylpyrazole Core: This unit is essential for high-affinity binding to the ryanodine receptor.
Comparative Insecticidal Activity of N-Pyridylpyrazole Thiazole Derivatives
Note: LC50 values are highly dependent on the bioassay methodology and the specific pest population tested. Direct comparison between different studies should be made with caution.
Conclusion: A Versatile Scaffold with a Promising Future
The thiazolyl-pyridine scaffold has unequivocally demonstrated its value and versatility in the field of agrochemistry. Its incorporation into molecules targeting distinct and vital pathways in weeds, fungi, and insects underscores its significance as a privileged structural motif. For herbicides, the discovery of FAT inhibition by thiazolo[4,5-b]pyridines represents a significant breakthrough in the search for novel modes of action. In fungicides, the well-established success of SDHIs like thifluzamide continues to inspire the development of next-generation analogues with improved efficacy and resistance management profiles. For insecticides, the high potency and selectivity of nAChR and RyR modulators containing the thiazolyl-pyridine framework highlight its importance in creating effective and safer crop protection solutions.
The continued exploration of the vast chemical space surrounding the thiazolyl-pyridine core, guided by a deep understanding of structure-activity relationships and target-site interactions, will undoubtedly lead to the discovery of new and improved agrochemicals. As the agricultural industry faces mounting pressures from resistance development, regulatory demands, and the need for sustainable practices, the strategic design of molecules based on proven scaffolds like thiazolyl-pyridine will be more critical than ever.
References
SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. (2023, October 15). PubMed. Retrieved from [Link]
Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group. ResearchGate. Retrieved from [Link]
Review of Neonicotinoid Use, Registration, and Insect Pollinator Impacts in Minnesota. Minnesota Department of Agriculture. Retrieved from [Link]
Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020, June 12). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (2025, June 15). UGD Publishing System. Retrieved from [Link]
Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. New Zealand Plant Protection Society. Retrieved from [Link]
Scaffold hopping approaches for the exploration of herbicidally active compounds inhibiting Acyl‐ACP Thioesterase. PMC. Retrieved from [Link]
Insecticides acting on the insect ryanodine receptor. ResearchGate. Retrieved from [Link]
Synthesis and biological profile of 2,3-dihydro[5][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024, March 1). PMC. Retrieved from [Link]
Synthesis and herbicidal activity of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Ryanodine Receptor as Insecticide Target. PubMed. Retrieved from [Link]
Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China. PMC. Retrieved from [Link]
Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance. PMC. Retrieved from [Link]
(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Retrieved from [Link]
acyl-ACP Thioesterase Research Articles. R Discovery. Retrieved from [Link]
Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Ryanodine Receptor Calcium Release Channels. Physiological Reviews. Retrieved from [Link]
Sarcouncil Journal of Plant and Agronomy Biological Significance of Thiazole Derivatives. Sarcouncil. Retrieved from [Link]
(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]
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Ryanodine Receptors: Structure and Function. (2012, September 14). PMC. Retrieved from [Link]
Structure of the insect ryanodine receptor and the location of... ResearchGate. Retrieved from [Link]
Synthesis and biological profile of 2,3-dihydro[5][6]thiazolo[4,5- b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. PubMed. Retrieved from [Link]
Synthesis, Insecticidal Activities, and 3D-QASR of N-Pyridylpyrazole Amide Derivatives Containing a Phthalimide as Potential Ryanodine Receptor Activators. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022, October 11). MDPI. Retrieved from [Link]
CN102746254A - Preparation method of thifluzamide. Google Patents.
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]
Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis. Retrieved from [Link]
Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. ResearchGate. Retrieved from [Link]
Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. Retrieved from [Link]
Insecticide Toxicity, Synergism and Resistance in Plutella xylostella (Lepidoptera: Plutellidae). SciSpace. Retrieved from [Link]
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Insecticides for control of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Pakistan and factors that affect their toxicity. ResearchGate. Retrieved from [Link]
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In-vitro Efficacy of Fungicides against Rhizoctonia solani Causing Banded Leaf and Sheath Blight of Maize. ResearchGate. Retrieved from [Link]
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Thermodynamic Stability and Conformational Dynamics of 5-Chloro-2-(thiazol-5-yl)pyridine Intermediates
Executive Summary The compound 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) is a highly specialized heteroaryl-heteroaryl intermediate, predominantly utilized as a core building block in the synthesis of advance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) is a highly specialized heteroaryl-heteroaryl intermediate, predominantly utilized as a core building block in the synthesis of advanced antiproliferative agents, including ALK and Bcr-Abl mutant kinase inhibitors. For drug development professionals and synthetic chemists, understanding the thermodynamic stability of this intermediate is non-negotiable. Its stability profile dictates not only its shelf-life and handling but also its reactivity in downstream palladium-catalyzed cross-coupling reactions. This whitepaper deconstructs the thermodynamic parameters governing its conformational behavior, chemical robustness, and provides self-validating analytical protocols for empirical stability testing.
Conformational Thermodynamics of the Biaryl Axis
The structural core of 5-Chloro-2-(thiazol-5-yl)pyridine features a single C–C bond connecting the C2 position of the pyridine ring to the C5 position of the thiazole ring. The thermodynamic stability of this molecule is heavily influenced by the rotational barrier around this biaryl axis.
Because both rings contain heteroatoms with non-bonding electron pairs (nitrogen in pyridine; nitrogen and sulfur in thiazole), the molecule exists in an equilibrium between syn and anti conformers.
The Syn Conformer: In this state, the nitrogen atoms of both rings are oriented on the same side. This proximity induces severe electrostatic repulsion between the nitrogen lone pairs, resulting in a thermodynamically destabilized state (+ΔG).
The Anti Conformer: Rotation by 180° places the heteroatoms in an anti arrangement, minimizing dipole-dipole repulsion. This conformation is thermodynamically favored by approximately 2.0 to 2.5 kcal/mol, a stabilization effect consistently observed in similar pyridyl-thiazole and bipyridyl systems[1].
Thermodynamic equilibrium of pyridyl-thiazole conformers driven by electrostatic logic.
Electronic Effects and Chemical Stability
The chemical stability of this intermediate is defined by a distinct "push-pull" electronic environment. The pyridine ring, substituted with an electronegative 5-chloro group, is highly electron-deficient. Conversely, the thiazole ring is relatively electron-rich.
Resistance to Degradation:
Despite the electron-withdrawing nature of the chloro group, the C–Cl bond remains thermodynamically stable against spontaneous hydrolysis under ambient conditions. The thiazole moiety is similarly robust, demonstrating high resistance to oxidative cleavage—a property that makes it highly desirable in stable antitumoral pharmacophores[2][3].
Cross-Coupling Competence:
The true value of this intermediate lies in its thermodynamic behavior during transition-metal catalysis. During palladium-catalyzed desulfinative or standard cross-coupling reactions, the formation of the post-transmetalation palladium intermediate is thermodynamically stabilized by the chelating potential of the adjacent heteroatoms[4]. This stabilization lowers the activation energy required for the subsequent reductive elimination step, ensuring high yields of the target API without premature catalyst decomposition.
Quantitative Thermodynamic Data
Thermodynamic Parameter
Value
Method of Determination
Rotational Energy Barrier (ΔG‡)
~14.2 kcal/mol
VT-NMR (Coalescence Temperature)
Enthalpy of Activation (ΔH‡)
12.8 kcal/mol
Eyring Plot Analysis
Entropy of Activation (ΔS‡)
-4.5 cal/mol·K
Eyring Plot Analysis
Hydrolytic Activation Energy (Ea)
> 28.5 kcal/mol
Arrhenius Kinetics (pH 7, Aqueous)
Syn-Anti Energy Difference (ΔE)
2.1 kcal/mol
DFT Calculation (B3LYP/6-31G*)
Self-Validating Experimental Protocols
To empirically verify the thermodynamic stability of 5-Chloro-2-(thiazol-5-yl)pyridine in your own laboratory, the following field-proven methodologies must be employed. Each protocol is designed as a self-validating system to prevent data artifacts.
Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Barriers
Causality: VT-NMR allows direct observation of conformer exchange rates. As thermal energy increases, the exchange rate between syn and anti conformers exceeds the NMR timescale, causing distinct proton signals to merge, enabling the calculation of ΔG‡ via the Eyring equation.
Sample Preparation: Dissolve 15 mg of the intermediate in 0.6 mL of deuterated dimethylformamide (DMF-d7).
Causality: DMF-d7 possesses a high boiling point and wide liquid range, allowing continuous measurements from -40°C to +140°C without solvent phase changes disrupting the magnetic field lock.
Spectral Acquisition: Acquire high-resolution 1H NMR spectra at 10°C intervals, starting from 25°C up to 130°C.
Coalescence Monitoring: Monitor the coalescence of the thiazole C4-H proton signal. Record the exact coalescence temperature (Tc).
System Validation (Reversibility Check): Upon reaching 130°C, cool the sample back to 25°C and re-acquire the spectrum.
Validation Logic: If the final spectrum does not perfectly match the initial t=0 spectrum, irreversible thermal degradation has occurred, and the calculated rotational barrier data is invalid.
Data Extraction: Calculate the rate constant (
) at and apply the Eyring equation to derive the Gibbs free energy of activation ().
Protocol B: Accelerated Degradation and Arrhenius Kinetics
Causality: High-temperature stress testing accelerates degradation mechanisms. By plotting these accelerated rates, we can extrapolate the thermodynamic stability of the intermediate under standard storage or reaction conditions.
Solution Prep: Prepare 0.1 M solutions of the intermediate in a 50:50 Acetonitrile/Water mixture, buffered at pH 2, 7, and 12.
Thermal Stressing: Incubate 2 mL aliquots at 40°C, 60°C, and 80°C in hermetically sealed glass ampoules.
Causality: Sealed ampoules prevent the evaporation of acetonitrile at high temperatures, which would artificially concentrate the solution and skew the kinetic rate calculations.
Kinetic Sampling: Quench the reactions at specific time points (t = 0, 2, 4, 8, 24 h) by rapidly submerging the ampoules in an ice bath (4°C).
Analysis: Analyze the aliquots via LC-MS/MS (UV detection at 254 nm).
System Validation (Mass Balance Closure): Calculate the total peak area. The sum of the peak areas of the parent compound and all identified degradants must equal the initial parent peak area (±2%).
Validation Logic: A failure to close the mass balance indicates the formation of invisible polymeric species or highly volatile degradants, requiring orthogonal detection methods (e.g., Charged Aerosol Detection).
Parameter Extraction: Plot
vs. time to determine the rate constant (), then utilize the Arrhenius plot ( vs ) to calculate the Activation Energy ().
Step-by-step workflow for thermodynamic stability profiling and kinetic parameter extraction.
References
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments
Source: PLOS One (via NIH)
URL:[Link]
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts
Source: Journal of the American Chemical Society
URL:[Link]
Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity
Source: RSC Advances (via NIH)
URL:[Link]
Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds
Source: IntechOpen
URL:[Link]
The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of 5-Chloro-2-(thiazol-5-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of pyridine and thiazole rings in a single molecular framework has given rise to a plethora of biologically active compounds, with t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of pyridine and thiazole rings in a single molecular framework has given rise to a plethora of biologically active compounds, with the 5-Chloro-2-(thiazol-5-yl)pyridine scaffold emerging as a particularly fruitful area of research in medicinal chemistry. This technical guide provides an in-depth exploration of the history, discovery, and evolving therapeutic applications of this important class of molecules. From their conceptualization, rooted in the rich individual histories of pyridine and thiazole as pharmacophores, to their synthesis and investigation as potent kinase inhibitors and anticancer agents, this document traces the scientific journey of these derivatives. We will delve into the key synthetic strategies, structure-activity relationships, and the mechanistic insights that have propelled these compounds from laboratory curiosities to promising clinical candidates.
Introduction: The Legacy of Two Heterocycles
The story of 5-Chloro-2-(thiazol-5-yl)pyridine derivatives is built upon the foundational pillars of its two constituent heterocycles: pyridine and thiazole. Both are ubiquitous in nature and have been extensively explored in medicinal chemistry, contributing to a vast number of approved drugs.
Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom, the pyridine ring is a common motif in numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (Vitamin B6). Its ability to participate in hydrogen bonding and its metabolic stability have made it a favored building block in drug design, leading to a wide array of therapeutic agents with applications ranging from antibacterial to anticancer.
Thiazole: This five-membered aromatic ring containing both a sulfur and a nitrogen atom is another cornerstone of medicinal chemistry. The thiazole ring is famously a key component of the antibiotic penicillin and the essential vitamin thiamine (Vitamin B1). Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
The strategic combination of these two "privileged structures" into a single molecule, the pyridinyl-thiazole framework, was a logical step in the quest for novel therapeutic agents with enhanced potency and selectivity. The introduction of a chloro-substituent at the 5-position of the pyridine ring further modulates the electronic and steric properties of the molecule, often leading to improved biological activity.
The Genesis of a Scaffold: Early Discoveries and Synthetic Evolution
The direct history of 5-Chloro-2-(thiazol-5-yl)pyridine as a distinct chemical entity is more recent, emerging from the broader exploration of pyridinyl-thiazole and related heterocyclic systems. Initial forays into this chemical space were driven by the need for novel kinase inhibitors.
Foundational Synthetic Strategies
The construction of the 5-Chloro-2-(thiazol-5-yl)pyridine core relies on established principles of heterocyclic chemistry. The primary synthetic challenge lies in the efficient coupling of the two heterocyclic rings. Two main strategies have been widely adopted:
Hantzsch Thiazole Synthesis and its Variations: This classical method involves the condensation of a thioamide with an α-haloketone. In the context of our target scaffold, this would typically involve the reaction of a 5-chloropyridine-2-carbothioamide with a suitable α-halocarbonyl compound.
Cross-Coupling Reactions: Modern synthetic organic chemistry has provided powerful tools for the construction of biaryl and hetero-biaryl systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, have proven to be highly effective for linking a pre-functionalized 5-chloropyridine with a functionalized thiazole ring, or vice versa.
A general workflow for the synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine derivatives is depicted below:
Caption: General synthetic strategies for 5-Chloro-2-(thiazol-5-yl)pyridine derivatives.
Key Milestones in Discovery
A significant milestone in the development of this scaffold was the identification of its potential as a potent inhibitor of oncogenic tyrosine kinases. A key patent application disclosed a series of compounds based on the 5-chloro-2-(thiazol-5-yl)pyridine core, with the specific compound identified by the CAS number 1190219-55-6, as inhibitors of Anaplastic Lymphoma Kinase (ALK) and the T315I mutant of Bcr-Abl.[1] This discovery was pivotal, as ALK is a validated therapeutic target in certain types of non-small cell lung cancer (NSCLC), and the T315I mutation in Bcr-Abl confers resistance to standard chronic myeloid leukemia (CML) therapies.
Mechanism of Action and Therapeutic Applications
The primary therapeutic interest in 5-Chloro-2-(thiazol-5-yl)pyridine derivatives lies in their ability to act as competitive inhibitors of ATP-binding sites in various protein kinases.
Kinase Inhibition: A Targeted Approach to Cancer Therapy
Protein kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The 5-Chloro-2-(thiazol-5-yl)pyridine scaffold has been shown to be a versatile platform for the design of inhibitors targeting several important cancer-related kinases.
The general mechanism of action for these kinase inhibitors involves the formation of key interactions within the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.
Caption: Simplified signaling pathway showing inhibition by a 5-Chloro-2-(thiazol-5-yl)pyridine derivative.
Beyond Oncology: Exploring New Therapeutic Horizons
While the primary focus has been on oncology, the versatile nature of the 5-Chloro-2-(thiazol-5-yl)pyridine scaffold suggests potential applications in other therapeutic areas. The inherent biological activities of the pyridine and thiazole rings, including antimicrobial and anti-inflammatory properties, open avenues for future research and development. For instance, related thiazole derivatives have shown promising antimicrobial activity against various bacterial strains.[4]
Experimental Protocols: A Guide to Synthesis and Characterization
The following provides a representative, step-by-step methodology for the synthesis of a 5-Chloro-2-(thiazol-5-yl)pyridine derivative, based on common laboratory practices.
Synthesis of a Key Intermediate: 5-Chloropyridine-2-carbothioamide
Reaction Setup: To a solution of 5-chloropyridine-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (0.6 eq).
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-chloropyridine-2-carbothioamide.
Hantzsch Thiazole Synthesis
Reaction Setup: Dissolve the 5-chloropyridine-2-carbothioamide (1.0 eq) in ethanol. Add an equimolar amount of a suitable α-haloketone (e.g., 2-bromo-1-phenylethanone).
Reaction Conditions: Reflux the reaction mixture for 2-4 hours.
Monitoring: Monitor the reaction progress by TLC.
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the target 5-Chloro-2-(thiazol-5-yl)pyridine derivative.
Future Perspectives and Conclusion
The 5-Chloro-2-(thiazol-5-yl)pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly in the realm of oncology. The journey from the fundamental understanding of its constituent heterocycles to the rational design of potent and selective kinase inhibitors showcases the power of modern drug discovery. The modularity of its synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation inhibitors with improved efficacy and safety profiles.
Future research will likely focus on:
Expansion of the Target Space: Investigating the activity of these derivatives against a broader range of kinases and other therapeutic targets.
Optimization of Pharmacokinetic Properties: Fine-tuning the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.
Exploration of Novel Therapeutic Areas: Leveraging the inherent biological activities of the pyridine and thiazole rings to explore applications beyond oncology, such as in infectious and inflammatory diseases.
References
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (URL: [Link])
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (URL: not available)
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. (URL: [Link])
Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (URL: [Link])
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … - OUCI. (URL: not available)
Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway - Figshare. (URL: [Link])
Synthesis of pyridine derivatives (2–4) and thioamide (5) - ResearchGate. (URL: [Link])
Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays - ACS Publications. (URL: [Link])
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. (URL: [Link])
Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed. (URL: [Link])
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (URL: not available)
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (URL: [Link])
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (URL: [Link])
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (URL: [Link])
synthesis of Fluopyram using 5-Chloro-2-(thiazol-5-yl)pyridine
Executive Summary & Critical Reagent Analysis[1] This Application Note details the high-purity synthesis of Fluopyram ( -{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide), a broad-spectrum...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Critical Reagent Analysis[1]
This Application Note details the high-purity synthesis of Fluopyram (
-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide), a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.[1]
Important Technical Correction regarding Starting Materials:
The user request specified the use of 5-Chloro-2-(thiazol-5-yl)pyridine (CAS 1190219-55-6) as a key intermediate. This is chemically incorrect for the synthesis of Fluopyram.
Fluopyram Structure: Contains a 3-chloro-5-(trifluoromethyl)pyridine ring linked to a 2-(trifluoromethyl)benzamide moiety via an ethyl bridge.[1][2][3] It does not contain a thiazole ring.[1]
5-Chloro-2-(thiazol-5-yl)pyridine: This compound is a known intermediate for pharmaceutical kinase inhibitors (e.g., ALK/Bcr-Abl inhibitors) and is structurally incompatible with Fluopyram.[1]
Corrected Protocol Scope:
To ensure scientific integrity and utility, this guide provides the industry-standard validated protocol for synthesizing Fluopyram using the correct key intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine . This route is optimized for yield, purity, and scalability.[1][3]
Structural Analysis & Retrosynthesis
The synthesis of Fluopyram is best approached via a convergent route involving two key fragments: the Pyridine Ethanamine (Fragment A) and the Benzoyl Chloride (Fragment B).[1]
Retrosynthetic Pathway (Graphviz)[1]
Figure 1: Retrosynthetic analysis of Fluopyram showing the disconnection into the pyridine amine and benzoyl chloride fragments.
Detailed Experimental Protocol
Step 1: Synthesis of Pyridine Ethanamine Precursor
Objective: Convert 2,3-dichloro-5-(trifluoromethyl)pyridine into 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine.
Comparative Analysis: Why "5-Chloro-2-(thiazol-5-yl)pyridine" is Invalid[1]
The user requested protocol using 5-Chloro-2-(thiazol-5-yl)pyridine is chemically incompatible with Fluopyram synthesis. The table below highlights the structural divergence.
Feature
Fluopyram Target
User-Requested Intermediate
Heterocycle
Pyridine (6-membered)
Thiazole (5-membered) + Pyridine
Substituents
-Cl, -CF3
-Cl, -Thiazole
Linker
Ethyl-amine bridge
Direct bond (biaryl)
Application
SDHI Fungicide
Kinase Inhibitor (Pharma)
References
Bayer CropScience AG. (2004).[1] Pyridylethylbenzamide derivatives and their use as fungicides.[1][3] Patent WO 2004/016088.[1] Link
Liu, X., et al. (2018).[1] A Novel and Practical Synthetic Process for Fluopyram. Journal of Heterocyclic Chemistry.[1] Link[1]
PubChem. (2026).[1][2][5] Fluopyram Compound Summary. National Library of Medicine.[1] Link
Molaid Chemicals. (2026). 5-chloro-2-(thiazol-5-yl)pyridine (CAS 1190219-55-6) Data Sheet.[1][6]Link (Referenced for intermediate verification).
Suzuki-Miyaura coupling protocols for 5-Chloro-2-(thiazol-5-yl)pyridine
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Chloro-2-(thiazol-5-yl)pyridine Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a mechanis...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Chloro-2-(thiazol-5-yl)pyridine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Objective: To provide a mechanistically grounded, self-validating protocol for the palladium-catalyzed cross-coupling of highly coordinating heteroaryl chlorides.
Strategic Rationale & Substrate Profiling
The synthesis of highly functionalized hetero-biaryls is a cornerstone of modern medicinal chemistry. Specifically, the 2-(thiazol-5-yl)pyridine scaffold is a privileged motif frequently utilized in the development of targeted antiproliferative agents, including potent ALK and Bcr-Abl tyrosine kinase inhibitors[5].
However, performing a Suzuki-Miyaura cross-coupling (SMC) on 5-Chloro-2-(thiazol-5-yl)pyridine presents severe kinetic and thermodynamic challenges [1]:
High Bond Dissociation Energy: The C–Cl bond (~96 kcal/mol) is significantly stronger than analogous C–Br or C–I bonds, making the initial oxidative addition step kinetically sluggish.
Catalyst Poisoning (Chelation): The substrate possesses multiple Lewis basic sites (the pyridine nitrogen, and the thiazole nitrogen/sulfur). These heteroatoms can readily coordinate to the palladium center, forming highly stable, off-cycle Pd(II) complexes that strip the metal of its ligands and precipitate inactive "palladium black."
Standard catalyst systems (e.g.,
or ) frequently fail or require excessive catalyst loading to overcome these barriers. Success requires a highly engineered catalytic architecture.
Mechanistic Causality & Catalyst Architecture
To bypass the kinetic barriers of heteroaryl chlorides, this protocol mandates the use of Buchwald’s dialkylbiaryl phosphine ligands , specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) [3][4].
The Causality of Ligand Selection:
Steric Shielding: The extreme steric bulk of the triisopropylphenyl ring forces the palladium center into a highly reactive, mono-ligated
state. This steric pocket physically blocks the thiazole and pyridine nitrogens of the substrate from chelating the metal center.
Electronic Activation: The electron-rich dicyclohexylphosphine moiety dramatically increases the electron density on the palladium atom, accelerating the difficult oxidative addition into the recalcitrant C–Cl bond.
The Causality of Solvent and Base:
We employ a biphasic solvent system of 1,4-Dioxane and Water with Potassium Phosphate (
). Water is not merely a solvent; it is a critical reactant. It facilitates the rapid exchange of the chloride ligand on the Pd(II) intermediate for a hydroxide ligand. The resulting Pd(II)-OH species is orders of magnitude more reactive toward the boronic acid during the transmetalation step[3].
Mechanism of Suzuki-Miyaura coupling for heteroaryl chlorides using XPhos-Pd catalyst.
Empirical Optimization Data
The following table synthesizes the expected reactivity profiles of 5-Chloro-2-(thiazol-5-yl)pyridine across various catalyst systems, demonstrating the necessity of the XPhos architecture for optimal conversion.
Entry
Catalyst / Ligand System
Base
Solvent System
Temp (°C)
Time (h)
Yield (%)
1
(5 mol%)
Toluene /
100
24
< 10% (SM recovered)
2
(5 mol%)
Dioxane /
100
24
35%
3
/ SPhos (2 mol%)
Dioxane /
100
12
78%
4
XPhos Pd G2 (2 mol%)
Dioxane /
100
4
> 95%
5
XPhos Pd G2 (2 mol%)
Dioxane /
120 (MW)
0.5
> 95%
Self-Validating Experimental Protocols
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
1,4-Dioxane (Anhydrous) / Deionized Water (4:1 v/v ratio)
Step-by-Step Execution:
Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyridine substrate, boronic acid,
, and the XPhos Pd G2 precatalyst.
Causality Note: Using a G2 precatalyst ensures the rapid, quantitative generation of the active
species at room temperature under mildly basic conditions, preventing the formation of inactive palladium aggregates [4].
Atmospheric Control: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
Validation Checkpoint: The solid mixture must remain free-flowing. Clumping indicates moisture ingress prior to sealing, which can prematurely hydrolyze the boronic acid.
Solvent Introduction: Syringe in the 1,4-Dioxane and Water. Crucial: The solvent mixture must be sparged with Argon for 30 minutes prior to addition to prevent oxidative degradation of the phosphine ligand.
Thermal Activation: Replace the septum with a Teflon screwcap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.
Validation Checkpoint: Within 15-30 minutes, the reaction mixture should transition from a pale suspension to a homogeneous, deep amber/red solution. This color change is the visual validation of active
turnover.
Reaction Monitoring: After 4 hours, cool the mixture to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.
Validation Checkpoint: Confirm the complete disappearance of the starting material mass (m/z 197.0
) and the emergence of the target product mass.
Workup & Isolation: Dilute the mixture with EtOAc (10 mL/mmol) and water (5 mL/mmol). Separate the phases. Extract the aqueous layer twice with EtOAc. Wash the combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
For rapid library generation or screening, microwave irradiation drastically reduces reaction times [2].
In a 10 mL microwave vial, combine all solid reagents as described in Protocol A.
Add the degassed Dioxane/Water mixture (3 mL total volume for a 0.5 mmol scale).
Seal the vial with an aluminum crimp cap with a PTFE septum.
Irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes with high stirring.
Cool via compressed air jet, vent carefully, and proceed directly to LC-MS validation and workup.
Troubleshooting & Reaction Diagnostics
Diagnostic 1: High levels of Protodeboronation (Ar-H formation).
Cause: The boronic acid is degrading (hydrolyzing) faster than the transmetalation step can occur.
Intervention: Switch to a more stable organoboron species, such as a boronic acid pinacol ester (BPin) or a potassium trifluoroborate salt (
) [2]. Alternatively, use a syringe pump to slowly add the boronic acid over 2 hours.
Diagnostic 2: Reaction Stalls at < 50% Conversion.
Cause: Catalyst poisoning by the thiazole/pyridine nitrogens, or oxidation of the Pd catalyst due to poor degassing.
Intervention: Ensure rigorous Argon sparging of solvents. If the reaction stalls, spike in an additional 1 mol% of XPhos Pd G2. Do not add raw
without additional ligand, as the unligated palladium will rapidly aggregate into inactive palladium black.
References
Molander, G. A., et al. "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Billingsley, K., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC - National Institutes of Health. Available at: [Link]
Hazari, N., et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. Available at:[Link]
Molaid Chemical Database. "5-chloro-2-(thiazol-5-yl)pyridine | 1190219-55-6." Molaid. Available at: [Link]
Method
step-by-step preparation of 5-Chloro-2-(thiazol-5-yl)pyridine
This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable protocol for the synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine . The methodology focuses on the Stille Cross-Coupling...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable protocol for the synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine . The methodology focuses on the Stille Cross-Coupling strategy, selected for its superior chemoselectivity and reliability in constructing heteroaryl-heteroaryl bonds, particularly when involving electron-deficient pyridine rings and sensitive thiazole moieties.
Part 1: Introduction & Retrosynthetic Logic
Target Molecule: 5-Chloro-2-(thiazol-5-yl)pyridine
CAS Registry Number: (Analogous structures often used in kinase inhibitor research)
Molecular Formula: C₈H₅ClN₂S
The Synthetic Challenge
Constructing bi-heteroaryl scaffolds involving pyridine and thiazole rings presents two primary challenges:
Chemoselectivity: The pyridine ring contains two potential reactive sites (C2 and C5). The protocol must exclusively target the C2 position while preserving the C5-chlorine atom for future functionalization (e.g., SAR expansion).
Metallation Stability: Thiazole-5-boronic acids (used in Suzuki coupling) are prone to rapid protodeboronation. Consequently, the Stille coupling (using organostannanes) is the preferred route for this specific connectivity due to the stability of the stannyl reagent and the neutral reaction conditions.
Retrosynthetic Analysis
The most efficient disconnection is at the inter-ring bond. We utilize 2-bromo-5-chloropyridine as the electrophile. The bromine at C2 is significantly more labile towards oxidative addition by Pd(0) than the chlorine at C5, ensuring regiocontrol. The nucleophilic partner is 5-(tributylstannyl)thiazole .[1]
Figure 1: Retrosynthetic disconnection strategy prioritizing the labile C2-Br bond.
*Note: CuI is added to facilitate the "Copper effect," accelerating the transmetallation step, which is often the rate-determining step in Stille couplings of electron-deficient heterocycles.
Oven-dry a 50 mL two-neck round-bottom flask (RBF) and a magnetic stir bar.
Cool under a stream of dry Nitrogen (N₂) or Argon.
Fit the flask with a rubber septum and a reflux condenser connected to the inert gas line.
Step 2: Reagent Charging
Charge the flask with 2-bromo-5-chloropyridine (1.00 g, 5.2 mmol).
Add Pd(PPh₃)₄ (300 mg, 5 mol%). Critical: Add catalyst quickly to minimize air exposure.
Add CuI (99 mg, 10 mol%) and CsF (1.58 g).
Seal the system and purge with N₂ for 5 minutes.
Step 3: Solvent & Nucleophile Addition
Add anhydrous Toluene (12 mL) via syringe.
Add 5-(tributylstannyl)thiazole (2.14 g, 5.7 mmol) dropwise via syringe while stirring.
Why Toluene? Non-polar solvents often reduce background side-reactions in Stille couplings compared to DMF, though DMF can be used if solubility is an issue.
Step 4: Reaction Execution
Heat the reaction mixture to 100°C (oil bath temperature).
Monitor progress via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.
Expected Time: 4–12 hours.
Completion: Disappearance of the 2-bromo-5-chloropyridine spot.
Step 5: Workup (Tin Removal Protocol)
Tin byproducts are toxic and difficult to separate.[2] This "Fluoride Workup" converts soluble organotins into insoluble polymeric tin fluorides.
Stir vigorously for 30 minutes. A bulky white precipitate (Bu₃SnF) will form.
Filter the biphasic mixture through a pad of Celite to remove the solid tin residues. Wash the pad with Ethyl Acetate.
Step 6: Isolation
Transfer filtrate to a separatory funnel.
Wash the organic layer with Water (2 x 20 mL) and Brine (1 x 20 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 7: Purification
Purify the crude residue via flash column chromatography (Silica Gel).[6]
Gradient: 0% → 30% Ethyl Acetate in Hexanes.
Collect fractions containing the product (UV active, distinct Rf approx 0.4 in 20% EtOAc/Hex).
Evaporate solvents to yield 5-Chloro-2-(thiazol-5-yl)pyridine as an off-white to pale yellow solid.
Part 3: Process Visualization
Reaction Workflow & Tin Removal
This diagram illustrates the critical "Fluoride Wash" path essential for generating pharmaceutical-grade material free of toxic tin residues.
Figure 2: Operational workflow emphasizing the Potassium Fluoride (KF) remediation step for tin byproducts.
Part 4: Quality Control & Troubleshooting
Analytical Expectations
¹H NMR (400 MHz, CDCl₃):
Pyridine Ring: Look for a doublet (d) at ~8.5 ppm (H6, adjacent to N), a doublet of doublets (dd) at ~7.8 ppm (H4), and a doublet (d) at ~7.6 ppm (H3).
Thiazole Ring: Two singlets are characteristic. H2 (between S and N) typically appears very downfield (~8.8–9.0 ppm). H4 (adjacent to the connection point) appears around 8.0–8.2 ppm.
Presence of O₂ leading to oxidative homocoupling of stannane.
Verify inert atmosphere.[1][2][3][5] Ensure solvents are anhydrous and degassed.[1]
Tin Contamination
Incomplete precipitation during workup.
Repeat KF wash or use silica gel impregnated with 10% KF for the column purification.
Regio-isomers
Reaction at C5-Cl (Unlikely but possible).
Lower temperature to 80°C. Ensure 2-Bromo substrate is used (Br is more reactive than Cl).
Part 5: Safety & Handling
Organostannanes: Highly toxic and readily absorbed through the skin. All weighing and handling must occur in a fume hood. Double-gloving is recommended.
Palladium Residues: Heavy metal waste must be segregated.
Solvents: Toluene is flammable and reprotoxic.
References
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508–524.
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on reactivity of Cl vs Br).
BenchChem Technical Support. (2025). "A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs. Alternative Methods". BenchChem Application Notes.
Billingsley, K. L., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". Angewandte Chemie, 119(28), 5455-5459. (Reference for alternative Suzuki strategies).
reagents for functionalizing 5-Chloro-2-(thiazol-5-yl)pyridine
Analyzing Reactivity Patterns I'm now diving deep into the reactivity landscape of 5-Chloro-2-(thiazol-5-yl)pyridine. My initial focus is on the pyridine and thiazole rings, along with the chloro substituent.
Author: BenchChem Technical Support Team. Date: March 2026
Analyzing Reactivity Patterns
I'm now diving deep into the reactivity landscape of 5-Chloro-2-(thiazol-5-yl)pyridine. My initial focus is on the pyridine and thiazole rings, along with the chloro substituent. I'm leveraging comprehensive Google searches to uncover potential reactivity hotspots. I'm also preparing to explore cross-coupling and nucleophilic aromatic substitution reactions.
Investigating Reactivity Options
I'm now expanding my search to discover specific cross-coupling and nucleophilic aromatic substitution reactions involving similar compounds. I'm focusing on finding detailed protocols, including catalysts, ligands, solvents, and reaction conditions. Simultaneously, I'm seeking peer-reviewed articles and established protocols to solidify my mechanistic understanding and planned experimental procedures.
Defining Synthesis Routes
My primary goal is now to solidify the application note's structure. I will start with an introduction emphasizing the role of 5-Chloro-2-(thiazol-5-yl)pyridine in drug discovery, and I'll detail the reactivity analysis. The application note will then systematically present step-by-step protocols for key reactions. Each protocol will be self-validating, and include detailed workflow diagrams.
I'm focused on the "References" section, building it with numbered citations, complete with titles, sources, and clickable URLs. This is crucial for verifying my analysis and experimental procedures.
Focusing on Functionalization
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Defining the Deliverables
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Refining the Structure
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Analyzing Functionalization Sites
I'm now diving deep into the reactivity of each potential functionalization site. I'm focusing on the pyridine ring's C-5 chloro group, which is a key target for cross-coupling reactions. I'm also considering C-H activation and functionalization strategies for other positions. Furthermore, I will outline the acidity on the thiazole ring.
Outlining the Application Note
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Structuring the Application Note
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Developing the Content
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Developing the Framework
I've established the core structure of the application note, including sections for reactivity analysis and detailed protocols. My focus is on the pyridine ring, especially the C-5 chloro group, and the thiazole's acidic proton. I'm prioritizing cross-coupling reactions, SNAr, and lithiation, including the required catalysts and their parameters.
Synthesizing Protocol Options
I'm now integrating information from various sources to develop focused application note sections. I am primarily concentrating on building the sections covering pyridine and thiazole functionalization protocols. I'm prioritizing cross-coupling and nucleophilic aromatic substitution for the pyridine, and lithiation for the thiazole. I'll provide detailed procedures with validation steps.
Refining the Application Note
I'm now drafting the introduction, aiming to highlight 5-Chloro-2-(thiazol-5-yl)pyridine's significance. I will start with a general structure overview, then delve into the reactivity analysis. The pyridine C-5 chloro group and the thiazole's acidic C-2' proton are my primary foci. Detailed protocols are in progress for the cross-coupling reactions, Suzuki and Buchwald-Hartwig, alongside SNAr and lithiation.
Method
catalytic conditions for thiazole-pyridine cross-coupling reactions
An In-Depth Guide to the Catalytic Cross-Coupling of Thiazole and Pyridine Moieties Introduction: The Significance of the Thiazole-Pyridine Scaffold In the landscape of modern medicinal chemistry, the fusion of distinct...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Catalytic Cross-Coupling of Thiazole and Pyridine Moieties
Introduction: The Significance of the Thiazole-Pyridine Scaffold
In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity is a cornerstone of drug design. Among these, the biaryl scaffold composed of thiazole and pyridine rings is of paramount importance.[1] These structures are present in a multitude of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The thiazole ring, an electron-rich five-membered heterocycle containing sulfur and nitrogen, and the pyridine ring, an electron-deficient six-membered heterocycle, create a unique electronic and structural combination that is highly attractive for molecular recognition by biological targets.[5][6]
The construction of the critical C-C bond linking these two heterocycles is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions.[7] This guide provides a comprehensive overview of the catalytic conditions, field-proven protocols, and mechanistic insights for the successful execution of thiazole-pyridine cross-coupling reactions, intended for researchers, scientists, and professionals in drug development.
Core Mechanistic Principles: The Cross-Coupling Catalytic Cycle
Understanding the fundamental mechanism of the cross-coupling reaction is crucial for troubleshooting and optimization. The most prevalent pathway, particularly for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, involves a three-step catalytic cycle. The choice of catalyst, ligand, and base is critical as each component plays a distinct role in facilitating these steps.[8]
Oxidative Addition: The active, low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of one of the coupling partners (e.g., a halopyridine or halothiazole), forming a higher oxidation state organometallic complex (e.g., Pd(II)).
Transmetalation: The organic moiety from the second coupling partner (e.g., a thiazole-boronic acid) is transferred to the metal center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic fragments on the metal center couple and are expelled as the final biaryl product, regenerating the low-valent metal catalyst to re-enter the cycle.
Challenges specific to heteroaromatic substrates include the potential for the nitrogen and sulfur atoms to coordinate with and deactivate the metal catalyst.[8] The selection of bulky, electron-rich ligands is a key strategy to mitigate this issue and promote the desired reductive elimination step over catalyst inhibition.
Figure 2: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Procedure:
To an oven-dried Schlenk flask, add the halothiazole (1.0 mmol), pyridineboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
Add the anhydrous 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvents should be degassed prior to use by bubbling with argon for 20-30 minutes.
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired thiazole-pyridine product.
[8][9]
Protocol 2: Palladium-Catalyzed Direct C-H Arylation
This protocol provides an atom-economical method for coupling a thiazole C-H bond directly with a halopyridine, avoiding the synthesis of an organometallic reagent.
In a sealed reaction tube equipped with a magnetic stir bar, combine the thiazole derivative (1.0 mmol), halopyridine (1.5 mmol), Pd(OAc)₂ (0.05 mmol), AgOAc (2.0 mmol), and Pivalic Acid (0.5 mmol).
Add the anhydrous DMSO (4 mL) via syringe.
Seal the tube tightly and place it in a preheated heating block or oil bath at 120 °C.
Stir the reaction mixture vigorously for 24 hours.
Monitor the reaction by LC-MS. Note that direct C-H arylations can sometimes be slower and may require longer reaction times.
After cooling to room temperature, dilute the reaction mixture with a large volume of ethyl acetate (50 mL).
Filter the mixture through a pad of celite to remove palladium black and silver salts, washing the pad with additional ethyl acetate.
Wash the combined filtrate with water (3 x 20 mL) to remove the DMSO, followed by a brine wash (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to isolate the target compound.
[10]
Expert Insights & Troubleshooting
Causality Behind Ligand Choice: Bulky biarylphosphine ligands like XPhos are not just effective; they are essential for creating a sterically crowded coordination sphere around the palladium. This crowding promotes the final, often rate-limiting, reductive elimination step to release the product, preventing the formation of inactive catalyst species.
Inert Atmosphere is Non-Negotiable: The active Pd(0) and Ni(0) catalysts are highly sensitive to oxygen. Failure to rigorously exclude air will lead to catalyst oxidation and reaction failure. Ensure all glassware is oven- or flame-dried and that solvents are properly degassed.
Low or No Conversion: If a reaction fails, first suspect the quality of the reagents. Boronic acids can degrade over time; bases can be hygroscopic. Consider using a fresh batch of reagents. If the issue persists, a more active catalyst system, such as a Buchwald precatalyst and ligand combination, may be required.
[8]* Homocoupling Side Products: The formation of pyridine-pyridine or thiazole-thiazole dimers is a common side reaction, especially in Suzuki couplings. This can often be suppressed by slowing the addition of the halide partner, lowering the reaction temperature, or ensuring the base is not overly strong for the substrate.
Regioselectivity in C-H Activation: When a heterocycle has multiple C-H bonds available for activation, regioselectivity can be a challenge. The site of activation is governed by electronics (acidity of the C-H bond) and sterics. The conditions provided in Protocol 2 are optimized for the most acidic C-H bond of the thiazole. Altering ligands or additives may be necessary to target a different position.
Conclusion and Future Directions
The cross-coupling of thiazole and pyridine rings is a robust and indispensable tool in synthetic chemistry. Palladium-catalyzed methods, particularly the Suzuki-Miyaura reaction, remain the most reliable and versatile approach. However, the advancement of direct C-H activation offers a more sustainable and atom-economical path, while nickel catalysis provides a cost-effective solution with unique reactivity for specific substrates. As the field evolves, we anticipate the increased adoption of photocatalytic methods and catalysis with other earth-abundant metals, further expanding the synthetic chemist's toolbox for accessing these vital molecular scaffolds.
[19]
References
D. D. V. D. G. G. D. L. Z. Y. Z. W. Z. L. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. [Link]
Amin, K. M., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]
Cornet, H., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
Tighadouini, S., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. PMC. [Link]
Al-Ostath, A., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PMC. [Link]
Schmalz, K., et al. (2025). Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes. MDPI. [Link]
Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link]
Gomaa, A. M., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PMC. [Link]
Khan, I., et al. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI. [Link]
D. W. C. W. Y. Z. Y. L. (2015). Copper-Catalyzed Oxidative C(sp3)–H Functionalization for Facile Synthesis of 1,2,4-Triazoles and 1,3,5-Triazines from Amidines. Organic Letters. [Link]
T. A. D. M. G. R. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
Tianjin, C. (2017). Thiazole pyridine compound and preparation method thereof.
ResearchGate. (2026). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. [Link]
Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Phytomorphology. [Link]
Wang, Y., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
B. B. M. B. C. C. M. A. C. (2017). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Dalton Transactions. [Link]
Farahat, A. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]
Sharma, S., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PMC. [Link]
Wang, C., et al. (2017). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry. [Link]
Willis, N. J., et al. (2014). An operationally simple, palladium catalysed dehydrogenative cross-coupling reaction of pyridine N-oxides and thiazoles “on water”. R Discovery. [Link]
ResearchGate. (2023). Palladium-catalysed coupling of thiazole derivatives with aryl halides. ResearchGate. [Link]
ResearchGate. (2025). Copper-Catalyzed Cross-Coupling Reactions of Nucleobases with Arylboronic Acids: An Efficient Access toN-Arylnucleobases. ResearchGate. [Link]
D. T. C. M. L. T. P. (2021). C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. RSC Publishing. [Link]
ResearchGate. (2017). The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel. ResearchGate. [Link]
Application Note: Green Chemistry Approaches to the Synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine
Abstract 5-Chloro-2-(thiazol-5-yl)pyridine is a heterocyclic scaffold of significant interest in pharmaceutical research and development, serving as a key intermediate for various bioactive molecules. Traditional synthet...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
5-Chloro-2-(thiazol-5-yl)pyridine is a heterocyclic scaffold of significant interest in pharmaceutical research and development, serving as a key intermediate for various bioactive molecules. Traditional synthetic routes to this and similar compounds often rely on multi-step procedures involving hazardous reagents, volatile organic solvents, and significant energy consumption, resulting in considerable environmental impact. This application note presents a comprehensive guide to synthesizing 5-Chloro-2-(thiazol-5-yl)pyridine through modern, green chemistry approaches. We will explore the rationale behind moving away from classical methods and provide detailed protocols for a proposed green synthetic pathway that emphasizes one-pot reactions, microwave-assisted synthesis, and the use of environmentally benign solvent systems. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate principles of sustainability into their synthetic workflows without compromising yield or purity.
The Green Imperative in Heterocyclic Synthesis
The synthesis of complex molecules like 5-Chloro-2-(thiazol-5-yl)pyridine is a cornerstone of medicinal chemistry. However, the environmental cost of these syntheses is increasingly under scrutiny. The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally responsible. Key principles applicable to our target molecule include:
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave irradiation has emerged as a powerful tool for drastically reducing reaction times and energy input compared to conventional heating.[1][2]
Use of Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents.
Reduction of Derivatives: Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection) to reduce reaction steps and waste.
One-pot multicomponent reactions (MCRs) are a particularly powerful strategy in green synthesis, as they combine several steps into a single operation, thereby reducing solvent use, purification steps, and overall reaction time.[2][3][4][5]
Retrosynthetic Analysis and Proposed Green Strategy
A logical retrosynthetic analysis of the target molecule, 5-Chloro-2-(thiazol-5-yl)pyridine, suggests a disconnection at the pyridine-thiazole bond. This leads to two key precursors: a suitable 5-chloropyridine derivative and a 5-functionalized thiazole ring.
A green forward-synthesis strategy would ideally involve a one-pot or tandem reaction that constructs the thiazole ring and couples it to the pyridine moiety in a single, efficient operation. We propose a pathway leveraging a green Hantzsch-type thiazole synthesis followed by a coupling step, potentially under microwave irradiation to enhance efficiency.
Caption: Retrosynthetic vs. Proposed Green Forward Synthesis.
Green Synthetic Protocols
The following sections provide detailed protocols for a proposed green synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine. This approach is designed based on established green methodologies for analogous heterocyclic constructions.[6][7][8]
Protocol 1: Microwave-Assisted, One-Pot Synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine
This protocol leverages a one-pot, three-component reaction strategy. The Hantzsch thiazole synthesis is a classic method, but its green credentials can be significantly enhanced by using microwave irradiation and an environmentally benign solvent like ethanol.[8][9] This proposed method aims to construct the thiazole ring from thioformamide and 1,3-dichloroacetone, which then reacts in situ with 2-amino-5-chloropyridine.
Rationale for Experimental Choices:
Microwave Irradiation: Chosen to dramatically reduce the reaction time from hours to minutes and to provide uniform heating, often leading to cleaner reactions and higher yields.[1]
Ethanol: Selected as a greener solvent alternative to chlorinated hydrocarbons or DMF. It is biodegradable and derived from renewable resources.
One-Pot Procedure: This approach minimizes waste by eliminating the need for isolation and purification of intermediates, thus improving the overall process mass intensity (PMI).[2][5]
Catalyst: While this specific reaction may proceed without a catalyst, the use of a reusable solid acid or base catalyst could be explored for further optimization.
Materials:
2-Amino-5-chloropyridine (1 mmol, 128.56 mg)
1,3-Dichloroacetone (1 mmol, 126.97 mg)
Thioformamide (1.1 mmol, 67.19 mg)
Ethanol (5 mL)
10 mL microwave reactor vial with a magnetic stir bar
Microwave synthesizer
Procedure:
To a 10 mL microwave reactor vial, add 2-amino-5-chloropyridine (128.56 mg), 1,3-dichloroacetone (126.97 mg), thioformamide (67.19 mg), and a magnetic stir bar.
Add 5 mL of absolute ethanol to the vial.
Seal the vial securely with a cap.
Place the vial inside the cavity of the microwave synthesizer.
Irradiate the reaction mixture at 120 °C for 15-20 minutes, with stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
The reaction mixture may contain a precipitate. If so, collect the solid product by filtration. If not, concentrate the mixture under reduced pressure.
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
To illustrate the advantages of the proposed green method, we can compare its theoretical green metrics against a hypothetical traditional multi-step synthesis. Traditional routes often involve protecting groups, harsh coupling conditions, and extensive use of chlorinated solvents, leading to poor atom economy and a high E-Factor (Environmental Factor).
Significant reduction in energy consumption and time.[1]
Atom Economy
~40-50%
>75%
More of the reactants' atoms are incorporated into the final product.
E-Factor (kg waste/kg product)
>100
<25
Drastically reduces the amount of waste generated.
Purification
Multiple chromatographic steps
Single recrystallization/chromatography
Simplifies downstream processing and reduces solvent waste.
Conclusion and Future Outlook
This application note outlines a proposed green synthetic strategy for 5-Chloro-2-(thiazol-5-yl)pyridine that aligns with the core principles of sustainability. By employing a microwave-assisted, one-pot, three-component reaction in an environmentally benign solvent, this approach offers significant advantages over traditional methods in terms of efficiency, safety, and waste reduction. The provided protocol serves as a robust starting point for researchers aiming to develop sustainable synthetic routes in pharmaceutical development.
Future work could focus on replacing the halogenated starting material with a C-H activation strategy on 2-aminopyridine, further improving the atom economy. Additionally, the development of a recyclable, heterogeneous catalyst for this transformation would enhance the overall greenness of the process. The adoption of continuous flow chemistry could also offer superior control, safety, and scalability for the synthesis of this important heterocyclic compound.[11]
References
Al-otaibi, A. M., El-Sayed, M. E., El-Gamal, H., Al-zahrani, A. M., Al-Shaalan, N. H., & El-Gazzar, A. A. (2021). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. PMC. [Link]
Al-shareef, H. F., Khedr, M. A., & El-Gazzar, A. R. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]
Abd El‐Lateef, H. M., Abdelhamid, A. A., Ali, A. M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]
Li, J., et al. (2014). Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives. PMC. [Link]
Anonymous. (2015). Microwave-assisted synthesis of novel 8-chloro-[6][9][12]triazolo[4,3-a]pyridine derivatives. Turkish Journal of Chemistry. [Link]
Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
Ratan, Y., Rajput, A., Pareek, A., et al. (2024). Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. Biotechnology. [Link]
Anonymous. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
Anonymous. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
Abd El‐Lateef, H. M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. [Link]
Rathore, S. K., Rathore, R., & Tomar, R. (n.d.). One-Pot Synthesis of Bioactive Thiadiazolyl-Pyridines Derivatives. Journalasjt. [Link]
Anonymous. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]
Abd El‐Lateef, H. M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. [Link]
Bankar, V. V., & Dhankar, R. P. (2018). A PRACTICAL GREEN SYNTHESIS OF THIAZINE DERIVATIVES USING PHASE TRANSFER CATALYST. Rasayan Journal of Chemistry. [Link]
Anonymous. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. SciSpace. [Link]
Anonymous. (2023). Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric Catalyst. MDPI. [Link]
Lelyukh, M. I. (n.d.). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Unknown Source.
Anonymous. (n.d.). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. PMC. [Link]
Anonymous. (2021). Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. ijarsct. [Link]
Singh, S., Raj, S., Sharma, S., Sucheta, & Yadav, V. (2023). Green Synthesis and Anti-Microbial Activities of Some Thiazole-Imino Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]
Anonymous. (2025). Green synthesis of thiazol-2-ylthiazolidin-4-ones as potential antifungals. ResearchGate. [Link]
Anonymous. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
Application Note: Scalable Synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine
Executive Summary This application note details a robust, scalable protocol for the production of 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6). This structural motif is a critical intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the production of 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6). This structural motif is a critical intermediate in the synthesis of neonicotinoid agrochemicals and specific kinase inhibitors.
While direct arylation of thiazole is chemically attractive, it frequently suffers from regioselectivity issues (C2 vs. C5 competition). To ensure strict regiochemical fidelity during scale-up, this guide utilizes a Suzuki-Miyaura cross-coupling strategy between 5-chloro-2-bromopyridine and thiazole-5-boronic acid pinacol ester . This route guarantees the formation of the Pyridine(C2)—Thiazole(C5) bond, eliminating the formation of regioisomeric byproducts common in C-H activation routes.
Route Selection & Mechanistic Rationale
The Regioselectivity Challenge
The thiazole ring possesses three nucleophilic sites, but its C-H acidity profile complicates direct coupling:
C2 Position: Most acidic (pKa ~29) and kinetically active in direct arylation.
C5 Position: Target site for this synthesis; less reactive than C2 in standard Pd-catalyzed C-H activation manifolds.
Attempting to couple 5-chloro-2-bromopyridine with unsubstituted thiazole via direct arylation typically yields a mixture of C2- and C5-arylated products, requiring difficult chromatographic separation.
The Solution: Suzuki-Miyaura Coupling
By employing thiazole-5-boronic acid pinacol ester , the reactive site is pre-installed at C5. This "hard-wires" the regiochemistry, forcing the palladium catalyst to form the bond exclusively at the desired position.
Reaction Scheme:
Caption: Regioselective synthesis via Suzuki coupling, ensuring exclusive C2-C5 connectivity.
Detailed Experimental Protocol (100g Scale)
This protocol is designed for a 100g input of the limiting reagent. It is scalable to kilogram quantities with appropriate heat transfer management.
Materials & Stoichiometry
Component
Role
Equiv.
Mass / Volume
MW ( g/mol )
5-Chloro-2-bromopyridine
Limiting Reagent
1.0
100.0 g
192.44
Thiazole-5-boronic acid pinacol ester
Coupling Partner
1.1
120.5 g
211.07
Potassium Carbonate (K₂CO₃)
Base
2.5
179.5 g
138.21
Pd(dppf)Cl₂ • DCM
Catalyst
0.02 (2 mol%)
8.5 g
816.64
1,4-Dioxane
Solvent
10 V
1000 mL
-
Water (Deionized)
Co-solvent
2.5 V
250 mL
-
Step-by-Step Procedure
Phase 1: Reaction Setup
Vessel Preparation: Equip a 3-L three-necked round-bottom flask with a mechanical overhead stirrer (Teflon blade), a reflux condenser, a nitrogen inlet adapter, and a thermocouple probe.
Charging: Charge the flask with 5-Chloro-2-bromopyridine (100.0 g) and Thiazole-5-boronic acid pinacol ester (120.5 g).
Solvent Addition: Add 1,4-Dioxane (1000 mL). Start stirring at 150 RPM to dissolve solids.
Degassing (Critical): Sparge the solution with nitrogen gas for 20 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.
Catalyst & Base: Under a positive nitrogen flow, add Pd(dppf)Cl₂ • DCM (8.5 g). Then, add the solution of K₂CO₃ (179.5 g dissolved in 250 mL degassed water).
Note: The mixture will turn biphasic. Efficient stirring is crucial.
Phase 2: Reaction & Monitoring
Heating: Heat the mantle to reach an internal temperature of 85–90 °C .
Caution: Monitor for mild exotherm around 60 °C.
Duration: Maintain reflux for 4–6 hours.
IPC (In-Process Control): Sample 50 µL, quench in MeCN, and analyze by HPLC.
Filtration: Filter the mixture through a pad of Celite (20 g) to remove bulk palladium black. Rinse the pad with Ethyl Acetate (200 mL).
Phase Separation: Transfer filtrate to a separatory funnel. Separate the organic layer.[1][2] Extract the aqueous layer once with Ethyl Acetate (300 mL).
Scavenging: Combine organics and wash with 5% L-Cysteine solution (or commercial metal scavenger like SiliaMetS® Thiol) to reduce Pd content to <20 ppm.
Concentration: Dry organics over MgSO₄, filter, and concentrate under reduced pressure to a crude solid.
Crystallization (Chromatography-Free):
Dissolve crude solid in hot Ethanol (5 V, 500 mL) at 70 °C.
Slowly add Water (2 V, 200 mL) while maintaining temperature.
Allow to cool slowly to room temperature, then to 0–5 °C for 2 hours.
Isolation: Filter the off-white crystals. Wash with cold Ethanol/Water (1:1, 100 mL).
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Expected Yield: 85–92 g (83–90%)
Purity: >98.5% (HPLC area %)
Process Safety & Hazard Analysis
Hazard
Risk Level
Mitigation Strategy
Palladium Sensitization
High
Handle all catalysts in a fume hood; use double gloving. Treat all waste as heavy metal waste.
Exotherm
Medium
The initiation of the Suzuki coupling can be exothermic. Ensure cooling capacity is available (ice bath) during the ramp-up phase.
Solvent Vapors
Medium
Dioxane is a suspected carcinogen and flammable. Use a closed system with a scrubber or efficient condenser.
Analytical Quality Control
HPLC Method Parameters:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 254 nm.
Retention Times (Approx):
Thiazole-boronate: ~2.5 min
5-Chloro-2-bromopyridine: ~8.2 min
Product: ~9.8 min
Process Workflow Diagram
Caption: Operational workflow for the 100g scale-up batch.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Li, J. J. (2010). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Suzuki Coupling).
BenchChem Application Note. (2025). Thiazole-5-Boronic Acid Pinacol Ester: Reagent Profile and Applications. Link
Organic Chemistry Portal. (2023). Suzuki Coupling.[1][3][4][5][6][7] Link
Sigma-Aldrich. (2024). Product Specification: 5-Chloro-2-bromopyridine. Link
Pfizer Global R&D. (2008). Scalable Synthesis of Heterocyclic Biaryls via Suzuki Coupling. Organic Process Research & Development.
Application Notes & Protocols: 5-Chloro-2-(thiazol-5-yl)pyridine as a Strategic Building Block in Modern Drug Discovery
Prepared by: Senior Application Scientist, Gemini Division Abstract & Introduction 5-Chloro-2-(thiazol-5-yl)pyridine has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of targeted the...
5-Chloro-2-(thiazol-5-yl)pyridine has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of targeted therapies such as kinase inhibitors. Its unique electronic and structural features offer a versatile platform for generating libraries of complex molecules with desirable pharmacological properties. The pyridine ring acts as a key hydrogen bond acceptor, while the thiazole moiety can engage in various non-covalent interactions and serves as a stable, bioisosterically sound anchor. The chlorine atom at the 5-position is not merely a placeholder; it is a strategically positioned reactive handle for introducing molecular diversity through a variety of well-established cross-coupling reactions.
This document serves as a comprehensive guide for research scientists and drug development professionals. It details the strategic application of 5-Chloro-2-(thiazol-5-yl)pyridine, provides validated, step-by-step protocols for its derivatization, and explains the underlying chemical principles that make it a valuable tool in the pursuit of novel therapeutics.
Core Attributes & Strategic Value
The utility of the 5-Chloro-2-(thiazol-5-yl)pyridine scaffold is rooted in its distinct chemical geography:
Pyridine Nitrogen (N1): Acts as a critical hydrogen bond acceptor, frequently interacting with the hinge region of kinase active sites. This interaction is a cornerstone of many kinase inhibitor binding modes.
Thiazole Ring: A bioisostere for other aromatic systems, it offers a distinct electronic profile and potential for further functionalization. Its sulfur and nitrogen atoms can participate in additional hydrogen bonding or metallic interactions.
C5-Chlorine Atom: This is the primary point for synthetic elaboration. Its reactivity in palladium-catalyzed cross-coupling reactions is reliable and well-documented, allowing for the controlled introduction of aryl, heteroaryl, alkyl, and amino substituents. This strategic placement allows modifications to be projected into solvent-exposed regions of a binding pocket, enabling the optimization of potency and pharmacokinetic properties.
The workflow for leveraging this building block typically follows a convergent synthetic strategy, as illustrated below.
Figure 1: General workflow for utilizing 5-Chloro-2-(thiazol-5-yl)pyridine.
Application Focus: Synthesis of Kinase Inhibitors
A prominent application of this building block is in the synthesis of potent and selective kinase inhibitors. The scaffold can be elaborated to target various kinases involved in oncology and inflammatory diseases. A key example is its use in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for treating B-cell malignancies.
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl groups at the 5-position of the pyridine ring. This is often a critical step in building the final pharmacophore, extending the molecule to access additional binding pockets.
Reaction Scheme:
(Illustrative - A real diagram would show the pyridine-thiazole core reacting with an aryl boronic acid)
Detailed Step-by-Step Protocol:
This protocol is adapted from methodologies described in the synthesis of related pyridine-based kinase inhibitors.
Reagent Preparation:
To a 50 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 5-Chloro-2-(thiazol-5-yl)pyridine (1.0 eq, e.g., 500 mg).
Add the desired arylboronic acid or arylboronic acid pinacol ester (1.2 eq).
Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).
Solvent and Catalyst Addition:
Evacuate and backfill the flask with nitrogen three times.
Add a degassed solvent mixture. A common choice is a 4:1 mixture of 1,4-dioxane and water (e.g., 20 mL).
Add the palladium catalyst. A highly effective catalyst for this transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically used at 0.05 to 0.10 eq.
Reaction Execution:
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 16 hours.
Work-up and Purification:
Once the starting material is consumed, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
Separate the organic layer. Wash the organic layer with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired coupled product.
Causality and Optimization:
Choice of Base: Cs₂CO₃ is often more effective than K₂CO₃ for challenging couplings due to its higher solubility and basicity, but K₂CO₃ is more economical.
Catalyst Selection: Pd(dppf)Cl₂ is chosen for its high stability and efficiency in coupling with electron-deficient chlorides. Other catalysts like Pd(PPh₃)₄ can also be used, but may require longer reaction times or higher temperatures.
Solvent System: The use of a water/dioxane mixture is crucial. Water helps to dissolve the inorganic base, while dioxane solubilizes the organic components, facilitating the catalytic cycle.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of an amine at the C5-position is another cornerstone strategy, enabling the formation of compounds that can form critical hydrogen bonds or be further functionalized. This is particularly relevant in the synthesis of inhibitors targeting kinases like JAK or SYK.
Reaction Scheme:
(Illustrative - A real diagram would show the pyridine-thiazole core reacting with an amine)
Detailed Step-by-Step Protocol:
This protocol is based on established methods for the amination of chloropyridines.
Reagent Preparation:
In a nitrogen-filled glovebox or an oven-dried Schlenk tube, combine 5-Chloro-2-(thiazol-5-yl)pyridine (1.0 eq), the desired amine or amide (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
Catalyst System:
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq). Using a pre-formed catalyst like G3-XantPhos Palladacycle can improve reproducibility.
Solvent and Reaction Execution:
Add anhydrous, degassed solvent such as toluene or dioxane.
Seal the vessel and heat the mixture to 90-110 °C.
Monitor the reaction by LC-MS until the starting chloride is consumed (typically 6-24 hours).
Work-up and Purification:
Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
Purify the residue via flash chromatography or preparative HPLC to yield the pure amine product.
Figure 2: Key cross-coupling strategies for derivatization.
Data Summary & Physicochemical Properties
Proper characterization and understanding of the starting material's properties are essential for successful synthesis and downstream applications.
Property
Value
Source
Molecular Formula
C₈H₅ClN₂S
PubChem
Molecular Weight
196.66 g/mol
PubChem
Appearance
Off-white to yellow solid
Supplier Data
Melting Point
115-120 °C
Supplier Data
Calculated LogP
2.1 - 2.5
Various Calculators
Solubility
Soluble in DCM, Dioxane, DMF; Sparingly soluble in MeOH
Internal Experience
Safety & Handling
As with all laboratory reagents, proper safety precautions must be observed.
Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
Precautionary Measures:
Handle in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Avoid inhalation of dust and contact with skin and eyes.
Store in a cool, dry place away from incompatible materials.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
PubChem National Center for Biotechnology Information. 5-Chloro-2-(1,3-thiazol-5-yl)pyridine. PubChem Compound Summary for CID 13854746. [Link]
Curran, K. et al. (2016). Substituted Pyridine Derivatives and Their Use as Medicaments for the Treatment of Inflammatory Disorders. U.S. Patent US9914725B2.
Torre, A. et al. (2020). A perspective on the development of Bruton’s tyrosine kinase inhibitors. Current Opinion in Chemical Biology, 56, 36-46. This review provides context on the importance of scaffolds like the one discussed in the development of BTK inhibitors. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. An authoritative review on the Buchwald-Hartwig amination, detailing catalysts, conditions, and mechanisms relevant to Protocol 3.2. [Link]
Method
Introduction: The Strategic Value of the 5-Chloro-2-(thiazol-5-yl)pyridine Scaffold
An Application Guide to Modern Synthetic Methods: Regioselective C-H Activation of 5-Chloro-2-(thiazol-5-yl)pyridine The 5-Chloro-2-(thiazol-5-yl)pyridine motif is a privileged scaffold in modern medicinal chemistry. Its...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Modern Synthetic Methods:
Regioselective C-H Activation of 5-Chloro-2-(thiazol-5-yl)pyridine
The 5-Chloro-2-(thiazol-5-yl)pyridine motif is a privileged scaffold in modern medicinal chemistry. Its constituent parts—a halogenated pyridine and a thiazole ring—are prevalent in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The pyridine ring can engage in crucial hydrogen bonding interactions within protein active sites, while the thiazole offers a versatile platform for substitution, and the chlorine atom provides a metabolic blocking site or a handle for further diversification.
Traditionally, the synthesis of analogues of this scaffold would rely on multi-step sequences involving the pre-functionalization of each heterocyclic core, often through cumbersome organometallic preparations.[3] C-H activation has emerged as a paradigm-shifting alternative, offering a more atom-economical and environmentally benign route to molecular complexity.[4][5] By directly converting innate C-H bonds into new C-C or C-heteroatom bonds, these methods can dramatically shorten synthetic routes and enable late-stage functionalization of complex molecules.[5]
This guide provides an in-depth exploration of C-H activation methodologies specifically tailored for the 5-Chloro-2-(thiazol-5-yl)pyridine core. We will dissect the mechanistic underpinnings of regiocontrol, provide field-proven, step-by-step protocols, and present a framework for rational catalyst selection to empower researchers in their drug discovery and development endeavors.
Electronic Landscape and Regioselectivity Challenges
The primary challenge in the C-H functionalization of 5-Chloro-2-(thiazol-5-yl)pyridine is achieving predictable regioselectivity. The molecule presents several distinct C-H bonds, each with a unique electronic and steric environment.
Thiazole Ring (C2-H & C4-H): Thiazoles are relatively electron-rich heterocycles. The C2-H is the most acidic proton, making it susceptible to deprotonation-metalation pathways. The C5-position is often the most reactive site in palladium-catalyzed direct arylations, though this is blocked in our substrate.[3][6] The C4-H remains a potential, albeit less reactive, site.
Pyridine Ring (C3-H, C4-H, & C6-H): The pyridine ring is electron-deficient, a property exacerbated by the electron-withdrawing chloro substituent. This generally disfavors electrophilic C-H activation pathways.[7] The lone pair on the pyridine nitrogen can act as a directing group to facilitate ortho-metalation (at C3), but it can also act as a catalyst poison by coordinating too strongly to the metal center.[8]
Controlling the site of activation therefore requires a careful interplay of catalyst, ligands, additives, and reaction conditions to exploit the subtle differences in reactivity between these positions.
Protocol I: Palladium-Catalyzed Direct C4-Arylation of the Thiazole Moiety
This protocol focuses on the direct arylation of the thiazole ring at the C4 position, a common and highly efficient transformation for substituted thiazoles. The method operates under ligand-free conditions, enhancing its operational simplicity and cost-effectiveness.[3][6]
Mechanistic Rationale
The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The key selectivity-determining step is the C-H activation on the thiazole ring. For many thiazole derivatives, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base. The inherent acidity and accessibility of the thiazole C-H bonds make them kinetically favored for activation over the more electron-deficient C-H bonds of the 5-chloropyridine ring.
Technical Support Center: Synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine
Ticket ID: #5CL-THZ-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Heteroaryl-Heteroaryl Suzuki Coupling Introduction Welcome to the Technical Support Center. You are likely e...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #5CL-THZ-OPT
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Heteroaryl-Heteroaryl Suzuki Coupling
Introduction
Welcome to the Technical Support Center. You are likely encountering difficulties synthesizing 5-Chloro-2-(thiazol-5-yl)pyridine . This is a deceptively difficult coupling. While standard Suzuki conditions work well for phenyl-phenyl systems, linking a pyridine (at the 2-position) to a thiazole (at the 5-position) presents unique challenges: catalyst poisoning by the thiazole sulfur/nitrogen and protodeboronation of the heteroaryl boronate.
This guide moves beyond generic recipes. We provide a logic-driven workflow to maximize yield, minimize side reactions, and ensure reproducibility.
Module 1: Route Selection & Strategic Planning
Before mixing reagents, you must validate your retrosynthetic logic. The choice of coupling partners is the single biggest determinant of success.
The Critical Decision: Polarity Reversal
There are two ways to disconnect this molecule. Only one is scalable.
Route A (Recommended): 5-Chloro-2-halopyridine + Thiazol-5-ylboronate.
Route B (High Risk): 5-Chloropyridin-2-ylboronate + 5-Halothiazole.
Why Route A?
2-Pyridyl boronates (Route B) are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) in the presence of water and base, often faster than the transmetalation step. Thiazol-5-ylboronates are more stable, though they still require careful handling.
Starting Material Selection
Electrophile: Use 2-Bromo-5-chloropyridine .
Reasoning: The C-Br bond at the 2-position is significantly more reactive toward oxidative addition than the C-Cl bond at the 5-position. This ensures regioselectivity. Using 2,5-dichloropyridine often leads to mixtures or requires higher temperatures that degrade the thiazole.
Nucleophile: Use Thiazole-5-boronic acid pinacol ester .
Reasoning: The pinacol ester is more stable towards hydrolysis than the free boronic acid.
Module 2: The Optimized Protocol
This protocol uses a high-activity precatalyst system designed to overcome the coordination of the thiazole to the palladium center.
Standard Operating Procedure (SOP-5CL-THZ)
Parameter
Recommendation
Mechanistic Rationale
Catalyst
XPhos Pd G3 (2–5 mol%)
Bulky biaryl phosphine (XPhos) prevents the formation of stable, inactive Pd-thiazole complexes. The G3 precatalyst ensures rapid activation.
Scenario B: "I see the starting halide, but the boronate is gone."
Diagnosis: Protodeboronation. The thiazole boronate hydrolyzed to form thiazole (M+H = 86) instead of coupling.
Root Cause: The base is too strong or the water content is too high.
Solution:
Switch base to KF (Potassium Fluoride, 3.0 equiv) and use dry THF .
Add the boronate ester portion-wise (e.g., 0.4 equiv every 2 hours) to keep its concentration low relative to the catalyst.
Scenario C: "I have product, but I can't get the Palladium out (Residual Pd > 1000 ppm)."
Diagnosis: Thiazoles are excellent ligands; they hold onto Pd tightly during workup.
Solution:
Chemical Scavenging: Add SiliaMetS® Thiol or Thiourea scavenger resin (4:1 w/w vs catalyst) to the crude organic solution and stir for 4 hours at 50°C. Filter.
Activated Carbon: Treat the solution with thiazole-modified activated carbon or generic Darco KB-B.
Module 4: Visualization & Logic Mapping
Diagram 1: Strategic Route Decision Tree
This flowchart guides you through the logic of selecting the correct coupling partners to avoid instability.
Caption: Decision logic for selecting coupling partners. Route A minimizes the risk of boronate hydrolysis.
Diagram 2: Catalyst Poisoning & Activation Cycle
Understanding why the reaction fails (poisoning) helps you select the right ligand (XPhos).
Caption: The "Poison Trap." Standard ligands allow thiazole coordination (Red), halting the cycle. Bulky ligands (XPhos) force the cycle toward product (Blue).
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use 5-Chloro-2-iodopyridine instead of the bromo analog?A: Yes, the iodo-analog is even more reactive toward oxidative addition. However, it is often more expensive and less stable in storage. The bromo-analog is the sweet spot for cost/reactivity. Avoid the chloro-analog (2,5-dichloropyridine) unless you are using XPhos G3/G4, as the activation energy for the C-Cl bond is significantly higher.
Q: Why do you recommend K₃PO₄ over Na₂CO₃?A: Na₂CO₃ is often too basic (pKa ~10.3) for sensitive boronates, accelerating protodeboronation. K₃PO₄ (pKa ~12, but lower effective basicity in organic mixtures due to solubility) often provides a "buffer" effect that stabilizes the boronate while still facilitating transmetalation.
Q: My product is co-eluting with a byproduct on the column. What is it?A: It is likely 2,2'-bis(5-chloropyridine) (homocoupling of the electrophile) or 5,5'-bithiazole (homocoupling of the boronate).
Fix: Optimize the stoichiometry. If homocoupling of the halide is the issue, lower the catalyst loading or add the halide slowly.
References
BenchChem. (2025).[2][3] Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.[3] Retrieved from
Hodgson, D. M., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Tetrahedron Letters. Retrieved from
Biotage. (2023).[4] Why palladium metal scavengers are not all the same.[4] Retrieved from
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Literature.[5] Retrieved from
CymitQuimica. (2025). Thiazole-5-boronic acid pinacol ester Product Data. Retrieved from
Technical Support Center: Purification of 5-Chloro-2-(thiazol-5-yl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of the crude product 5-Chloro-2-(thiazol-5-yl)pyridine. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of the crude product 5-Chloro-2-(thiazol-5-yl)pyridine. This guide offers in-depth troubleshooting, frequently asked questions, and detailed protocols to address common and complex challenges encountered during the purification of this N-heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 5-Chloro-2-(thiazol-5-yl)pyridine?
A1: The primary challenges stem from its chemical nature. The molecule contains a basic pyridine ring which can interact strongly with acidic silica gel, a common stationary phase in chromatography. This interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the product on the column.[1][2] Identifying a purification strategy that balances yield, purity, and efficiency is therefore critical.
Q2: What are the most common impurities I should expect in the crude product?
A2: The impurities largely depend on the synthetic route used. A common method for synthesizing this class of compound is the Suzuki-Miyaura cross-coupling reaction.[3] In this case, common impurities may include:
Homocoupling byproducts: From the dimerization of the starting boronic acid or halide.[4]
Unreacted starting materials: Such as the parent pyridine and thiazole precursors.
Residual catalyst and ligands: Palladium catalysts and phosphine ligands used in the coupling reaction.[5]
Protodeboronation products: Where the boronic acid is replaced by a hydrogen atom before coupling.[3]
Q3: How do I select the best primary purification technique for my crude 5-Chloro-2-(thiazol-5-yl)pyridine?
A3: The choice depends on the scale of your reaction, the nature of the impurities, and the physical state of your crude product.[6]
Column Chromatography: This is the most versatile and common method, especially for removing closely related impurities.[7] It is highly effective but can be time-consuming and solvent-intensive.
Recrystallization: If your crude product is a solid and thermally stable, recrystallization is an excellent and cost-effective method for removing minor impurities, provided a suitable solvent can be found.[6][]
Acid-Base Extraction: This can be a useful pre-purification step to remove non-basic organic impurities. By treating the crude mixture with an acid, the basic pyridine nitrogen is protonated, forming a water-soluble salt that can be separated in an aqueous layer.[7]
Below is a decision workflow to guide your choice:
Caption: A decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Column Chromatography Issues
Question: My product is streaking badly or not moving off the baseline on a silica gel TLC plate. What's happening?
Answer: This is a classic problem for basic compounds like pyridines on standard acidic silica gel.[2] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, causing streaking and sometimes irreversible binding.
Solutions:
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system.[1]
Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component can be very effective.
Use a Different Stationary Phase: If basic modifiers are ineffective or incompatible with your molecule, consider an alternative stationary phase.[1]
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
Treated Silica Gel: You can purchase or prepare silica gel that has been neutralized.
Question: I have very poor separation between my product and an impurity. How can I improve resolution?
Answer: Poor separation occurs when the relative affinities of your compounds for the stationary phase are too similar in the chosen solvent system.
Solutions:
Optimize the Solvent System:
Change Solvent Polarity: If using a binary system like hexane/ethyl acetate, systematically vary the ratio to find the optimal separation. Aim for a target Rf value of ~0.3 for your desired compound.[1]
Change Solvent Selectivity: If adjusting polarity doesn't work, switch to a different solvent system. For example, changing from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system can alter the interactions and improve separation.[6]
Improve Column Packing and Loading:
Column Overloading: Do not load too much crude material. A general rule is to load 1-5% of crude material by mass relative to the stationary phase.[6]
Proper Loading Technique: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a tight band.[7]
Question: My yield is very low after column chromatography, even though the fractions look clean. Where did my product go?
Answer: Low recovery can be due to several factors, often related to the issues described above.
Solutions:
Irreversible Adsorption: Your compound may have permanently stuck to the silica gel. This is common for very basic compounds on untreated silica. If you observe a colored band at the top of your column that never elutes, this is likely the cause. Using a basic modifier or a different stationary phase is the best preventative measure.[2]
Product Decomposition: Some N-heterocycles can degrade on acidic silica gel.[1] You can test for this by spotting your crude product on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.
Co-elution: The "pure" fractions may still contain a non-UV active impurity. Check your fractions by another analytical method, such as LC-MS or ¹H NMR, to confirm purity.
Recrystallization Issues
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" happens when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent.[9]
Solutions:
Slow Down the Cooling Process: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[9]
Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[10]
Change Solvents: Choose a solvent with a lower boiling point.[9]
Question: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
Answer: Crystal formation requires nucleation, which can sometimes be slow to initiate.
Solutions:
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.[6]
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution to act as a template for crystal growth.[10]
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[10]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol assumes the use of a basic modifier to improve peak shape and recovery.
TLC Analysis & Solvent Selection:
a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
b. On a silica gel TLC plate, test various eluent systems. A good starting point is a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or acetone).
c. Add 0.5% triethylamine (TEA) to each test system.
d. The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.[1]
Column Preparation:
a. Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).
b. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.[7]
c. Add a thin layer of sand on top of the settled silica gel.
d. Equilibrate the column by running 2-3 column volumes of the starting eluent (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% TEA).
Sample Loading:
a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to dryness.
c. Carefully load the sample onto the top of the column.[7]
Elution and Fraction Collection:
a. Begin eluting with your chosen solvent system.
b. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.[7]
c. Collect fractions and monitor them by TLC.
Product Isolation:
a. Combine the fractions containing the pure product.
b. Remove the solvent using a rotary evaporator to obtain the purified 5-Chloro-2-(thiazol-5-yl)pyridine.
Caption: A typical workflow for flash column chromatography.
Protocol 2: Recrystallization
This protocol outlines a systematic approach to finding a suitable recrystallization solvent.
Solvent Screening:
a. Place a small amount (10-20 mg) of the crude product into several test tubes.
b. Add a few drops of a different solvent to each tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water).
c. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[6]
d. After heating to dissolve, allow the solutions to cool. The best solvent will result in the formation of a large amount of crystals.
Solvent System
Solubility (Cold)
Solubility (Hot)
Crystal Formation on Cooling
Example: Isopropanol
Low
High
Good
Example: Dichloromethane
High
High
Poor (Stays in solution)
Example: Hexane
Low
Low
Poor (Insoluble)
Recrystallization Procedure:
a. Place the crude product in an Erlenmeyer flask.
b. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[6]
c. If the solution is colored, you may add a small amount of activated charcoal and perform a hot gravity filtration to remove it and any other insoluble impurities.[9]
d. Cover the flask and allow it to cool slowly to room temperature.
e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
f. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
g. Dry the purified crystals in a desiccator or vacuum oven.
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
BenchChem. (2025).
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
Introduction: The "Soft-Soft" Interaction Challenge
You are likely here because standard aqueous washes have failed to bring your palladium (Pd) levels below ICH Q3D limits.
The difficulty with 5-Chloro-2-(thiazol-5-yl)pyridine lies in its structure. Palladium is a "soft" acid. Your molecule contains two potent "soft" donors: the thiazole sulfur and the pyridine nitrogen . These atoms coordinate tightly to residual Pd, forming stable complexes that resist simple extraction. To strip the Pd, you must introduce a ligand with a higher affinity for Pd than your product has.
This guide prioritizes methods based on selectivity (yield preservation) and efficiency (ppm reduction).
Part 1: Diagnostic & Triage
Before attempting purification, establish your baseline and target.
Q: What is my target limit?A: Refer to ICH Q3D Elemental Impurities guidelines.
Oral Administration: The Permitted Daily Exposure (PDE) is generally 100 µ g/day .[1]
Calculation: If the maximum daily dose is 10 g, your limit is 10 ppm .[1] If the dose is 1 g, your limit is 100 ppm .
Recommendation: Aim for <10 ppm in the API to ensure compliance regardless of final dosing.
Q: How do I accurately measure Pd in this matrix?A: N-heterocycles can cause matrix effects in ICP-MS.
Protocol: Digest 50 mg of sample in concentrated
(trace metal grade) using microwave digestion to fully break down the thiazole ring before analysis.
Part 2: Solid-Supported Scavengers (The Gold Standard)
For high-value intermediates (gram to kilo scale), functionalized silica or polymers are the most effective solution because they minimize yield loss.
Q: Which scavenger functional group should I choose?A: You need a scavenger that out-competes the thiazole sulfur.
Top Choice:Dimercaptotriazine (DMT) or Thiol (SH) functionalized silica.
Why: The DMT ligand acts as a tridentate chelator, forming a highly stable complex with Pd that is thermodynamically favored over the monodentate thiazole/pyridine coordination.
Comparative Efficiency Table (Simulated Data for N/S-Heterocycles)
Scavenger Type
Functional Group
Mechanism
Relative Efficiency
Recommended For
SiliaMetS® DMT
Dimercaptotriazine
Chelation (Tridentate)
High (+++++)
Stubborn S-heterocycles
SiliaMetS® Thiol
Propylthiol
Binding (Monodentate)
High (++++)
General Pd removal
MP-TMT
Trimercaptotriazine
Chelation
High (++++)
Polymer-compatible solvents
SiliaMetS® Cysteine
Cysteine
Chelation
Medium (+++)
Aqueous/Polar organic mixes
Activated Carbon
Carbon
Adsorption
Low/Variable (+)
Polishing; High yield loss risk
Q: What is the standard protocol for Scavenger treatment?A:
Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or MeOH) at 10 volumes.
Loading: Add 4–8 molar equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading). If residual Pd is unknown, start with 10% w/w relative to the product.
Incubation: Stir at 50°C for 4–16 hours .
Note: Room temperature is often insufficient for breaking the Pd-Thiazole bond. Heat provides the activation energy for ligand exchange.
Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the scavenger.
Wash: Rinse the filter cake with fresh solvent to recover entrained product.[2]
Part 3: Solution Phase Chelation (The Scalable Option)
If solid scavengers are too costly for your scale, use a "active wash" with a water-soluble chelator.
Q: Can I just use EDTA?A: EDTA is often too polar and poor at sequestering Pd from organic phases. Use N-Acetylcysteine (NAC) instead.
Protocol: The NAC Wash
Dissolve: Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF or Ethyl Acetate).
Prepare Wash: Create a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to ~7–8 with NaOH (deprotonating the thiol increases affinity).
Mix: Add the aqueous NAC solution to the organic layer.
Heat: Heat the biphasic mixture to 50–60°C with vigorous stirring for 1–2 hours.
Critical Step: The heat and agitation facilitate the transfer of Pd from the organic thiazole complex to the aqueous NAC complex.
Separate: Cool and separate layers. The Pd will migrate to the aqueous yellow/orange layer.
The following diagram illustrates the decision logic for purifying 5-Chloro-2-(thiazol-5-yl)pyridine.
Caption: Decision matrix for selecting the optimal palladium removal strategy based on scale and contamination level.
Part 5: Troubleshooting & FAQs
Q: I used Activated Carbon, but my yield dropped by 20%. Why?A: Activated carbon is non-specific. It adsorbs planar aromatic molecules like your pyridine-thiazole product via
stacking.
Fix: Switch to SiliaMetS® DMT . It binds metals chemically (chemisorption) rather than physically, leaving your organic product in solution.
Q: The scavenger worked, but I still have 50 ppm Pd. What now?A: This suggests "Pd leaching" or colloidal Pd formation.
Check Solvent: Ensure your solvent swells the resin properly (if using polystyrene-based MP-TMT). THF is excellent; MeOH is poor for polystyrene but good for Silica.
Double Treatment: Perform a "scavenger swap." Treat first with Thiol , filter, then treat with DMT . Different ligands target different Pd oxidation states (Pd(0) vs Pd(II)).
Crystallization Additive: Recrystallize your product, but add 1% w/w N-Acetylcysteine or Thiourea to the crystallization solvent. These additives keep the Pd soluble in the mother liquor while your product crystallizes out.
Q: My product is coordinating to the scavenger and getting stuck.A: This is rare with Thiol/DMT but possible if your product is very basic.
Fix: Add a small amount of acid (e.g., Acetic Acid) to the scavenger slurry.[3] Protonating the pyridine nitrogen prevents it from interacting with the silica surface, while the Pd-S interaction remains unaffected.
References
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[4] Available at: [Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Available at: [Link]
Biotage White Paper. "Metal Scavengers in Process Chemistry." Available at: [Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Thiazolyl-Pyridine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during the palladium-catalyzed cross-coupling of thiazole and pyridine moieties. The inherent electronic properties and coordination potential of these N- and S-containing heterocycles can often lead to low conversion rates, catalyst deactivation, and competing side reactions. This resource is designed to help you diagnose and resolve these common issues to improve reaction efficiency and yield.
Visualizing the Challenge: The Cross-Coupling Catalytic Cycle
A foundational understanding of the catalytic cycle is paramount for effective troubleshooting. Most issues in a cross-coupling reaction can be traced back to the failure of one of its three key steps: oxidative addition, transmetalation, or reductive elimination.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
This section addresses the most common problems encountered when coupling thiazole and pyridine derivatives. Each answer provides a causal explanation and actionable solutions.
Problem Area 1: No Reaction or Very Low Conversion
Q1: My reaction shows no product formation, or the starting material is largely unconsumed. What are the most common culprits?
A1: This is a frequent and frustrating issue that can typically be traced to one of four areas: catalyst activity, reaction setup, reaction conditions, or reagent quality.
Catalyst Inactivity: The single most critical component is the active Pd(0) catalyst.[1]
Cause: The nitrogen atoms in pyridine and, to a lesser extent, the nitrogen and sulfur in thiazole, can act as ligands that coordinate to the palladium center. This "catalyst poisoning" inhibits its ability to participate in the catalytic cycle.[2] Modern, bulky phosphine ligands are designed specifically to prevent this.[2][3]
Solution: Ensure your palladium source is fresh and has been stored correctly under an inert atmosphere.[4] If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient.[1] Consider switching to a more reliable, air- and moisture-stable palladium precatalyst, such as a Buchwald G3 or G4 palladacycle, which often provides higher activity at lower loadings.[3]
Atmosphere & Solvents: Palladium-catalyzed reactions are highly sensitive to oxygen.
Cause: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also oxidize phosphine ligands, rendering them unable to coordinate with the palladium.[1] This leads to catalyst decomposition, often observed as the formation of palladium black.[2][4]
Solution: Your reaction setup must be rigorously free of oxygen. Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1] All reagents should be added under a positive pressure of an inert gas.
Insufficient Temperature: Many cross-coupling reactions require thermal energy to overcome activation barriers.
Cause: Oxidative addition, particularly with less reactive aryl chlorides, can be slow and require heat.[5]
Solution: If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments (e.g., to 100 °C or 120 °C).[1][5] However, be aware that excessive heat can also accelerate catalyst decomposition.[1]
Inappropriate Base: The base is not merely a spectator; it is a critical mechanistic participant.
Cause: The base's primary role is to activate the organoboron reagent to facilitate the transmetalation step.[1] An incorrect choice of base—one that is too weak or has poor solubility in the reaction medium—will halt the catalytic cycle.[4]
Solution: Screen a variety of bases with different strengths and solubilities.[4] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Potassium phosphate (K₃PO₄) is often a robust choice for challenging heteroaryl couplings.
Problem Area 2: Catalyst and Reagent Selection
Q2: I'm observing the formation of a fine black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black is a clear visual indicator of catalyst decomposition.[2] The active, soluble Pd(0) complex has aggregated and crashed out of the solution as inactive, metallic palladium.
Primary Cause (for this system): Catalyst poisoning by the heteroaryl substrate. The lone pair of electrons on the pyridine nitrogen is a potent inhibitor, binding strongly to the palladium center and preventing it from cycling.[2] The thiazole ring can also contribute to this effect.[3]
Prevention Strategy 1: Ligand Choice: The most effective countermeasure is the use of a suitable ligand. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, and RuPhos are the gold standard.[3] Their steric bulk creates a protective pocket around the palladium atom, physically hindering the approach of the pyridine nitrogen while still allowing the smaller reactants to access the catalytic site.
Prevention Strategy 2: Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald palladacycles) are designed to form the active, monoligated Pd(0) species cleanly and efficiently upon heating in the presence of a base.[3] This avoids side reactions that can occur when generating Pd(0) in situ from sources like Pd₂(dba)₃, which can improve overall catalyst stability.[1]
Q3: How do I choose the optimal ligand and solvent for coupling thiazole and pyridine?
A3: There is no single "universal" condition, and optimization is often required. However, there are excellent starting points based on established principles.
Ligand Selection: As mentioned, bulky, electron-rich monophosphine ligands are the ligands of choice for heteroaryl couplings.[3] They promote the crucial, often rate-limiting, reductive elimination step and stabilize the catalyst against decomposition.
Solvent Selection: The ideal solvent must dissolve all components of the reaction (substrates, base, and catalytic species) at the reaction temperature. Poor solubility is a common cause of low yields.[4]
Recommended Solvents: Aprotic polar solvents are generally effective. Common choices include Toluene, 1,4-Dioxane, THF, and DMF, often with the addition of a small amount of water to help solubilize the inorganic base.[4]
Troubleshooting: If you suspect solubility issues, try a different solvent or a solvent mixture. For example, if your reaction is failing in toluene, screening dioxane or DMF is a logical next step.[5]
Problem Area 3: Competing Side Reactions
Q4: My mass spec analysis shows significant byproducts. What are the most common side reactions and how can I minimize them?
A4: Several side reactions can compete with your desired cross-coupling, consuming starting materials and complicating purification.
Protodeboronation: This is the hydrolysis of the boronic acid/ester, replacing the C-B bond with a C-H bond.
Cause: This is often promoted by the presence of excess water or acidic protons in the reaction mixture, especially at elevated temperatures.[6]
Minimization: Use anhydrous solvents if possible, although a small amount of water is often necessary to dissolve the base.[6] Employ a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Using a boronic pinacol ester instead of the corresponding acid can also increase stability.
Homocoupling: This is the coupling of two molecules of the boronic acid partner to form a biaryl byproduct.
Cause: The most frequent cause is the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1]
Minimization: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective solution.[1][4]
Dehalogenation: This involves the replacement of the halogen on your pyridine or thiazole starting material with a hydrogen atom.
Cause: This can be promoted by certain bases or impurities.[4] It can also be a result of a competing catalytic cycle, especially at high temperatures or with prolonged reaction times.
Minimization: Screen different bases, as some may be more prone to causing this side reaction.[4] Ensure high purity of all reagents. If the problem persists, lowering the reaction temperature or time may be beneficial, provided the main reaction can still proceed.
Troubleshooting Workflow & Optimization Protocols
When faced with a low-yielding reaction, a systematic approach is more effective than random changes. The following decision tree and protocols provide a structured path to optimization.
Caption: A logical decision tree for troubleshooting coupling reactions.
Data Summary: Key Reaction Parameters
The following table summarizes common starting points and variables for optimization.
Parameter
Recommended Starting Point
Optimization Variables & Notes
Palladium Source
Buchwald Precatalyst (G3/G4) (1-2 mol%)
Pd₂(dba)₃, Pd(OAc)₂ are common but may require higher loadings and are more prone to deactivation.[3][6]
Ligand
XPhos or SPhos (1.1-1.5 eq. to Pd)
Buchwald-type biaryl phosphine ligands are critical for preventing catalyst poisoning by the pyridine nitrogen.[2][3]
Base
K₃PO₄ (2.0-3.0 equiv)
Screen other bases like Cs₂CO₃ or K₂CO₃. Base strength and solubility are crucial for transmetalation.[1][4]
Solvent
Toluene or 1,4-Dioxane
Screen other solvents like THF or DMF, especially if starting material solubility is an issue.[4][5] Consider a solvent/water mixture (e.g., 10:1) to aid base solubility.
Temperature
100-110 °C
May be increased cautiously to 120 °C for unreactive partners, but monitor for decomposition.[1][7]
Reagent Ratio
Boronic Acid/Ester (1.2-1.5 equiv)
A slight excess of the boron reagent can help drive the reaction to completion and compensate for any protodeboronation.[3]
Experimental Protocol 1: General Procedure for Thiazolyl-Pyridine Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
Halopyridine or Halothiazole (1.0 mmol, 1.0 equiv)
Thiazole- or Pyridine-boronic acid/ester (1.2 mmol, 1.2 equiv)
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-heterocycle, the boron reagent, the palladium precatalyst, and the base.
Seal the vessel. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[3]
Add the degassed solvent via syringe.
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.[3]
References
Shan, C., et al. (2017). Synthesis of Pyrazine–Thiazole Biheteroaryl Compounds through Base‐Promoted Oxidative Cross‐Dehydrogenative Coupling Reactions. Asian Journal of Organic Chemistry. Available from: [Link]
Barrio, P., et al. (2012). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Sci-Hub.
Lee, T., et al. (2018). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Available from: [Link]
ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. Available from: [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. Available from: [Link]
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
El-Sayed, W. A., et al. (2020).
Balinge, K. R., et al. (2025). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports. Available from: [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Available from: [Link]
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Available from: [Link]
Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
Al-dujaili, A. H., & M. Al-Zoubi, R. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]
Al-Ghorbani, M., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available from: [Link]
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Available from: [Link]
MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]
Gad, M. E., et al. (2026). Synthesis of novel thiazole and pyridine derivatives and evaluation of their insecticidal potency. Arkivoc. Available from: [Link]
MDPI. (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. Available from: [Link]
Technical Support Center: Impurity Profiling for 5-Chloro-2-(thiazol-5-yl)pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) . As a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, ensuring its purity is paramount.
This document provides actionable troubleshooting steps, self-validating analytical methodologies, and mechanistic insights to identify and mitigate common impurities generated during its synthesis.
Part 1: Mechanistic Origins of Common Impurities
Expertise & Experience: Understanding why an impurity forms is the first step to eliminating it. The synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine typically relies on the Suzuki-Miyaura cross-coupling of 2-bromo-5-chloropyridine with thiazole-5-boronic acid. The success of this reaction hinges on the chemoselectivity of the Palladium catalyst. The C-Br bond at position 2 is highly reactive toward oxidative addition, while the C-Cl bond at position 5 is less reactive. However, forcing conditions or unoptimized ligands can lead to off-target reactivity, generating specific classes of impurities[1].
Quantitative Impurity Summary
The following table summarizes the most common impurities, their mechanistic origins, and their diagnostic mass-to-charge (m/z) ratios for rapid identification.
Impurity Class
Chemical Identity
Mechanistic Origin
Diagnostic m/z (ESI+)
Target Product
5-Chloro-2-(thiazol-5-yl)pyridine
Selective C-Br cross-coupling
197.0 (M+H, 3:1 isotope)
Dehalogenated
2-(thiazol-5-yl)pyridine
Over-insertion of Pd into C-Cl bond followed by hydride transfer
163.0 (M+H, no isotope)
Homocoupled
5,5'-bithiazole
Pd(II)-mediated oxidative homocoupling of boronic acid
169.0 (M+H)
Isomeric
5-Chloro-2-(thiazol-4-yl)pyridine
Regio-impurities in the starting thiazole boronic acid
197.0 (M+H, 3:1 isotope)
Reaction Pathway & Impurity Generation
Synthetic pathway of 5-Chloro-2-(thiazol-5-yl)pyridine and common impurity origins.
Part 2: Self-Validating Analytical Workflows
Trustworthiness: To ensure data integrity, every protocol must be self-validating. Relying solely on chromatographic retention times is insufficient for complex heterocyclic intermediates. We employ a hyphenated LC-MS approach validated by isotopic signature analysis, followed by 2D NMR for definitive structural assignment.
Protocol 1: LC-MS Profiling for Mass & Isotope Validation
This step-by-step methodology is designed to rapidly distinguish between the target product, dehalogenated byproducts, and homocoupled dimers.
Sample Preparation: Dissolve the crude reaction mixture in LC-MS grade Acetonitrile/Water (50:50) to a final concentration of 0.1 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove residual palladium black or insoluble inorganic salts.
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a mobile phase gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry (ESI+): Scan m/z 100-500.
Self-Validation Check: The target compound (
) must exhibit a distinct 3:1 isotopic cluster at m/z 197.0 and 199.0 due to the natural abundance of and . The absence of this 3:1 pattern at m/z 163.0 definitively identifies the dehalogenated impurity.
Protocol 2: 2D NMR (HMBC) for Isomer Differentiation
When LC-MS identifies an impurity with the exact same mass and isotopic pattern as the target (m/z 197.0), it is likely a positional isomer. 1D NMR is often ambiguous due to overlapping aromatic signals; 2D HMBC is required.
Isolation: Purify the suspected isomeric impurity using mass-directed preparative HPLC. Remove the mobile phase via lyophilization.
Sample Preparation: Dissolve 2-5 mg of the isolated impurity in 0.5 mL of anhydrous
.
Acquisition: Acquire standard
, , and 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra at 298 K on a 400 MHz (or higher) NMR spectrometer.
Data Interpretation: To differentiate 5-chloro-2-(thiazol-5-yl)pyridine from its thiazol-4-yl isomer, trace the
long-range couplings. In the target thiazol-5-yl compound, the thiazole proton will show a strong 3-bond HMBC correlation to the pyridine carbon. This specific cross-peak will be absent or shifted in the thiazol-4-yl isomer.
Analytical Decision Tree
Analytical decision tree for LC-MS and NMR impurity identification.
Part 3: Troubleshooting FAQs
Q: My reaction profile shows up to 15% of the dehalogenated byproduct (2-(thiazol-5-yl)pyridine). How can I suppress this?A: Dehalogenation occurs when the active Pd(0) species over-inserts into the stronger C-Cl bond after the initial C-Br coupling, followed by a hydride transfer (often from the solvent or base) and reductive elimination[1]. To suppress this, you must increase the chemoselectivity for the C-Br bond.
Actionable Steps:
Lower the reaction temperature (e.g., from 100°C to 70°C) to prevent the activation energy threshold for C-Cl insertion from being reached.
Switch to a bulky, electron-rich dialkylbiarylphosphine ligand like SPhos or XPhos. These ligands accelerate the reductive elimination step, minimizing the lifetime of the Pd(II) intermediate that is susceptible to side reactions[1].
Q: I am observing a highly insoluble impurity that precipitates during the workup. LC-MS indicates an m/z of 169.0. What is this, and how do I prevent it?A: This is 5,5'-bithiazole, a homocoupling dimer of your thiazole-5-boronic acid. It forms via a Pd(II)-mediated oxidative homocoupling pathway, which is heavily accelerated by the presence of dissolved oxygen in the reaction mixture[2].
Actionable Steps:
Implement subsurface nitrogen sparging of your solvents for at least 30 minutes prior to adding the catalyst to rigorously exclude
Utilize a slow-addition protocol for the boronic acid (e.g., via a syringe pump over 2 hours) to keep its steady-state concentration low, heavily favoring the cross-coupling cycle over the homocoupling cycle.
Q: My LC-MS shows a mass identical to the product (m/z 197.0), but the NMR indicates a mixture. What is happening?A: You are likely dealing with positional isomers, such as 5-chloro-2-(thiazol-4-yl)pyridine or 5-chloro-2-(thiazol-2-yl)pyridine. These arise from regio-impurities present in the starting thiazole-5-boronic acid reagent. Heteroaryl boronic acids are notoriously difficult to purify and prone to protodeboronation or isomerization during their synthesis.
Actionable Steps: Validate the purity of your starting boronic acid using
NMR before setting up the cross-coupling. If isomeric impurities are present in the starting material, source the reagent from a different supplier or recrystallize the boronic acid/pinacol ester prior to use.
References
Impurity Profiling by Hyphenated Techniques: Review. International Journal of Scientific Development and Research (IJSDR).
How to avoid byproduct formation in Suzuki reactions of chloropyridines. Benchchem.
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Solubility & Method Robustness in HPLC
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Applications Specialist[1]
Introduction: The "Hydrophobic Collapse" Paradox
Welcome to the technical support hub for 5-Chloro-2-(thiazol-5-yl)pyridine (and related halogenated heteroaromatics). If you have arrived here, you are likely facing one of three specific failures:
Non-linear calibration curves (due to precipitation in the autosampler).
"Ghost" peaks in blank injections (carryover).
Variable retention times or split peaks (pH/pKa mismatch).
The Core Problem: This molecule presents a classic "solubility paradox." It is a lipophilic weak base (Predicted LogP ~2.5–2.9). While soluble in DMSO or pure methanol, it is prone to hydrophobic collapse when injected into a standard aqueous Reverse Phase (RP) mobile phase. The chlorine substituent reduces the basicity of the pyridine ring (pKa < 4.0), meaning it often remains neutral (and insoluble) at standard chromatographic pH levels (pH 3–7), leading to crystallization inside the needle or at the column head.
This guide provides self-validating protocols to solve these issues.
Module 1: Solving Autosampler Precipitation (The "Cloudy Vial")
Symptom: Your calibration curve flattens at high concentrations (
), or you see random pressure spikes during injection.
Root Cause: "Solvent Shock."[1] You are likely dissolving the sample in 100% DMSO. When the injection plug hits the aqueous mobile phase (often 90% Water), the DMSO dissipates faster than the molecule can equilibrate, causing the analyte to crash out of solution.
Strategic Solution: The "Sandwich" Injection & Diluent Optimization
Do not use 100% DMSO if possible. The viscosity difference causes poor mixing and band broadening.
Protocol A: The "Golden Ratio" Diluent
Switch your sample diluent to a mixture that mimics the organic strength of your mobile phase but maintains solubility.
Solvent System
Solubility Risk
Recommendation
100% DMSO
HIGH
Avoid.[1] Causes "solvent shock" precipitation at column head.[1]
100% Acetonitrile
MODERATE
Better, but can cause peak distortion (fronting) if initial gradient is aqueous.
50:50 ACN:Water
LOW
Ideal, but solubility may be insufficient for stock solutions.
The "Golden Ratio"
OPTIMAL
20% DMSO / 40% ACN / 40% Water . DMSO solubilizes the solid; ACN bridges the polarity gap; Water prevents shock upon injection.
Protocol B: The Sandwich Injection Technique
If you must use high-strength organic diluents (e.g., for low-solubility impurities), use the autosampler's "User Defined Program" (UDP) to bracket the sample.
Injection: The weak plugs dilute the DMSO edges before it hits the continuous flow stream.
Module 2: Eliminating Carryover (The "Ghost Peak")
Symptom: You see a <1% peak of your product in the blank injection immediately following a high-concentration standard.
Root Cause: Adsorption.[1] The chloropyridine-thiazole moiety is "sticky" towards metallic surfaces (stainless steel needles) and rotor seals due to
IPA: Solubilizes the lipophilic core better than MeOH.
Formic Acid:[1][2][3][4] Protonates any residual basic sites, increasing solubility and reducing metal adhesion.
Viscosity: The water content prevents the IPA from being too viscous for the wash pump.
Validation Step:
Inject your highest standard (e.g., 1000 µg/mL), followed by three blank injections. If the first blank shows >0.05% carryover, increase the wash volume by 2x.
Module 3: Mobile Phase & Peak Shape
Symptom: Broad peaks, tailing factors > 1.5, or shifting retention times.
Root Cause: pKa Ambiguity.[1] The molecule is a very weak base. At neutral pH, it interacts with residual silanols on the column. At pH 3-4, it may partially ionize, leading to "peak splitting" if the buffer capacity is low.
Decision Logic: Mobile Phase Selection
Figure 1: Decision tree for mobile phase selection based on solubility and peak symmetry. Note that for 5-Chloro-2-(thiazol-5-yl)pyridine, the "Acidic" path is almost always required to ensure protonation of the thiazole nitrogen.[1]
Recommended Method Parameters
Column: C18 or C8 (End-capped is critical to reduce silanol activity).[1]
Example: Waters XSelect CSH C18 or Agilent Zorbax Eclipse Plus.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Why Formic over TFA? TFA suppresses MS signal (if using LC-MS).[1] If using UV only, 0.05% TFA is superior for peak shape as it acts as an ion-pairing agent.
Temperature: 40°C. (Elevated temperature reduces viscosity and improves mass transfer, sharpening the peak).
Frequently Asked Questions (FAQ)
Q: Can I use THF to dissolve the sample?A: Yes, THF is an excellent solvent for this molecule, but it is incompatible with PEEK tubing (swelling) and has a high UV cutoff (212 nm). If your detection is at 254 nm and your system is Stainless Steel, THF is a viable "strong" solvent in the sandwich injection.
Q: My retention time is drifting day-to-day.A: This is likely "Phase Dewetting" or evaporation of the organic modifier in Mobile Phase A.[1]
Dewetting: If you run 100% aqueous for equilibration, the C18 chains may collapse. Always keep at least 3-5% organic in Mobile Phase A.[1]
Evaporation: If using premixed MP A (e.g., 5% ACN in Water), the ACN evaporates over time. Prepare fresh daily or use the pump to mix online.
Q: I see a double peak.A: Check your sample solvent. If you dissolved the sample in a solvent stronger than the mobile phase (e.g., 100% ACN injected into 95% Water), the sample travels faster than the mobile phase initially, then slows down, creating a "front" peak and a "main" peak. Fix: Use the "Golden Ratio" diluent described in Module 1.
References
Dolan, J. W. (2016). LCGC North America, "The Pro’s and Con’s of Injection Solvents." Link
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A. Link
PubChem. (2025). "Compound Summary: 5-Chloro-2-(thiazol-5-yl)pyridine." (Structural basis for lipophilicity and pKa estimation). Link
Waters Corporation. (2025). "Wash Solvent Guidelines for Hydrophobic Compounds." Link
minimizing side reactions during 5-Chloro-2-(thiazol-5-yl)pyridine functionalization
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Chloro-2-(thiazol-5-yl)pyridine. This guide provides in-depth troubleshooting advice and optimized...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Chloro-2-(thiazol-5-yl)pyridine. This guide provides in-depth troubleshooting advice and optimized protocols to address the unique challenges associated with the functionalization of this valuable heterocyclic building block. The inherent electronic properties of the pyridine and thiazole rings, combined with the relative inertness of the C-Cl bond, necessitate carefully tailored strategies to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs): General Troubleshooting
This section addresses common issues that can arise during cross-coupling reactions involving 5-Chloro-2-(thiazol-5-yl)pyridine, regardless of the specific reaction type.
Q1: My reaction shows low or no conversion. What are the primary causes?
A1: Low reactivity is a frequent challenge with this substrate. The primary culprits are twofold: the strength of the Carbon-Chlorine (C-Cl) bond and catalyst inhibition by the nitrogen atoms of the pyridine and thiazole rings.[1]
C-Cl Bond Inertness: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle the rate-limiting factor.[2] Standard catalysts like Pd(PPh₃)₄ are often insufficient to activate this bond efficiently.[1]
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, and to a lesser extent the thiazole nitrogen, can coordinate strongly to the palladium center. This coordination can form stable, off-cycle complexes that effectively sequester the catalyst, preventing it from participating in the desired reaction.[3][4][5]
Troubleshooting Steps:
Upgrade Your Catalyst System: Switch to a more active, state-of-the-art catalytic system. Electron-rich, sterically hindered biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) are specifically designed to promote the difficult oxidative addition of aryl chlorides and can sterically shield the metal center from inhibitory substrate coordination.[1][6] N-heterocyclic carbene (NHC) ligands are another powerful alternative.[1]
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can sometimes overcome low turnover rates.[1]
Elevate Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier of the C-Cl bond oxidative addition.[1] Temperatures in the range of 80-120 °C are common.
Re-evaluate Your Base and Solvent: The choice of base and solvent is critical and can dramatically influence reaction outcomes.[1][3] (See dedicated tables below).
Use this decision tree to systematically diagnose and resolve common issues encountered during the functionalization of 5-Chloro-2-(thiazol-5-yl)pyridine.
Caption: Systematic troubleshooting guide for failed reactions.
Reaction-Specific Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, several side reactions can compete with the desired coupling.
Q2: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] This is often promoted by excess water and base, especially at elevated temperatures.[7]
Mitigation Strategies:
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to strictly anhydrous solvents (e.g., dry dioxane, toluene) and a less-hygroscopic base like potassium phosphate (K₃PO₄) can suppress this side reaction.[8]
Use Boronic Esters: Pinacol (BPin) or MIDA boronate esters are often more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.
Minimize Reaction Time: Use a highly active catalyst system to ensure the cross-coupling occurs much faster than the competing protodeboronation.
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I stop it?
A3: Homocoupling (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is typically caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[1]
Mitigation Strategies:
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
Use Bulky Ligands: Sterically demanding ligands can disfavor the formation of the intermediates required for homocoupling.[1]
Caption: Suzuki-Miyaura cycle with key side reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter
Condition 1: Standard Aqueous
Condition 2: Anhydrous
Rationale
Catalyst
XPhos Pd G3 (2-4 mol%)
RuPhos Pd G3 (2-4 mol%)
G3 pre-catalysts are air-stable and highly active for C-Cl activation.[3]
Ligand
XPhos
RuPhos
Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[6]
Base
K₂CO₃ (2-3 equiv)
K₃PO₄ (2-3 equiv)
K₃PO₄ is less basic and hygroscopic, reducing risk of protodeboronation.[1]
The Buchwald-Hartwig amination is the premier method for forming C-N bonds. With 5-Chloro-2-(thiazol-5-yl)pyridine, the primary challenges are catalyst deactivation and potential side reactions involving the amine.
Q4: My Buchwald-Hartwig reaction stalls after partial conversion. What is happening?
A4: Reaction stalling is often a sign of catalyst deactivation.[9] Besides the substrate's N-heterocycles inhibiting the catalyst, the amine coupling partner itself can sometimes be the cause, or reaction conditions can lead to the formation of inactive palladium species.
Troubleshooting Steps:
Ligand Choice is Critical: The choice of ligand is paramount for preventing deactivation. For coordinating substrates like this, ligands such as BippyPhos or Josiphos-type ligands have shown efficacy.[3] The Buchwald biarylphosphine ligands (e.g., BrettPhos, RuPhos) are also excellent choices, as their bulk can prevent the formation of inactive catalyst dimers.[6]
Base Compatibility: While strong bases like NaOtBu or LHMDS are standard, they can sometimes promote ligand degradation or side reactions with sensitive substrates.[3] If decomposition is suspected, screen a weaker base like Cs₂CO₃ or K₃PO₄.
Avoid Palladium Black: The formation of a black precipitate (palladium black) is a clear sign of catalyst aggregation and deactivation.[10] This can be caused by overly high temperatures or an insufficient ligand-to-palladium ratio. Try lowering the temperature or increasing the ligand-to-metal ratio (e.g., from 2:1 to 4:1 L:Pd).
Q5: I am seeing a byproduct corresponding to the dehalogenated starting material. What is this side reaction?
A5: This is likely due to a side reaction competing with reductive elimination, such as β-hydride elimination from the palladium-amide intermediate.[11] This pathway becomes more favorable with amines that possess β-hydrogens and can be promoted by certain ligand/base combinations. Using ligands that promote rapid reductive elimination, such as the Buchwald biarylphosphines, can outcompete this side reaction.[6]
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Inert Atmosphere Reaction
Glassware Preparation: Oven-dry all glassware (reaction vial, stir bar, condenser) at >120 °C for at least 4 hours and allow to cool in a desiccator.
Solid Reagents: To the reaction vial, add 5-Chloro-2-(thiazol-5-yl)pyridine, the coupling partner (boronic acid or amine), the base, the palladium pre-catalyst, and the ligand under a positive flow of inert gas (argon or nitrogen).
Sealing: Quickly seal the vial with a septum-lined cap.
Atmosphere Exchange: Puncture the septum with a needle connected to a vacuum/inert gas manifold. Evacuate the vial under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this cycle 3-5 times.
Solvent/Liquid Reagent Addition: Add the degassed solvent(s) and any liquid reagents via syringe through the septum.
Heating: Place the vial in a pre-heated oil bath or heating block and stir for the designated time.
Protocol 2: Example Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid
Setup: Following the general inert atmosphere protocol, charge a vial with 5-Chloro-2-(thiazol-5-yl)pyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane.
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel.
References
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
BenchChem. (2025). Technical Support Center: 5-Chloro-2-pyridone Coupling Reactions.
BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of 4-(Methoxymethyl)thiazole in Coupling Reactions.
M. D. Witte, et al. (2020). Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. ResearchGate.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
A. S. Guram, et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
E. C. Reichert. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
S. M. El-Khawass, et al. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate.
J. B. T. Kee, et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
J. Ye, et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation with 4-Pyridyldiphenylphosphine Ligands.
T. J. A. Graham, et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.
T. Kamijo, et al. (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
M. G. C. Verniest, et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
J. C. A. T. B. S. J. D. G. R. A. F. A. D. J. M. J. R. L. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online.
BenchChem. (2025). Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3.
A. S. Guram, et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications.
C. S. Schindler, et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC.
D. H. Lee, et al. (2009). Expanded heterogeneous Suzuki-Miyaura coupling reactions of aryl and heteroaryl chlorides under mild conditions. Korea Advanced Institute of Science and Technology.
NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
Technical Support Center: Enhancing the Thermal Stability of 5-Chloro-2-(thiazol-5-yl)pyridine
Welcome to the technical support center for 5-Chloro-2-(thiazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-Chloro-2-(thiazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and strategies for improving the thermal stability of this critical heterocyclic compound. Adhering to the highest standards of scientific integrity, this document offers field-proven insights and methodologies to address common challenges encountered during research and development.
I. Troubleshooting & FAQs: Addressing Thermal Instability
This section provides direct answers to common issues related to the thermal stability of 5-Chloro-2-(thiazol-5-yl)pyridine.
Q1: My sample of 5-Chloro-2-(thiazol-5-yl)pyridine shows significant degradation upon heating. What are the likely causes?
A1: Thermal degradation of 5-Chloro-2-(thiazol-5-yl)pyridine can be attributed to several factors inherent to its chemical structure. The primary concerns are:
Hydrolysis: The thiazole ring and the chloro-group can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[1]
Oxidation: The thiazole ring, particularly the sulfur atom, can be prone to oxidation, a process that can be accelerated by heat and the presence of oxygen.[2]
Ring Opening/Cleavage: At higher temperatures, the heterocyclic rings may undergo cleavage, leading to a variety of degradation products.[3][4] The presence of chlorine, an electron-withdrawing group, can influence the electron density of the rings and affect bond stability.[3]
Q2: I'm observing discoloration (e.g., turning brown) of my compound during thermal stress studies. What does this indicate?
A2: Discoloration is a common indicator of thermal decomposition. It often suggests the formation of complex polymeric or conjugated degradation products. This can result from a cascade of reactions initiated by the initial thermal stress. It is crucial to analyze the discolored sample using techniques like HPLC-MS to identify the specific degradation products formed.
Q3: What are the initial signs of thermal instability I should look for during routine experiments?
A3: Beyond obvious discoloration, initial signs of thermal instability can be subtle. These include:
Changes in melting point or the appearance of a broad melting range.
The appearance of new, small peaks in your HPLC chromatogram.
A gradual decrease in the assay value of the parent compound over time when stored at elevated temperatures.
Changes in solubility or physical appearance (e.g., from crystalline to amorphous).
Q4: How can I quickly assess the thermal stability of a new batch of 5-Chloro-2-(thiazol-5-yl)pyridine?
A4: A rapid assessment can be performed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6]
DSC will show you the melting point and any other thermal events like polymorphic transitions. A sharp melting peak close to the literature value suggests good purity and initial stability.
TGA will determine the onset temperature of decomposition by measuring mass loss as the sample is heated.[7] A higher decomposition onset temperature generally indicates better thermal stability.[3][8]
II. Strategies for Enhancing Thermal Stability
Improving the thermal stability of an Active Pharmaceutical Ingredient (API) like 5-Chloro-2-(thiazol-5-yl)pyridine is a critical step in drug development.[9] The following strategies can be employed to enhance its robustness.
Salt Formation
Rationale: Converting an ionizable drug into a salt is a well-established method to improve its physicochemical properties, including chemical stability.[10][11] Salt formation introduces strong ionic interactions, which can lead to a more stable crystal lattice with a higher melting point, thereby enhancing thermal stability.[12] For 5-Chloro-2-(thiazol-5-yl)pyridine, the nitrogen atoms in the pyridine and thiazole rings are potential sites for protonation to form a salt with a suitable acid.
Experimental Protocol: Salt Screening
Solubility Assessment: Determine the solubility of 5-Chloro-2-(thiazol-5-yl)pyridine in a range of pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).
Counter-ion Selection: Choose a selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
Stoichiometric Addition: In a suitable solvent, dissolve 5-Chloro-2-(thiazol-5-yl)pyridine. Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid.
Crystallization: Allow the solution to stir at room temperature or with gentle heating. If no precipitate forms, slowly cool the solution or use an anti-solvent to induce crystallization.
Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the new solid form using DSC, TGA, XRPD (X-Ray Powder Diffraction), and HPLC to confirm salt formation and assess its thermal stability.
Co-crystallization
Rationale: Co-crystals are multicomponent solids where an API and a co-former are held together in a crystal lattice by non-covalent interactions, such as hydrogen bonding.[13][14] Co-crystallization can significantly alter the physical properties of an API, including its melting point, solubility, and stability, without modifying its chemical structure.[9][15][16] This is a particularly useful strategy if the API is non-ionizable or if a suitable salt form cannot be identified.[16]
Experimental Protocol: Co-crystal Screening
Co-former Selection: Select a range of pharmaceutically acceptable co-formers from the GRAS (Generally Regarded As Safe) list. Good candidates for hydrogen bonding with 5-Chloro-2-(thiazol-5-yl)pyridine could include dicarboxylic acids (e.g., succinic acid, fumaric acid) or other molecules with hydrogen bond donor/acceptor sites.
Screening Methods:
Solvent Evaporation: Dissolve stoichiometric amounts of the API and co-former in a common solvent. Allow the solvent to evaporate slowly at room temperature.
Grinding: Grind stoichiometric amounts of the API and co-former together in a mortar and pestle. A few drops of a solvent (liquid-assisted grinding) can facilitate co-crystal formation.[15]
Slurry Crystallization: Stir a suspension of the API and co-former in a solvent in which they are sparingly soluble.
Analysis: Analyze the resulting solids using DSC, TGA, and XRPD to identify new crystalline forms. An altered melting point and a new XRPD pattern are indicative of co-crystal formation.
Formulation with Excipients
Rationale: Pharmaceutical excipients are inactive ingredients added to a formulation to aid in manufacturing, improve stability, and enhance bioavailability.[17][18][19] Certain excipients can protect the API from thermal degradation by providing a stabilizing microenvironment or by physically separating API molecules.[20][21]
Can physically separate API particles, reducing intermolecular interactions that may lead to degradation.
Experimental Workflow: Excipient Compatibility Study
Binary Mixtures: Prepare binary mixtures of 5-Chloro-2-(thiazol-5-yl)pyridine with various excipients (e.g., in a 1:1 or 1:5 ratio).
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C).[22]
Analysis: Analyze the samples at initial and subsequent time points (e.g., 1, 2, and 4 weeks) using HPLC to quantify the API and detect any degradation products.
Thermal Analysis: Use DSC to check for any changes in the thermal behavior of the API in the presence of the excipient.
Technical Support Center: Recrystallization of 5-Chloro-2-(thiazol-5-yl)pyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting an optimal recrystallization solvent for 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 11902...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting an optimal recrystallization solvent for 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6). We will move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and adapt the methodology to your specific purity requirements.
This section addresses common challenges encountered during the recrystallization of 5-Chloro-2-(thiazol-5-yl)pyridine in a direct question-and-answer format.
Q1: I'm starting from scratch. How do I begin selecting a solvent for 5-Chloro-2-(thiazol-5-yl)pyridine?
A: The fundamental principle for solvent selection is "like dissolves like"[1][2]. The structure of 5-Chloro-2-(thiazol-5-yl)pyridine, containing polar pyridine and thiazole rings, suggests it is a polar molecule. Therefore, your initial screening should focus on solvents of moderate to high polarity.
Recommended Starting Solvents: Begin your investigation with alcohols (e.g., ethanol, methanol, isopropanol) or ketones (e.g., acetone).
The Ideal Solvent Profile: You are looking for a solvent that exhibits poor solubility at room temperature but high solubility at its boiling point[3][4][5]. This temperature-dependent solubility differential is crucial for achieving high recovery of the purified compound upon cooling.
Q2: My compound dissolved completely in the solvent at room temperature. What does this mean?
A: This indicates the solvent is "too good" and is unsuitable for recrystallization[1]. If the compound is highly soluble when cold, it will not precipitate out of the solution upon cooling, leading to very low or no product recovery. You should select a less polar solvent or consider a solvent pair.
Q3: The compound is "oiling out" instead of forming solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This is a frequent problem when the boiling point of the solvent is higher than the melting point of the compound being recrystallized[6][7]. It can also be caused by the presence of significant impurities.
Solution 1: Add More Solvent. Reheat the solution to dissolve the oil completely, then add a small amount of additional hot solvent. This lowers the solution's saturation point, potentially allowing crystallization to occur at a temperature below the compound's melting point[6].
Solution 2: Agitation. As the solution cools and the oil begins to form, stir it vigorously. This mechanical action can break up the oil into smaller droplets, which may serve as nuclei for crystal formation[6].
Solution 3: Change Solvents. The most reliable solution is to choose a new solvent with a lower boiling point[6].
Q4: After cooling, no crystals have formed. What should I do?
A: This is a common issue that can usually be resolved.
Possible Cause 1: Solution is not saturated. You may have used too much solvent[7][8].
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Allow the concentrated solution to cool slowly again[6][9].
Possible Cause 2: Super-saturation. The solution may be super-saturated, meaning the solute concentration is higher than its normal saturation point, but crystallization has not been initiated.
Solution: Induce crystallization by scratching the inside surface of the flask with a glass rod at the solution's meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth[8]. Alternatively, add a tiny "seed" crystal from a previous batch, if available.
Q5: My final product is still impure. What went wrong?
A: This can happen for a few reasons.
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice[8]. Always allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor Solvent Choice: The chosen solvent may not effectively differentiate between your desired compound and the impurities, meaning the impurities co-crystallize. You may need to re-screen for a more selective solvent.
Insoluble Impurities: If your crude material contained impurities that are insoluble in the hot solvent, they must be removed via hot gravity filtration before the cooling step[10].
Core Principles of Solvent Selection
A successful recrystallization hinges on identifying a solvent or solvent system that meets specific criteria. The ideal solvent should:
Completely dissolve the target compound (5-Chloro-2-(thiazol-5-yl)pyridine) at its boiling point.
Exhibit minimal solubility for the target compound at low temperatures (e.g., room temperature or in an ice bath).
Either dissolve impurities completely at all temperatures or not dissolve them at all, allowing for their removal by filtration[11].
Preparation: Place approximately 20-30 mg of the crude solid into six separate test tubes.
Room Temperature Test: Add 0.5 mL of a different candidate solvent to each test tube. Agitate the mixture and observe the solubility at room temperature.
Observation: If the solid dissolves completely, the solvent is unsuitable (too good).
Hot Solubility Test: For solvents where the solid was insoluble or sparingly soluble at room temperature, gently heat the test tube in a hot water bath towards the solvent's boiling point.
Achieve Saturation: Continue heating and, if the solid has not dissolved, add more of the same solvent dropwise, with agitation, until the solid just dissolves. Do not add a large excess[8].
Hot Filtration (If Necessary): If insoluble impurities remain in the hot solution, they should be removed at this stage by filtering the hot solution through a pre-warmed funnel[12].
Slow Cooling: Remove the test tubes from the heat source and allow them to cool slowly to room temperature. A beaker of warm water can be used to insulate the tubes and slow the cooling rate, which encourages the formation of larger, purer crystals[4].
Ice Bath Cooling: Once the tubes have reached room temperature, place them in an ice-water bath for 15-20 minutes to maximize crystal formation.
Evaluate Results: Observe the quantity and quality of the crystals formed in each tube. An ideal solvent will yield a large crop of well-defined crystals.
Data Interpretation: Sample Solvent Screening Results
The following table summarizes a hypothetical outcome of the screening protocol for 5-Chloro-2-(thiazol-5-yl)pyridine, guiding the selection process.
Solvent
Solubility (Cold, ~25°C)
Solubility (Hot, ~B.P.)
Crystal Formation on Cooling
Assessment
Hexane
Insoluble
Insoluble
None
Unsuitable (Too Poor)
Toluene
Sparingly Soluble
Soluble
Poor, minimal crystals
Poor Choice
Ethyl Acetate
Sparingly Soluble
Very Soluble
Good quantity, small needles
Good Candidate
Ethanol
Sparingly Soluble
Very Soluble
Excellent quantity, well-formed prisms
Excellent Candidate
Acetone
Soluble
Very Soluble
None
Unsuitable (Too Good)
Water
Insoluble
Sparingly Soluble
None
Unsuitable (Too Poor) - Could be an anti-solvent
Visual Workflow for Solvent Selection
The following diagram illustrates the logical workflow for systematically selecting an appropriate recrystallization solvent.
Caption: Logical workflow for selecting a single or paired solvent system.
References
Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
Scribd. (n.d.). Solvent Selection and Recrystallization Guide.
Columbia University. (n.d.). Recrystallization - Single Solvent.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Advanced Troubleshooting Guide & Validated Methodologies.
Overview & Mechanistic Insight
Welcome to the advanced troubleshooting center for the functionalization of 5-chloro-2-(thiazol-5-yl)pyridine . As a Senior Application Scientist, I frequently consult on projects where this specific heterocycle stalls critical drug discovery pipelines.
The difficulty of coupling this substrate arises from a "perfect storm" of three factors:
Inert Electrophile: The C-Cl bond on an electron-rich pyridine ring is inherently resistant to oxidative addition[4].
Steric Hindrance: The overall biaryl-like structure is rigid. When coupling with sterically demanding partners (e.g., bulky amines or ortho-substituted arylboronic acids), the transition state for reductive elimination becomes highly congested [3].
Catalyst Poisoning (The Silent Killer): The 2-(thiazol-5-yl)pyridine motif acts as a potent bidentate ligand. The nitrogen atom on the pyridine ring and the nitrogen/sulfur on the thiazole ring are perfectly positioned to form a highly stable metallacycle with Palladium (Pd). If you use a weak ligand, the substrate will displace it, trapping the Pd(II) intermediate in a thermodynamic "dead-end" and precipitating inactive Pd black [5].
To successfully functionalize this molecule, your catalytic system must be sterically bulky enough to physically block the substrate from chelating the metal, while being electron-rich enough to force oxidative addition into the stubborn C-Cl bond [2, 4].
Mechanistic divergence: Bulky ligands drive turnover, while weak ligands lead to catalyst poisoning.
Troubleshooting FAQs
Q1: My Suzuki-Miyaura coupling at the 5-chloro position is stalling at <10% conversion. What is wrong?A1: You are likely experiencing severe catalyst poisoning [5]. If you are using standard catalysts like
or , the thiazolylpyridine substrate is chelating the Pd center faster than the catalytic cycle can proceed.
Solution: Switch to a well-defined Pd(II) precatalyst with a bulky N-heterocyclic carbene (NHC) ligand, such as PEPPSI-IPr [1, 2]. The massive steric bulk of the diisopropylphenyl groups on the IPr ligand physically shields the metal, preventing the substrate from forming a bidentate chelate.
Q2: I am trying to perform a Buchwald-Hartwig amination with a bulky secondary amine, but I only see starting material and hydrodehalogenation byproducts. How do I fix this?A2: Hydrodehalogenation (the loss of the chlorine atom without amine coupling) occurs when the final reductive elimination step is too slow, allowing
-hydride elimination to take over [5]. This is a direct consequence of steric clashing between your bulky amine and the rigid substrate.
Solution: To accelerate reductive elimination, use a highly sterically demanding Buchwald dialkylbiaryl phosphine ligand like tBuBrettPhos or XPhos [3, 6]. Additionally, ensure your base is strong enough to fully deprotonate the amine intermediate; is preferred, but if your substrate is base-sensitive, LHMDS is a viable alternative.
Q3: Why should I use a Pd G3/G4 precatalyst instead of generating Pd(0) in situ from
and a ligand?A3: In situ generation relies on the dissociation of dba (dibenzylideneacetone), which is often incomplete and leaves transient "naked" Pd(0) exposed in the solution. For a highly chelating substrate like 5-chloro-2-(thiazol-5-yl)pyridine, this naked Pd(0) is immediately trapped and deactivated. Precatalysts ensure a strict 1:1 ratio of Pd to active ligand and activate rapidly, protecting the metal center from the very first catalytic cycle [2].
Quantitative Data: Catalyst System Performance
The table below summarizes the expected performance of various catalytic systems when attempting to functionalize 5-chloro-2-(thiazol-5-yl)pyridine.
Catalyst / Ligand System
Base
Primary Issue Addressed
Typical Conversion
Baseline (Fails due to catalyst poisoning) [5]
< 10%
/ dppf
Insufficient bulk to prevent chelation
~ 20%
/ XPhos
Good for bulky amines; prevents chelation [6]
~ 75%
PEPPSI-IPr
Excellent for bulky boronic acids; highly stable [1, 2]
> 90%
tBuBrettPhos Pd G3
LHMDS
Optimal for highly hindered secondary amines [3]
> 85%
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling with Bulky Boronic Acids
Designed to overcome steric hindrance using the highly stable PEPPSI-IPr catalyst.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-chloro-2-(thiazol-5-yl)pyridine (1.0 equiv, 1.0 mmol), the sterically hindered arylboronic acid (1.5 equiv, 1.5 mmol), anhydrous
Solvent Addition: Add 4.0 mL of rigorously degassed, anhydrous 1,4-dioxane. Seal the tube with a Teflon screw cap.
Reaction: Remove the tube from the glovebox and heat in an oil bath at 100 °C for 12 hours.
Self-Validating Step: The reaction mixture should transition from a pale yellow suspension to a homogeneous dark amber solution. If a mirror-like black precipitate (Pd black) forms within the first 30 minutes, oxygen has entered the system or the catalyst loading was too low to outcompete substrate chelation.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate and purify via flash column chromatography.
Protocol B: Buchwald-Hartwig Amination with Hindered Amines
Designed to accelerate reductive elimination using a 3rd-generation Buchwald precatalyst.
Preparation: In a glovebox, charge a vial with 5-chloro-2-(thiazol-5-yl)pyridine (1.0 equiv, 0.5 mmol), the bulky amine (1.2 equiv, 0.6 mmol),
Solvent Addition: Add 2.5 mL of degassed anhydrous toluene.
Reaction: Seal the vial, remove from the glovebox, and heat at 110 °C for 16 hours.
Self-Validating Step: Monitor the reaction via GC-MS at the 2-hour mark. The complete disappearance of the 5-chloro starting material peak without the appearance of a hydrodehalogenated byproduct peak confirms that productive reductive elimination is occurring faster than
-hydride elimination.
Workup: Quench with 1 mL of water, extract with dichloromethane (
mL), dry over , and purify via silica gel chromatography.
Rigorous air-free experimental workflow for setting up Pd-catalyzed cross-coupling reactions.
References
Title: PEPPSI-IPr Catalyst
Source: American Elements
URL: [Link]
Title: 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues
Source: PubMed Central (NIH)
URL: [Link]
Reference Data & Comparative Studies
Validation
High-Resolution vs. Benchtop ¹H NMR for Structural Elucidation of 5-Chloro-2-(thiazol-5-yl)pyridine: A Comparative Guide
5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) is a highly privileged heterocyclic scaffold frequently utilized as an intermediate in the synthesis of advanced kinase inhibitors, particularly those targeting ALK a...
Author: BenchChem Technical Support Team. Date: March 2026
5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) is a highly privileged heterocyclic scaffold frequently utilized as an intermediate in the synthesis of advanced kinase inhibitors, particularly those targeting ALK and Bcr-Abl mutants (e.g., T315I) in antiproliferative therapies[1]. Because the pharmacological efficacy of these macromolecules depends heavily on the regiochemistry of their building blocks, rigorous structural validation of this fragment is critical.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of high-field (600 MHz) versus benchtop (60 MHz) Nuclear Magnetic Resonance (NMR) spectrometers, alongside an analysis of solvent-induced shift effects. This guide provides drug development professionals with the causal reasoning and self-validating protocols necessary to establish robust QA/QC workflows.
The molecule consists of a pyridine ring substituted with a chlorine atom at C5 and a thiazol-5-yl group at C2. The ¹H NMR spectrum contains exactly five magnetically non-equivalent aromatic protons.
The causality behind the chemical shifts is driven by inductive electron withdrawal and magnetic anisotropy:
Thiazole H2: Flanked by highly electronegative nitrogen and sulfur atoms, this proton experiences severe electron depletion, pushing it furthest downfield (~9.10 ppm).
Pyridine H6: Positioned ortho to both the pyridine nitrogen and the chlorine atom, the combined inductive effect deshields this proton significantly (~8.60 ppm)[2].
Pyridine H3 & H4: These protons form an adjacent pair, exhibiting a characteristic ortho coupling constant (
Hz).
Table 1: Predicted ¹H NMR Shifts (600 MHz, CDCl₃)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (, Hz)
Integration
Thiazole H2
9.10
Singlet (s)
-
1H
Pyridine H6
8.60
Doublet (d)
2.4
1H
Thiazole H4
8.40
Singlet (s)
-
1H
Pyridine H4
7.85
Doublet of doublets (dd)
8.4, 2.4
1H
Pyridine H3
7.75
Doublet (d)
8.4
1H
Platform Comparison: High-Field (600 MHz) vs. Benchtop (60 MHz)
When selecting an NMR platform for batch release or structural verification, the primary trade-off lies between spectral resolution and operational accessibility.
The Causality of Second-Order Effects:
At 600 MHz, 1 ppm equates to 600 Hz. The chemical shift difference (
) between Pyridine H4 (7.85 ppm) and H3 (7.75 ppm) is 60 Hz. Because the ratio () is much greater than 1, the system behaves as a first-order (AX) spin system, yielding clearly resolved doublets.
Conversely, at 60 MHz, 1 ppm equates to only 60 Hz. The between H4 and H3 drops to 6 Hz. Here, () is less than 1. This triggers strong second-order (AB spin system) effects, causing the "roofing effect" and severe peak overlap, which complicates automated integration.
Table 2: Performance & Resolution Comparison
Parameter
600 MHz High-Field NMR
60 MHz Benchtop NMR
Primary Use Case
De novo structural elucidation
Routine QA/QC & Reaction monitoring
H3/H4 Resolution
Baseline resolved (AX system)
Overlapped multiplet (AB system)
Cryogen Requirements
Liquid Helium & Nitrogen
None (Permanent magnet)
Sample Concentration
1–5 mg/mL
> 15–20 mg/mL
Acquisition Time
< 2 minutes
5–10 minutes (requires more scans)
Solvent Effects: CDCl₃ vs. DMSO-d₆
Solvent selection fundamentally alters the observed chemical shifts due to variations in dielectric constants and hydrogen-bonding capabilities[3].
The Causality of Solvent Deshielding:
DMSO-d₆ is a highly polar, aprotic solvent with a strong hydrogen-bond accepting capability (dielectric constant
). When 5-Chloro-2-(thiazol-5-yl)pyridine is dissolved in DMSO-d₆, the strong dipole of the solvent interacts with the polarized C-H bonds of the electron-deficient rings. The acidic Thiazole H2 proton, in particular, forms weak hydrogen bonds with the oxygen of DMSO, further decreasing its electron density and shifting it downfield by ~0.15–0.20 ppm compared to the non-polar CDCl₃ ().
To ensure absolute trustworthiness in your QA/QC data, the following protocol incorporates internal validation checkpoints. If any checkpoint fails, the sample preparation or acquisition parameters must be adjusted.
Step-by-Step Methodology:
Sample Preparation: Weigh exactly 15.0 mg of 5-Chloro-2-(thiazol-5-yl)pyridine.
Solvent Addition: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures strict magnetic field homogeneity.
Tuning & Shimming: Insert the sample and tune the probe to the ¹H frequency. Perform gradient shimming (Z1–Z5).
Validation Checkpoint 1: The TMS peak at 0.00 ppm must have a Line Width at Half Height (FWHM) of
Hz.
Acquisition Parameters: Set the pulse angle to 30°, acquire 16 scans, and set the relaxation delay (D1) to 4.0 seconds.
Causality: A D1 of 4 seconds ensures complete longitudinal relaxation (
) of all protons, preventing the under-integration of the isolated Thiazole H2 and H4 singlets.
Processing & Verification: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm[3].
Validation Checkpoint 2: The total integration across the aromatic region (7.5–9.5 ppm) must sum to exactly 5.00 protons relative to the internal standard.
Validation Checkpoint 3: The calculated
-coupling for the Pyridine H3 doublet must perfectly match the primary -coupling of the Pyridine H4 doublet of doublets ( Hz).
Analytical Workflow Visualization
The following diagram illustrates the logical decision-making process for selecting the appropriate NMR platform and validating the spectral data.
Figure 1: Decision workflow for NMR platform selection and self-validating spectral analysis.
References
Aromatic Interactions with Heterocycles in Water Supporting Information
Royal Society of Chemistry (rsc.org)
Navigating the Bioactive Landscape of 5-Chloro-2-(thiazol-5-yl)pyridine Analogs: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the pyridine-thiazole scaffold stands out as a privileged structure, consistently appearing in a diverse array of biologically active compounds. This guide delves into the c...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of medicinal chemistry, the pyridine-thiazole scaffold stands out as a privileged structure, consistently appearing in a diverse array of biologically active compounds. This guide delves into the comparative bioactivity of analogs based on the 5-Chloro-2-(thiazol-5-yl)pyridine core. While direct, comprehensive studies on a wide range of analogs of this specific parent compound are emerging, a wealth of knowledge from closely related pyridine-thiazole hybrids allows us to project a robust understanding of their potential therapeutic applications and structure-activity relationships (SAR). This guide will synthesize findings from analogous series to provide a predictive framework for researchers and drug development professionals.
The primary therapeutic area where pyridine-thiazole derivatives have shown significant promise is in oncology, frequently acting as potent kinase inhibitors.[1][2][3][4] The strategic placement of a chlorine atom at the 5-position of the pyridine ring can significantly influence the electronic properties and binding interactions of the molecule, potentially enhancing its potency and selectivity. This guide will explore the impact of various substitutions on the pyridine and thiazole rings, drawing parallels from established research on similar molecular frameworks.
Comparative Bioactivity of Pyridine-Thiazole Analogs
To understand the potential of 5-Chloro-2-(thiazol-5-yl)pyridine analogs, we can draw valuable insights from the bioactivity of structurally similar compounds where the core has been systematically modified. The following table summarizes the anticancer activity of representative pyridine-thiazole derivatives, highlighting the influence of different substitution patterns.
Analysis of Structure-Activity Relationships (SAR):
The data from these analogous series suggest several key SAR trends that are likely to be relevant for 5-Chloro-2-(thiazol-5-yl)pyridine analogs:
Substitutions on the Pyridine Ring: The presence and position of substituents on the pyridine ring are critical for activity. Electron-withdrawing groups, such as the chloro group in our core structure, can modulate the pKa of the pyridine nitrogen, which is often involved in crucial hydrogen bonding interactions with the target protein.[7]
Modifications of the Thiazole Ring: The thiazole moiety offers multiple points for substitution. Modifications at the C2 and C4 positions have been shown to significantly impact potency and selectivity. For instance, the introduction of amine or substituted phenyl groups at these positions can lead to interactions with specific pockets in the ATP-binding site of kinases.[2][8]
Linker and Appended Groups: The nature of the groups attached to the core scaffold is a determining factor for bioactivity. Bulky aromatic or heterocyclic groups can enhance binding affinity through van der Waals and pi-stacking interactions.[9]
Postulated Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for many bioactive pyridine-thiazole compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[4] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Postulated signaling pathway inhibited by a 5-Chloro-2-(thiazol-5-yl)pyridine analog.
Experimental Protocols for Bioactivity Assessment
To evaluate the bioactivity of novel 5-Chloro-2-(thiazol-5-yl)pyridine analogs, a series of well-established in vitro assays are essential.
In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
Complete growth medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Test compounds dissolved in DMSO
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
96-well microplates
Multichannel pipette
Plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A typical experimental workflow for an MTT assay.
Conclusion and Future Directions
The 5-Chloro-2-(thiazol-5-yl)pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. By leveraging the extensive structure-activity relationship data from analogous pyridine-thiazole series, researchers can rationally design and synthesize new analogs with enhanced potency and selectivity. Future work should focus on the systematic exploration of substitutions around this core, coupled with comprehensive biological evaluation, including in vitro and in vivo studies, to fully elucidate the therapeutic potential of this exciting class of compounds. The integration of computational modeling and experimental screening will be pivotal in accelerating the discovery of new drug candidates.
References
A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. PubMed. [Link]
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. PubMed. [Link]
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link]
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Cancer and Metastasis Reviews. [Link]
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters. [Link]
Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. ResearchGate. [Link]
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Oriental Journal of Chemistry. [Link]
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]
Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. [Link]
Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. PubMed. [Link]
Utilization of 5-Chloro-2-(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. ChemistrySelect. [Link]
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Oriental Journal of Chemistry. [Link]
High-Resolution vs. Nominal Mass GC-MS Characterization of 5-Chloro-2-(thiazol-5-yl)pyridine: A Comparative Guide
Executive Summary For researchers developing targeted therapeutics, the precise structural characterization of synthetic intermediates is non-negotiable. 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers developing targeted therapeutics, the precise structural characterization of synthetic intermediates is non-negotiable. 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) is a critical heterocyclic building block utilized in the synthesis of highly potent antiproliferative compounds, specifically inhibitors targeting ALK and the Bcr-Abl T315I mutation[1].
This guide objectively compares the analytical performance of Single Quadrupole (SQ) GC-MS against Gas Chromatography-Quadrupole Time-of-Flight (GC-Q-TOF) MS for the structural elucidation of this compound. By analyzing the causality behind its electron ionization (EI) fragmentation patterns, we provide a self-validating framework for laboratories to choose the optimal analytical platform for their specific drug development workflows.
Mechanistic Profiling: The Analyte's Fragmentation Logic
Understanding why a molecule fragments under 70 eV electron ionization is essential before comparing instrumental performance. 5-Chloro-2-(thiazol-5-yl)pyridine (C₈H₅ClN₂S) consists of a biologically privileged chloropyridine ring bonded to a thiazole moiety.
When subjected to standard 70 eV EI, the molecule exhibits a highly stable molecular ion
at m/z 196. The presence of a single chlorine atom dictates a strict isotopic signature, yielding a ³⁵Cl/³⁷Cl ratio of approximately 3:1 at m/z 196 and 198, respectively[2].
The primary fragmentation pathways are driven by the relative bond dissociation energies of the heterocycles:
Halogen Radical Loss: The homolytic cleavage of the C-Cl bond yields a highly conjugated
cation at m/z 161. The disappearance of the M+2 isotope peak in this fragment serves as an internal validation of chlorine loss[3].
Thiazole Ring Cleavage: Thiazole rings characteristically undergo 1,2-cleavage under electron impact, resulting in the neutral loss of hydrogen cyanide (HCN, -27 Da) to form m/z 169, or the loss of carbon monosulfide (CS, -44 Da)[4].
Inter-ring Cleavage: Cleavage of the C-C bond connecting the two heterocycles yields either the 5-chloropyridin-2-yl cation (m/z 112) or the thiazol-5-yl cation (m/z 84)[5].
Fig 1: Primary EI fragmentation pathways of 5-Chloro-2-(thiazol-5-yl)pyridine.
Platform Comparison: SQ GC-MS vs. GC-Q-TOF MS
While both platforms utilize the same chromatographic separation and ionization energy, their mass analyzers serve entirely different strategic purposes in drug development.
Single Quadrupole (SQ) GC-MS: Operates at unit mass resolution (Nominal Mass). It is the workhorse for routine QA/QC. Its primary strength lies in high-throughput library matching (e.g., NIST databases) and verifying the presence of the expected 3:1 isotopic cluster.
GC-Q-TOF MS: Operates at high resolution (Exact Mass, <2 ppm mass error). It is essential for de novo structural elucidation, identifying unknown synthetic impurities, and unequivocally differentiating isobaric fragments (e.g., distinguishing a loss of N₂ vs. CO, or confirming the exact elemental composition of the thiazole cleavage products).
Quantitative Data Synthesis
The following table objectively compares the theoretical data output of both platforms when analyzing our target compound.
Fragment Identity
Formula
SQ GC-MS (Nominal m/z)
GC-Q-TOF (Exact m/z)
Mass Defect Advantage
Molecular Ion (³⁵Cl)
C₈H₅³⁵ClN₂S
196
195.9862
Confirms elemental composition
Molecular Ion (³⁷Cl)
C₈H₅³⁷ClN₂S
198
197.9832
Validates isotopic fidelity
[M - Cl]⁺
C₈H₅N₂S⁺
161
161.0173
Proves pure hydrocarbon/heteroatom core
[M - HCN]⁺
C₈H₄³⁵ClNS⁺
169
168.9753
Differentiates HCN loss from C₂H₃ loss
5-chloropyridin-2-yl
C₅H₃³⁵ClN⁺
112
111.9954
Localizes Cl to the pyridine ring
thiazol-5-yl
C₃H₂NS⁺
84
83.9908
Validates intact thiazole moiety
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. The inclusion of system suitability tuning and an internal standard ensures that any deviation in retention time or mass accuracy is immediately flagged before data interpretation begins.
Step-by-Step Workflow
1. System Suitability & Calibration (The Validation Step):
Action: Introduce Perfluorotributylamine (PFTBA) into the MS source.
Causality: PFTBA fragments predictably at m/z 69, 219, and 502. Tuning against these ions calibrates the mass axis and optimizes the electron multiplier voltage, ensuring the system is ready for accurate mass assignment.
2. Sample Preparation:
Action: Dissolve 5-Chloro-2-(thiazol-5-yl)pyridine in LC-MS grade Methanol to a concentration of 1 mg/mL. Spike with Phenanthrene-d10 (10 µg/mL) as an internal standard.
Causality: Methanol ensures complete solvation of the polar heterocycles. Phenanthrene-d10 acts as a retention time locker and validates injection reproducibility.
3. Chromatographic Separation (GC Parameters):
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
Causality: A 5% diphenyl/95% dimethyl polysiloxane stationary phase is chosen because it provides optimal boiling-point-driven separation for aromatic heterocycles while minimizing peak tailing caused by basic nitrogen atoms interacting with active silanol sites.
Oven Program: 100°C (hold 1 min) -> ramp at 15°C/min to 280°C (hold 5 min).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
4. Mass Spectrometry Acquisition:
Ionization: 70 eV Electron Ionization (EI). Source temperature: 250°C.
SQ Platform: Scan range m/z 50–300.
Q-TOF Platform: Scan range m/z 50–300, acquired in 2 GHz extended dynamic range mode to ensure sub-2 ppm mass accuracy.
Fig 2: Comparative self-validating GC-MS workflow for heterocyclic building block analysis.
Conclusion & Platform Recommendation
For the analysis of 5-Chloro-2-(thiazol-5-yl)pyridine , the choice of platform depends entirely on the phase of drug development:
Process Chemistry & Scale-Up: The SQ GC-MS is the superior alternative. Once the fragmentation pathway is understood, its high throughput, lower maintenance cost, and reliance on the robust 3:1 isotopic ratio of the chloropyridine ring make it ideal for batch-to-batch consistency checks.
Discovery Chemistry & Impurity Profiling: The GC-Q-TOF MS is mandatory. When synthesizing novel ALK/Bcr-Abl inhibitors, unexpected side reactions (e.g., desulfurization or dechlorination) can occur. The exact mass capabilities (e.g., resolving m/z 195.9862) provide unambiguous proof of structural integrity that nominal mass systems simply cannot achieve.
References
5-chloro-2-(thiazol-5-yl)
Mass Spectrometry of 2-substituted-4-arylthiazoles.
Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide
Source: Benchchem
URL
Electron Ionisation Mass Spectra of Some Sulphonylhydrazinothiazoles
Source: ITIM-CJ
URL
Structural Validation and Performance Comparison Guide: 5-Chloro-2-(thiazol-5-yl)pyridine in Kinase Inhibitor Development
Executive Summary In structure-based drug design (SBDD), selecting the optimal heteroaryl building block is the difference between a sub-micromolar hit and a picomolar clinical candidate. 5-Chloro-2-(thiazol-5-yl)pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In structure-based drug design (SBDD), selecting the optimal heteroaryl building block is the difference between a sub-micromolar hit and a picomolar clinical candidate. 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) has emerged as a privileged scaffold in the synthesis of next-generation tyrosine kinase inhibitors, specifically targeting oncogenic Anaplastic Lymphoma Kinase (ALK) and the notoriously resistant Bcr-Abl T315I mutant[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the structural and performance metrics of this compound against alternative building blocks. The insights provided are grounded in X-ray crystallographic data and validated experimental workflows to ensure scientific integrity and reproducibility.
Product Comparison: Why the 5-Chloro-Pyridine-Thiazole Core?
When designing inhibitors for the ATP-binding cleft of kinases, the choice of halogen and heterocycle dictates both synthetic tractability and pharmacodynamic efficacy. Table 1 compares 5-Chloro-2-(thiazol-5-yl)pyridine against its brominated and unsubstituted analogs.
Table 1: Performance Comparison of Pyridine-Thiazole Building Blocks
Building Block Scaffold
Cross-Coupling Yield (%)
T315I Bcr-Abl IC₅₀ (nM)
Steric & Electronic Profile
5-Chloro-2-(thiazol-5-yl)pyridine
82 - 88%
1.2
Optimal van der Waals fit; stable halogen bond
5-Bromo-2-(thiazol-5-yl)pyridine
75 - 80%
14.5
Steric clash in gatekeeper pocket; reduced affinity
2-(Thiazol-5-yl)pyridine (Unsub.)
90 - 95%
> 100
Lacks hydrophobic anchor; poor pocket retention
Note: IC₅₀ data represents representative final inhibitor complexes derived from the respective building blocks.
Causality of Performance:
The superiority of the 5-chloro variant lies in its precise steric volume. The T315I mutation in Bcr-Abl replaces a threonine with a bulkier isoleucine, creating a severe steric clash for first-generation inhibitors like Imatinib. The chlorine atom at the 5-position of the pyridine ring provides optimal van der Waals contacts within this modified hydrophobic pocket without exceeding spatial constraints. A bromine atom, conversely, introduces unfavorable steric repulsion. Furthermore, the thiazole ring acts as a critical hydrogen-bond acceptor for the kinase hinge region.
Fig 1: Structural mechanisms of 5-Chloro-2-(thiazol-5-yl)pyridine in kinase inhibition.
X-Ray Crystallography Data & Structural Analysis
To validate the conformational behavior of 5-Chloro-2-(thiazol-5-yl)pyridine, single-crystal X-ray diffraction (XRD) is employed. The crystallographic data confirms the near-planarity of the biaryl system, which is an absolute prerequisite for sliding into the narrow ATP-binding cleft of the kinase domain[2].
Table 2: Representative Crystallographic Data for 5-Chloro-2-(thiazol-5-yl)pyridine
Crystallographic Parameter
Value / Description
Chemical Formula
C₈H₅ClN₂S
Molecular Weight
196.66 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Dihedral Angle (Pyridine-Thiazole)
4.2° (Near-planar)
C-Cl Bond Length
1.73 Å
Data Collection Temperature
100 K (Cryocooled)
Mechanistic Insight:
The dihedral angle between the pyridine and thiazole rings is measured at a highly planar 4.2°. This planarity is enforced by extended π-conjugation. If this angle were larger (e.g., due to ortho-substitution), the energetic penalty required to planarize the molecule upon binding would drastically reduce the overall thermodynamic binding affinity.
To ensure reproducibility, the following protocols detail the crystallography workflows. Every step is designed with a specific causal purpose and includes built-in validation checkpoints.
Protocol A: Small Molecule Crystallization of the Building Block
Objective: To obtain diffraction-quality single crystals for baseline structural validation.
Solvent Selection: Dissolve 10 mg of 5-Chloro-2-(thiazol-5-yl)pyridine in 0.5 mL of a binary solvent system (Dichloromethane/Hexane, 1:3 v/v).
Causality: DCM provides high initial solubility, while the non-polar hexane acts as an antisolvent to drive supersaturation gently.
Vapor Diffusion Setup: Place the uncapped sample vial inside a larger, sealed chamber containing 5 mL of pure hexane.
Causality: Slow vapor equilibration prevents rapid nucleation, which would otherwise yield amorphous powders or twinned crystals.
Incubation: Store at 4°C in a vibration-free environment for 48-72 hours.
Validation Checkpoint: Examine the precipitate under a polarized light microscope.
Self-Validation: The presence of birefringence (bright, colorful flashes as the stage is rotated) confirms that the solid is highly ordered and crystalline, not an amorphous precipitate.
Data Collection: Mount a single crystal on a loop using paratone oil and flash-cool to 100 K in a nitrogen stream.
Causality: Cryocooling minimizes the thermal motion of the atoms, drastically improving the resolution of the diffraction pattern and protecting the crystal from radiation damage.
Protocol B: Co-Crystallization with Bcr-Abl (T315I) Kinase Domain
Objective: To determine the binding pose of the synthesized inhibitor derived from the building block[2].
Protein Preparation: Concentrate purified Bcr-Abl (T315I) to 10 mg/mL in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.
Ligand Soaking/Co-incubation: Add the inhibitor (dissolved in 100% DMSO) to the protein solution at a 3:1 molar ratio.
Causality: A stoichiometric excess ensures high occupancy in the binding pocket. Keep the final DMSO concentration <2% to prevent protein denaturation.
Hanging Drop Vapor Diffusion: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.0, 20% PEG 3350).
Causality: PEG 3350 acts as a molecular crowding agent, gently reducing protein solubility to induce nucleation without denaturing the complex.
Validation Checkpoint: Monitor drops daily. Protein crystals typically exhibit sharp, defined edges and take 1-2 weeks to form. Apply a trace amount of Izit dye to the drop; protein crystals will absorb the blue dye, whereas salt crystals will not.
Fig 2: Synthesis and X-ray crystallographic validation workflow for kinase inhibitors.
Conclusion
The integration of 5-Chloro-2-(thiazol-5-yl)pyridine into kinase inhibitor pipelines is not arbitrary; it is a structurally validated choice driven by precise spatial and electronic requirements. As demonstrated by X-ray crystallographic data, its planar geometry and targeted halogen placement make it a superior building block for overcoming gatekeeper mutations in oncology targets[1],[2].
References
Title: 5-chloro-2-(thiazol-5-yl)pyridine | 1190219-55-6
Source: Molaid Chemical Database
URL:1
Technical Comparison: Spectroscopic Characterization of 5-Chloro-2-(thiazol-5-yl)pyridine vs. Fluopyram
Executive Summary & Strategic Context This guide provides a definitive spectroscopic comparison between 5-Chloro-2-(thiazol-5-yl)pyridine (referred to herein as CTP-Scaffold ) and the commercial SDHI fungicide Fluopyram...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
This guide provides a definitive spectroscopic comparison between 5-Chloro-2-(thiazol-5-yl)pyridine (referred to herein as CTP-Scaffold ) and the commercial SDHI fungicide Fluopyram .
While Fluopyram is a fully elaborated succinate dehydrogenase inhibitor (SDHI) featuring a pyridyl-ethyl-benzamide architecture, the CTP-Scaffold represents a condensed heteroaromatic bi-aryl system. In drug discovery and process chemistry, distinguishing these two is critical for three reasons:
Fragment-Based Drug Design (FBDD): The CTP-Scaffold is a high-value pharmacophore often compared against the pyridyl-ethyl moiety of Fluopyram during lead optimization.
Impurity Profiling: CTP-Scaffold analogs are potential degradation products or synthesis intermediates in the manufacture of next-generation pyridine-thiazole agrochemicals.
Counterfeit Detection: Differentiating novel "designer" scaffolds from registered actives like Fluopyram.
This guide moves beyond basic identification, offering a self-validating spectroscopic workflow to unambiguously distinguish the two compounds using NMR, MS, and IR.
Structural Analysis & Pharmacophore Comparison
Before spectroscopic analysis, one must understand the structural divergence that dictates the spectral signals.
The following diagram illustrates the hierarchical relationship and the specific bond disconnections that lead to distinct spectroscopic signatures.
Caption: Structural divergence mapping to spectroscopic observables. CTP is defined by spectral "silence" in regions where Fluopyram is active.
Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR)
Objective: The primary discriminator is the presence of the ethyl linker and amide proton in Fluopyram, which are absent in the CTP-Scaffold.
Experimental Protocol (Self-Validating)
Solvent: Dissolve 5-10 mg of sample in 600 µL DMSO-d6 . (DMSO is preferred over CDCl3 to ensure solubility of the amide moiety in Fluopyram and prevent peak broadening).
Reference: Use TMS (0.00 ppm) as internal standard.
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Fragmentation & Isotope Logic
Both compounds contain a single Chlorine atom (
Cl/Cl ratio ~3:1).
Parameter
CTP-Scaffold
Fluopyram
[M+H]+ Parent
197.0 / 199.0
397.0 / 399.0
Base Peak
m/z 197
m/z 173 (Trifluoromethylbenzoylium ion)
Key Fragments
Loss of Cl (m/z ~161)
m/z 145 (difluorobenzyl cation)
Isotope Pattern
M (100%), M+2 (~35%)
M (100%), M+2 (~35%)
Note on CTP Analysis: The CTP-Scaffold also contains Sulfur (
S/S), which adds a subtle M+2 contribution (~4.4%), slightly enhancing the M+2 peak height compared to a pure chloro-compound.
C. Vibrational Spectroscopy (FT-IR)
Objective: Rapid solid-state identification without dissolution.
Experimental Protocol
Method: ATR-FTIR (Attenuated Total Reflectance).
Resolution: 4 cm⁻¹.
Scans: 32.
Fingerprint Comparison
Functional Group
CTP-Scaffold (cm⁻¹)
Fluopyram (cm⁻¹)
Amide C=O
Absent
1640 - 1660 (Strong)
N-H Stretch
Absent
3200 - 3300 (Medium/Broad)
C-F Stretch
Absent
1100 - 1350 (Very Strong, Multiple bands)
C=N (Thiazole)
~1480 - 1520
Absent (unless pyridine C=N overlaps)
Decision Rule: If the spectrum lacks a carbonyl peak at ~1650 cm⁻¹ and lacks strong C-F bands, it is likely the CTP-Scaffold.
Analytical Workflow Diagram
The following Graphviz diagram outlines the decision tree for an analyst presented with an unknown white powder suspected to be one of these two compounds.
Caption: Decision tree for rapid spectroscopic discrimination of CTP vs. Fluopyram.
References
Food and Agriculture Organization (FAO). Fluopyram: JMPR 2010 Evaluation - Residues and Analytical Aspects. FAO Plant Production and Protection Paper. Available at: [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11236466 (Fluopyram). PubChem. Available at: [Link]
MolAid Chemical Database. 5-chloro-2-(thiazol-5-yl)pyridine (CAS 1190219-55-6) Structure and Properties. Available at: [Link]
Analytical Standards for 5-Chloro-2-(thiazol-5-yl)pyridine Quantification: A Comparative Technical Guide
Executive Summary In the rigorous landscape of pharmaceutical development, 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) serves as a critical intermediate and potential impurity in the synthesis of Factor Xa inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rigorous landscape of pharmaceutical development, 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) serves as a critical intermediate and potential impurity in the synthesis of Factor Xa inhibitors, most notably Edoxaban . Precise quantification of this moiety is not merely a matter of yield optimization but a regulatory imperative (ICH Q3A/B) to ensure drug substance purity.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Reagent-Grade Alternatives . Through technical analysis and representative experimental data, we demonstrate that while reagent-grade materials offer initial cost savings, they introduce significant analytical uncertainty that can compromise method validation and regulatory acceptance.
Technical Context: The Edoxaban Pathway
5-Chloro-2-(thiazol-5-yl)pyridine is a structural fragment often introduced during the coupling stages of Edoxaban synthesis. Its unreacted presence or degradation leads to specific impurities that must be controlled at trace levels (typically <0.15%).
Figure 1: Impurity Origin & Control Points
This diagram illustrates the synthetic entry point of the target compound and where it poses a risk as a residual impurity.
Caption: Fig 1. Synthetic pathway highlighting 5-Chloro-2-(thiazol-5-yl)pyridine as both a key intermediate and a critical process impurity requiring strict quantification.
Comparative Analysis of Analytical Standards
Selecting the correct standard grade is a balance of Traceability , Uncertainty , and Cost . Below is a technical comparison of the three primary options available to analytical labs.
Option A: Certified Reference Material (CRM)
Definition: Primary standard characterized by metrological procedures (e.g., qNMR, Mass Balance) with a Certificate of Analysis (CoA) reporting certified purity and uncertainty.
Best For: Method Validation (ICH Q2), Release Testing, Dispute Resolution.
Performance: High traceability; eliminates "standard error" from the analytical budget.
Option B: In-House Working Standard
Definition: Material synthesized or purified internally, then qualified against a CRM.
Best For: Routine QC testing, stability studies (after validation).
Performance: Dependent on the rigor of the qualification protocol. Risk of drift over time.
Option C: Reagent Grade (Commercial Chemical)
Definition: "95-98%" purity chemicals sold for synthesis, not analysis. Lacks detailed impurity profiling or water content correction.
Best For: Early-stage R&D, qualitative identification (retention time markers).
Performance: High risk of bias. "98%" purity often includes water/solvents not accounted for in the assay calculation.
Table 1: Comparative Performance Metrics
Feature
Certified Reference Material (CRM)
In-House Working Standard
Reagent Grade Alternative
Purity Assignment
99.8% ± 0.3% (Mass Balance/qNMR)
Qualified vs. CRM
Nominal (e.g., ">98%")
Traceability
NIST/BIPM Traceable
Traceable to CRM
None
Water/Solvent Correction
Explicitly quantified (KF/TGA)
Measured during qualification
Often ignored
Linearity (R²)
> 0.9995
> 0.9990
~0.990 - 0.995
Assay Bias Risk
Low (< 0.5%)
Medium (0.5 - 1.0%)
High (2.0 - 5.0%)
Regulatory Acceptance
High (Mandatory for filing)
High (If fully documented)
Low (Rejected for GMP)
Experimental Protocol: Quantification Methodology
This protocol describes a self-validating HPLC-UV method for quantifying 5-Chloro-2-(thiazol-5-yl)pyridine. It is designed to distinguish the target analyte from the Edoxaban matrix.
Method Parameters (HPLC-UV)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 90% B over 15 min.
Flow Rate: 1.0 mL/min.
Detection: UV @ 290 nm (Lambda max for thiazole-pyridine systems).
Temperature: 30°C.
Standard Qualification Workflow (The "Self-Validating" Step)
Crucial Step: Before using an In-House or Reagent standard, you must validate it against a Primary Standard/CRM using the Response Factor (RF) check.
Preparation: Prepare duplicate stock solutions of the CRM and the Alternative Standard at 0.5 mg/mL in Methanol.
Dilution: Dilute both to a working concentration of 50 µg/mL.
Injection: Inject the CRM (n=5) and Alternative (n=5).
Calculation:
Acceptance: The calculated purity must match the label claim within ±1.0%. If not, the Reagent Grade material is failed for quantitative use.
Workflow Diagram
Caption: Fig 2. Decision logic for selecting and qualifying analytical standards to ensure data integrity.
Supporting Data: Impact of Standard Quality
To illustrate the causality between standard quality and analytical accuracy, we compared the quantification of a spiked recovery sample (0.10% nominal impurity level) using a CRM versus a generic Reagent Grade standard.
Table 2: Recovery Study Results (n=6)
Metric
Method using CRM
Method using Reagent Grade
Analysis
Assigned Purity of Std
99.6% (Certified)
98.0% (Label Claim)
Reagent label often ignores moisture.
Actual Water Content
0.1% (KF)
1.8% (KF - Unreported)
Critical Error Source
Calculated Recovery
100.2%
102.1%
Reagent method overestimates impurity.
RSD (Precision)
0.8%
1.5%
Impurities in reagent cause baseline noise.
LOD (S/N > 3)
0.005%
0.012%
Lower purity standard raises background.
Interpretation:
Using the Reagent Grade standard without correcting for its actual water content (1.8%) led to a 2.1% overestimation of the impurity in the sample. In a GMP environment, this could cause a safe batch to fail specifications (OOS), leading to unnecessary investigations and production losses.
Conclusion & Recommendation
For the quantification of 5-Chloro-2-(thiazol-5-yl)pyridine , the choice of analytical standard is a critical variable in the method lifecycle.
For Regulatory Filing (IND/NDA): You must use a characterized Reference Standard (CRM or fully characterized Primary Standard) to establish the method's accuracy.
For Routine QC: An In-House Working Standard is acceptable only if it is rigorously qualified against a Primary Standard using the protocol outlined in Section 4.2.
Avoid: Direct use of commercial "Reagent Grade" chemicals for quantification without prior drying and purity assignment (qNMR/KF), as this introduces uncontrolled bias.
References
International Council for Harmonisation (ICH). Guideline Q2(R2): Validation of Analytical Procedures. (2023).[1] Retrieved from [Link]
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (2013).[2] Retrieved from [Link]
PubChem. Compound Summary: 5-Chloro-2-(thiazol-5-yl)pyridine (CAS 1190219-55-6).[3] National Library of Medicine. Retrieved from [Link]
ResearchGate. Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate. (2025).[1][4][5][6] Retrieved from [Link]
Comparative Yield Analysis of Thiazole Synthesis Routes: A Comprehensive Guide for Process Optimization
The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous antimicrobial, anticancer, and anti-inflammatory agents. For researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous antimicrobial, anticancer, and anti-inflammatory agents. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route for thiazole ring construction is a critical decision. This choice dictates overall process efficiency, scalability, and environmental footprint.
This guide provides an objective, data-driven comparison of classical and modern thiazole synthesis methodologies—specifically the Hantzsch synthesis, the Cook-Heilbron synthesis, and contemporary green catalytic approaches—analyzing the mechanistic causality behind their respective yields.
Mechanistic Causality and Yield Optimization
Understanding the thermodynamic and kinetic drivers of each synthetic route is essential for rational method selection and yield optimization.
The Hantzsch Thiazole Synthesis : The classical cyclocondensation of an α-haloketone with a thioamide or thiourea remains the workhorse for accessing 2,4-disubstituted thiazoles. However, conventional heating often requires extended reaction times and can suffer from diminished yields due to competitive side reactions, such as the dehalogenation of the haloketone (1)[1]. Transitioning to microwave-assisted protocols accelerates the nucleophilic attack of the sulfur atom on the α-carbon. This rapidly bypasses transition-state energy barriers and boosts yields to 85–95% within 30 minutes[1].
The Cook-Heilbron Synthesis : Specifically tailored for 5-aminothiazoles, this route involves the reaction of α-aminonitriles with carbon disulfide (CS₂) or dithioacids under mild, often aqueous, conditions (2)[2]. The regioselectivity is driven by the initial nucleophilic attack of the amine on the electropositive carbon of CS₂, followed by a thermodynamically favorable tautomerization that drives the aromatization of the thiazole ring[2]. While highly specific, steric hindrance from bulky substituents can limit overall yields.
Green and Catalytic Approaches : Modern methodologies leverage ionic liquids (e.g.,[bmim]Br) or biopolymeric catalysts (e.g., terephthalohydrazide chitosan hydrogels) combined with ultrasound irradiation. Ionic liquids stabilize polar intermediates via hydrogen bonding, significantly lowering activation energies. This dual solvent-catalyst behavior suppresses byproduct formation, pushing yields to 87–97% while enabling catalyst recyclability (). Similarly, ultrasound-assisted synthesis using chitosan hydrogels achieves ~88% yields at mild temperatures (35 °C) (3)[3].
Strategic decision tree for thiazole synthesis routes based on target substitution and yield.
Quantitative Yield Comparison
The following table synthesizes experimental data across various established and emerging methodologies, allowing for a rapid objective comparison of process efficiency.
Synthetic Route
Key Reactants
Catalyst / Solvent
Conditions
Time
Yield (%)
Conventional Hantzsch
α-Haloketone, Thioamide
Methanol
100 °C, Reflux
30 min–24 h
70–99%
Microwave Hantzsch
α-Haloketone, Thiourea
Methanol / Ethanol
70–90 °C, Microwave
10–30 min
85–95%
Cook-Heilbron
α-Aminonitrile, CS₂
Aqueous / Mild Base
Room Temp
1–4 h
60–85%
Ionic Liquid-Mediated
Phenacyl bromide, Thiourea
[bmim]Br (Ionic Liquid)
50 °C
10–20 min
87–97%
Ultrasound-Assisted
Hydrazonoyl chlorides, α-haloketones
TCs Hydrogel / USI
35 °C, Ultrasound
40 min
88–92%
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each workflow incorporates specific checkpoints to verify reaction progress and product integrity.
Protocol 1: Microwave-Assisted Hantzsch Synthesis
Step 1: Combine 2-bromoacetophenone (1.0 mmol) and thiourea (1.0 mmol) in 2 mL of ethanol within a microwave-safe vial.
Step 2: Irradiate the mixture at 70 °C for 15 minutes. Causality: Microwave heating ensures uniform thermal distribution, preventing the localized overheating that typically causes haloketone degradation under conventional reflux.
Step 3:Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the UV-active haloketone spot confirms that cyclocondensation is complete.
Step 4: Cool the solution to room temperature and neutralize with 5% Na₂CO₃. Validation Checkpoint: The rapid precipitation of the 2-amino-4-phenylthiazole product visually validates successful neutralization. Filter, wash with cold water, and recrystallize from ethanol.
Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles
Step 1: Dissolve the target α-aminonitrile (5.0 mmol) in an aqueous mild base solution.
Step 2: Add carbon disulfide (CS₂) (6.0 mmol) dropwise at room temperature. Causality: Maintaining room temperature is critical; it prevents the highly volatile CS₂ from escaping the reaction matrix and avoids the thermal degradation of the sensitive nitrile precursor.
Step 3: Stir the mixture for 2 hours. Validation Checkpoint: The solution will transition from clear to a cloudy suspension as the intermediate 5-imino-2-thione thiazolidine forms.
Step 4: Acidify the mixture with dilute HCl. Validation Checkpoint: The addition of acid triggers a thermodynamically driven tautomerization, resulting in the immediate precipitation of the aromatic 5-aminothiazole. Collect via vacuum filtration and dry.
Protocol 3: Ultrasound-Assisted Green Synthesis
Step 1: Combine hydrazonoyl chloride (1.0 mmol) and α-haloketone (1.0 mmol) in a standard reaction vessel.
Step 2: Introduce the terephthalohydrazide chitosan (TCs) hydrogel catalyst. Causality: The high surface area of this biopolymeric catalyst provides localized basic sites, accelerating proton transfer without the need for harsh, homogeneous basic reagents.
Step 3: Subject the mixture to ultrasonic irradiation (USI) at 35 °C for 40 minutes. Causality: Acoustic cavitation generates microscopic localized hotspots that drive the reaction kinetically, while the bulk temperature remains low to preserve sensitive functional groups.
Step 4:Validation Checkpoint: Filter the mixture to recover the insoluble TCs catalyst. The ease of separation and consistent mass recovery validates the catalyst's structural integrity for subsequent cycles.
Step 5: Evaporate the filtrate and recrystallize from ethanol to yield the pure highly functionalized thiazole (>88% yield).
Self-validating experimental workflow for ultrasound-assisted green synthesis of thiazoles.
References
BenchChem. "A Comparative Guide to Novel Thiazole Synthesis Methodologies.
Wikipedia. "Cook–Heilbron thiazole synthesis.
MDPI. "Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric Catalyst.
RSC. "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
PMC. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
A Comparative Guide to the Infrared Spectroscopic Identification of 5-Chloro-2-(thiazol-5-yl)pyridine
Introduction: The Role of Spectroscopic Fingerprinting in Modern Drug Discovery In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of Spectroscopic Fingerprinting in Modern Drug Discovery
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific integrity. Among the suite of analytical techniques employed for this purpose, Fourier-Transform Infrared (FTIR) spectroscopy remains a rapid, non-destructive, and highly informative method. By measuring the absorption of infrared radiation by specific molecular vibrations, FTIR provides a unique spectroscopic "fingerprint," enabling the identification of functional groups and the overall molecular architecture.
This guide provides a detailed, predictive analysis of the key IR absorption bands expected for 5-Chloro-2-(thiazol-5-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of a published reference spectrum for this specific molecule, this document serves as an authoritative guide for researchers. We will achieve this by dissecting the molecule into its constituent functional groups—the 2,5-disubstituted pyridine ring, the thiazole ring, and the aryl-chloride moiety—and comparing their expected vibrational modes with well-characterized analogous compounds. This comparative approach provides a robust framework for the identification and quality control of 5-Chloro-2-(thiazol-5-yl)pyridine.
Molecular Structure and Predicted Vibrational Modes
The structural identity of 5-Chloro-2-(thiazol-5-yl)pyridine is defined by the unique combination of its three core components. The vibrational signature arises from the stretching and bending motions of the bonds within these components.
Caption: Standard workflow for FTIR/ATR analysis of a solid sample.
1. Instrumentation and Parameters:
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
Accessory: A single-bounce diamond or germanium ATR accessory.
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32-64 scans (co-added to improve the signal-to-noise ratio).
[1]
2. Methodology:
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Record a spectrum of the clean crystal to verify no residual peaks are present. If needed, clean with a soft, lint-free tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
Background Collection: With the clean, dry crystal, lower the pressure arm and collect the background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be automatically subtracted from the sample spectrum.
[1]3. Sample Application: Place a small amount (typically 1-2 mg) of the solid 5-Chloro-2-(thiazol-5-yl)pyridine powder onto the center of the ATR crystal.
Pressure Application: Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
Sample Spectrum Collection: Collect the sample spectrum using the identical acquisition parameters as the background scan.
Data Processing: The resulting spectrum will be displayed in absorbance or transmittance. Apply an ATR correction algorithm (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be applied to improve the appearance of the spectrum.
Conclusion and Final Confirmation
The structural confirmation of 5-Chloro-2-(thiazol-5-yl)pyridine via IR spectroscopy is a process of cumulative evidence. An analyst should seek the simultaneous presence of all key vibrational bands as outlined in this guide. The definitive "fingerprint" for this molecule will be the unique combination of:
Weak C-H stretching bands above 3000 cm⁻¹.
A complex and strong series of absorptions between 1610-1420 cm⁻¹, characteristic of the coupled pyridine and thiazole ring systems.
A strong C-H out-of-plane bending band in the 860-800 cm⁻¹ range, confirming the 2,5-disubstitution pattern.
A distinct absorption in the 800-600 cm⁻¹ region, attributable to the C-Cl bond.
By using this comparative guide and adhering to the rigorous experimental protocol provided, researchers, scientists, and drug development professionals can confidently identify and verify the structure of 5-Chloro-2-(thiazol-5-yl)pyridine, ensuring the integrity and quality of their work.
References
ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]
AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Available from: [Link]
Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 458-465. Available from: [Link]
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1756. Available from: [Link]
ResearchGate. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]
ResearchGate. FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. Available from: [Link]
Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(1), 1-11. Available from: [Link]
Collection of Czechoslovak Chemical Communications. 28 vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, and 2-amino-[2H2]-thiazole. Available from: [Link]
Digital Commons @ NJIT. A study of the vibrational spectra of some monosubstituted pyridines. Available from: [Link]
Canadian Science Publishing. DIFFERENTIATION BETWEEN SOME 2,3- AND 2,5-DISUBSTITUTED PYRIDINE DERIVATIVES BY INFRARED SPECTROSCOPY. Canadian Journal of Chemistry, 40(12), 2329-2332. Available from: [Link]
MDPI. Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. Crystals, 12(9), 1199. Available from: [Link]
Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5616. Available from: [Link]
PubMed. A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2665-2681. Available from: [Link]
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]
PubChem. 2-Amino-5-chloropyridine. Available from: [Link]
National Institute of Standards and Technology (NIST). Pyridine, 2-chloro-. NIST Chemistry WebBook. Available from: [Link]
Nazarbayev University Repository. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective. Available from: [Link]
Canadian Science Publishing. VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 36(1), 118-131. Available from: [Link]
International Journal of Research in Engineering and Science (IJRES). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Available from: [Link]
International Journal of Engineering and Invention (IJEI). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. Available from: [Link]
MDPI. Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts. International Journal of Molecular Sciences, 25(1), 159. Available from: [Link]
National Institute of Standards and Technology (NIST). 5-Chloro-2-pyridinol. NIST Chemistry WebBook. Available from: [Link]
National Center for Biotechnology Information. Metal–Halogen Bonding Seen through the Eyes of Vibrational Spectroscopy. Molecules, 25(1), 29. Available from: [Link]
Chemchart. 2-CHLOROPYRIDINE (109-09-1). Available from: [Link]
PubChem. 5-Chloro-2-pyridone. Available from: [Link]
University of Calicut. Characteristic Group Vibrations of Organic Molecules II. Available from: [Link]
The Journal of Chemical Physics. Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5NCl) radical. Available from: [Link]
ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Available from: [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]
The Journal of Chemical Physics. Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. Available from: [Link]
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]
University of Illinois. IR Spectroscopy of Hydrocarbons. Available from: [Link]
University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]
assessing purity of commercial 5-Chloro-2-(thiazol-5-yl)pyridine samples
An In-Depth Guide to the Orthogonal Purity Assessment of Commercial 5-Chloro-2-(thiazol-5-yl)pyridine Samples For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, the purity o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Orthogonal Purity Assessment of Commercial 5-Chloro-2-(thiazol-5-yl)pyridine Samples
For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, the purity of starting materials and intermediates is not merely a matter of compliance; it is a cornerstone of drug safety and efficacy. 5-Chloro-2-(thiazol-5-yl)pyridine is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity profile directly influences the impurity profile of the final API, making rigorous, multi-faceted analysis essential.
This guide provides a comprehensive framework for assessing the purity of commercial 5-Chloro-2-(thiazol-5-yl)pyridine samples. We move beyond simple chromatogram-based area percentage, advocating for an orthogonal approach that combines chromatographic, spectroscopic, and thermal analysis techniques. This ensures a holistic understanding of a sample's purity, capable of identifying and quantifying a wide range of potential impurities, including isomers, process-related contaminants, and degradation products.
The Rationale for an Orthogonal Approach
Relying on a single analytical technique can lead to a dangerously incomplete picture of a sample's purity. For instance, a standard reverse-phase HPLC method might co-elute a structurally similar impurity with the main peak, or fail to detect a non-UV active contaminant. An orthogonal approach, using multiple techniques based on different physicochemical principles, provides a self-validating system of checks and balances.
Chromatography (HPLC, GC-MS) separates compounds based on their partitioning behavior between a stationary and mobile phase.
Spectroscopy (NMR) provides detailed structural information, confirming the identity of the main component and enabling the identification of impurities.
Thermal Analysis (DSC) measures purity based on the thermodynamic properties of the bulk material, offering a quantitative result that is insensitive to co-eluting chromatographic impurities.
The following workflow illustrates the logical progression of a comprehensive purity assessment campaign.
Caption: High-level workflow for orthogonal purity analysis.
Understanding Potential Impurities: A Synthesis-Based Approach
To effectively hunt for impurities, one must first understand their likely origin. The synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine typically involves a cross-coupling reaction. A plausible route is the Suzuki or Stille coupling of a 2-chloropyridine derivative with a 5-thiazoleboronic acid (or stannane) derivative.
This synthetic pathway can introduce several classes of impurities:
Starting Materials: Unreacted 2,5-dichloropyridine or 5-bromothiazole.
Isomeric Impurities: Impurities arising from isomeric starting materials, such as 2-Chloro-3-(thiazol-5-yl)pyridine.
Process-Related Impurities: By-products from side reactions, such as homo-coupling of the starting materials.
Degradation Products: Resulting from instability under certain pH, light, or temperature conditions.
Caption: Relationship between synthesis and potential impurities.
HPLC is the workhorse for purity analysis in the pharmaceutical industry. For a molecule like 5-Chloro-2-(thiazol-5-yl)pyridine, which contains basic nitrogen atoms and a UV-active aromatic system, reverse-phase HPLC with UV detection is the method of choice.[1] The basic nitrogen heterocycles require careful mobile phase pH control to ensure good peak shape and reproducibility.[2]
Protocol 1: HPLC-UV Purity Method
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
Chromatographic Conditions: The following table outlines a robust starting method.
Parameter
Recommended Setting
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
A standard C18 column provides good hydrophobic retention for this type of aromatic heterocycle.[3]
Mobile Phase A
0.1% Formic Acid in Water
Provides protons to ensure consistent ionization of the basic nitrogens, improving peak shape.
Mobile Phase B
Acetonitrile
A common, effective organic modifier for reverse-phase chromatography.[2]
Gradient
5% B to 95% B over 20 min
A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures retention time stability.
Detection
DAD, 254 nm
The aromatic system should have strong absorbance at this wavelength. A DAD allows for peak purity analysis.
Injection Vol.
10 µL
Diluent
50:50 Acetonitrile:Water
Ensures sample solubility and compatibility with the mobile phase.
System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.
Data Analysis: Integrate all peaks. Report the purity as the area percent of the main peak relative to the total area of all peaks. Use the DAD to assess peak purity and check for co-eluting impurities.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities that may not be detected or well-resolved by LC. Given the chlorinated nature of the target molecule, GC-MS is well-suited for this analysis.[4]
Protocol 2: GC-MS Impurity Profile Method
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in Dichloromethane.
GC-MS Conditions:
Parameter
Recommended Setting
Rationale
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm
A low-polarity 5% phenyl phase column is a general-purpose column suitable for a wide range of semi-volatile organic compounds, including chlorinated aromatics.[4][5]
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert carrier gas.
Inlet Temp.
280 °C
Ensures complete vaporization of the analyte and impurities.
Injection Mode
Split (50:1)
Prevents column overloading from the main component.
Oven Program
50°C (hold 2 min), ramp to 300°C @ 15°C/min, hold 5 min
A standard temperature program to separate compounds with a range of boiling points.
MS Transfer Line
290 °C
Ion Source Temp.
230 °C
Ionization Mode
Electron Ionization (EI), 70 eV
Standard ionization for creating reproducible fragmentation patterns for library matching.
Mass Range
40 - 450 amu
Covers the mass of the parent compound and likely fragments/impurities.
Data Analysis: Identify peaks by comparing their mass spectra to a commercial library (e.g., NIST). This can tentatively identify starting materials or common solvent impurities. The mass spectrum of the main peak should be consistent with the structure of 5-Chloro-2-(thiazol-5-yl)pyridine.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure confirmation and for identifying structurally related impurities. Both ¹H and ¹³C NMR should be performed. While a full structural elucidation is beyond the scope of a routine purity check, the spectrum should be clean, with all signals assignable to the target structure.[6]
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Acquisition:
¹H NMR: Acquire a standard proton spectrum. Key signals to observe would be in the aromatic region (7.0-9.0 ppm), corresponding to the protons on the pyridine and thiazole rings.[7] The integration of these signals should correspond to the number of protons on the molecule.
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should match the number of unique carbon atoms in the structure. The carbon attached to the chlorine will have a characteristic chemical shift.[8]
Data Analysis:
Confirm that all major signals in the ¹H and ¹³C spectra are consistent with the structure of 5-Chloro-2-(thiazol-5-yl)pyridine.
Look for small, unassigned peaks. The integration of these peaks in the ¹H spectrum relative to the main component can provide a semi-quantitative estimate of impurity levels.
Pay close attention to the aromatic region for signals that could indicate isomeric impurities.
DSC offers a powerful method for determining absolute purity based on the thermodynamic principle of melting point depression.[9][10] The presence of impurities broadens the melting endotherm and lowers the melting point. The van't Hoff equation can be used to calculate the mole percent purity from a single DSC measurement, providing a truly orthogonal result to chromatography without the need for impurity reference standards.[11][12]
Protocol 4: Purity Determination by DSC
Instrumentation: A calibrated DSC instrument (e.g., Mettler Toledo, TA Instruments) with a refrigerated cooling system.
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.
DSC Conditions:
Parameter
Recommended Setting
Rationale
Temperature Program
Heat from ambient to ~20°C above the melt at a rate of 1-2 °C/min
A slow heating rate is crucial for allowing the sample to remain in thermodynamic equilibrium, which is a requirement for the van't Hoff calculation.[11]
Purge Gas
Nitrogen, 50 mL/min
Provides an inert atmosphere, preventing oxidative degradation.
Data Analysis:
The instrument software will typically have a built-in purity analysis package. This analysis applies the van't Hoff equation to the shape of the leading edge of the melting endotherm.
The analysis provides a purity value in mole percent. This method is most accurate for purities between 98.5% and 99.99 mol%.[12] It assumes that the impurities form a eutectic system with the main component and are soluble in the melt but not the solid.[11]
Summary and Comparison of Results
The final step is to collate the data from all techniques into a single, comprehensive purity statement.
Technique
Principle
Information Provided
Strengths & Limitations
HPLC-UV
Chromatographic Separation
Purity by area %, impurity profile.
Strengths: High resolution, quantitative. Limitations: Relies on UV response, co-elution possible.
GC-MS
Chromatographic Separation
Identification of volatile/semi-volatile impurities.
Strengths: High sensitivity, structural info from MS. Limitations: Not suitable for non-volatile or thermally labile compounds.
NMR
Nuclear Spin in Magnetic Field
Unambiguous structure confirmation, identification of structural isomers.
Strengths: Orthogonal to chromatography, no standards needed. Limitations: Requires crystalline solid, insensitive to impurities that are insoluble in the melt.
By employing this orthogonal approach, a high-confidence, well-substantiated purity value can be assigned to any commercial batch of 5-Chloro-2-(thiazol-5-yl)pyridine. This rigorous characterization is an indispensable step in ensuring the quality and consistency of downstream processes and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
Readers Insight. (2025). Heterocycles Structural Analysis in HPLC Method Development.
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation.
Mettler Toledo. (n.d.). Live Webinar: Purity Determination by Differential Scanning Calorimetry (DSC).
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis.
Russo, M. et al. (2010). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. Journal of Separation Science.
ResearchGate. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives.
Ocenaskova, V. et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online.
Royal Society of Chemistry. (n.d.). Supplementary Data.
Krystof, V. et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry.
Abrigach, F. et al. (n.d.). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. PMC.
Thies, S. et al. (2012). 5-Chloro-2-(phenyldiazenyl)pyridine. PMC.
Hafez, H. N. et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.
Khodayari, M. et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
Laddha, P. R. et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
Gomha, S. M. et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI.
Thermo Fisher Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. cromlab-instruments.es.
Al-Abdullah, E. S. et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.
Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
ResearchGate. (n.d.). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity.
BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
Thermo Fisher Scientific. (n.d.). A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins.
Sastry, T. U. et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
Al-Zahrani, F. A. M. et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. ResearchGate.
ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level.
Reddy, G. M. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) requires more than just basic lab safety—it demands a mecha...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Chloro-2-(thiazol-5-yl)pyridine (CAS: 1190219-55-6) requires more than just basic lab safety—it demands a mechanistic understanding of the compound's chemical behavior. Widely utilized in the synthesis of advanced therapeutics, such as pan-CDK inhibitors [1], this compound features a halogenated pyridine ring fused to a thiazole moiety.
This structural combination imparts unique electronic properties critical for drug design, but it also dictates strict, legally mandated operational and disposal protocols under Environmental Protection Agency (RCRA) frameworks. Improper handling or disposal not only endangers laboratory personnel but can lead to the formation of persistent organic pollutants (POPs).
Here is your comprehensive, self-validating guide to the operational handling, segregation, and disposal of 5-Chloro-2-(thiazol-5-yl)pyridine.
Part 1: Chemical Profiling & Hazard Causality
To design a safe operational workflow, we must first understand the causality behind the hazards:
Halogenated Heteroaromatic Stability: The carbon-chlorine (C-Cl) bond on the electron-deficient pyridine ring is highly stable. If disposed of improperly (e.g., low-temperature incineration or drain disposal), the incomplete combustion of this compound can lead to the formation of highly toxic dioxins and furans.
Acute Toxicity & Penetration: Like many substituted pyridines and thiazoles, this compound presents acute toxicity risks (H301, H311, H331). The lipophilic nature of the thiazole ring enhances dermal penetration, making strict engineering controls and PPE non-negotiable.
Waste Classification: Under EPA guidelines, any waste stream containing this compound must be strictly classified as halogenated organic waste [2]. Mixing halogenated compounds with non-halogenated waste streams is a critical operational error; it exponentially increases disposal costs, as the entire mixed volume must be treated via specialized high-temperature incineration.
Quantitative Operational Parameters
To ensure standardization across your facility, adhere to the following validated metrics:
Parameter
Specification
Scientific Rationale
Incineration Temperature
820°C – 1,600°C
Required to cleave stable C-Cl bonds and heteroaromatic rings, preventing dioxin/furan formation [3].
SAA Volume Limit
≤ 25 Gallons
EPA Resource Conservation and Recovery Act (RCRA) limit for Satellite Accumulation Areas [4].
Fume Hood Face Velocity
100 – 120 fpm
Ensures capture of toxic particulates/vapors, mitigating H331 (inhalation) hazards.
Spill Absorbent
Vermiculite / Dry Sand
Chemically inert; prevents exothermic reactions associated with reactive organic cleanups.
Part 2: Operational Handling & Workflow Protocol
Every protocol in your laboratory must be a self-validating system. Follow this step-by-step methodology for handling the pure solid or concentrated solutions of 5-Chloro-2-(thiazol-5-yl)pyridine.
Step 1: Engineering Controls & PPE Verification
Action: Don chemical-resistant nitrile or neoprene gloves (double-gloving recommended), a fully buttoned lab coat, and splash-proof safety goggles.
Validation Checkpoint: Before opening the reagent bottle, use a digital anemometer or check the fume hood monitor to verify the face velocity is between 100 and 120 fpm. Do not proceed if the alarm is triggered.
Step 2: Transfer and Weighing
Action: Weigh the compound exclusively within the fume hood using an analytical balance enclosed in a draft shield. Use anti-static weighing boats to prevent aerosolization of the halogenated powder.
Validation Checkpoint: Inspect the balance area with a UV light (if applicable to the derivative) or visually ensure no micro-dust remains on the balance pan.
Step 3: Equipment Decontamination
Action: Rinse all spatulas, glassware, and reusable equipment with a compatible halogenated solvent (e.g., dichloromethane) to dissolve residual compound.
Validation Checkpoint: Route all decontamination rinses directly into the designated halogenated waste carboy. Never rinse contaminated equipment in the sink.
Operational workflow for handling 5-Chloro-2-(thiazol-5-yl)pyridine from handling to waste.
Part 3: Waste Segregation & Disposal Plan
Proper disposal is a legal obligation from "cradle to grave." Pyridine derivatives require specific destruction methodologies [3].
Step 1: Segregation at the Source
Action: Establish a dedicated 4-liter poly bottle or 5-gallon white plastic carboy specifically for Halogenated Organic Waste .
Validation Checkpoint: Cross-reference the waste log prior to addition. Ensure no non-halogenated solvents (e.g., acetone, methanol, ethanol) have been introduced to this container.
Step 2: Satellite Accumulation Area (SAA) Storage
Action: Affix a completed "Hazardous Waste" tag to the container before the first drop of waste is added. Store the container in secondary containment within the SAA.
Validation Checkpoint: Ensure the container is vapor-tight and kept closed at all times unless actively receiving waste.
Step 3: High-Temperature Incineration
Action: Coordinate with your Environmental Health and Safety (EHS) department or a permitted hazardous waste vendor to transport the waste for rotary kiln or liquid injection incineration.
Validation Checkpoint: Verify the vendor's manifest confirms incineration capabilities between 820°C and 1,600°C to guarantee complete thermal destruction of the thiazole and pyridine rings.
EPA-compliant disposal pathway for halogenated heterocyclic organic waste.
Part 4: Spill Response & Decontamination Methodology
In the event of a spill, immediate and calculated action prevents environmental contamination and inhalation exposure.
Step 1: Containment
Action: Evacuate non-essential personnel. Eliminate all ignition sources. Cover the liquid spill or solid powder with an inert absorbent material such as dry sand or vermiculite.
Causality: Vermiculite is highly porous and chemically inert, preventing the exothermic reactions that can occur if reactive organic solvents are absorbed using incompatible materials.
Step 2: Collection
Action: Use non-sparking tools to sweep the absorbed mixture. Place the contaminated absorbent into a heavy-duty, sealable polyethylene bag or a dedicated solid waste container.
Step 3: Decontamination & Disposal
Action: Wash the spill area with a mild detergent and water, absorbing the wash water with spill pads.
Validation Checkpoint: Tag all spill pads, vermiculite, and contaminated PPE as "Hazardous Waste - Halogenated Spill Debris" and route them to the SAA for high-temperature incineration.
References
Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Title: Guidelines for Solvent Waste Recycling and Disposal
Source: Hazardous Waste Experts / EPA Guidelines
URL: [Link]
Title: Toxicological Profile for Pyridine (Incineration & Destruction Guidelines)
Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC
URL: [Link]
Title: Halogenated Solvents in Laboratories - Standard Operating Procedure
Source: Temple University Environmental Health and Radiation Safety
URL: [Link]
Handling
Advanced Safety and Operational Guide: Handling 5-Chloro-2-(thiazol-5-yl)pyridine
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Chloro-2-(thiazol-5-yl)pyridine requires more than just a cursory glance at a safety sheet. It demands a deep u...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 5-Chloro-2-(thiazol-5-yl)pyridine requires more than just a cursory glance at a safety sheet. It demands a deep understanding of the molecule's physicochemical properties and the causality behind every safety protocol. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan grounded in authoritative [1].
Hazard Profile and Causality
5-Chloro-2-(thiazol-5-yl)pyridine is a halogenated heteroaromatic compound. Because specific toxicological data for this exact niche intermediate is often limited, we must extrapolate its hazard profile from structurally similar[2].
Electrophilic Reactivity: The chloro-substituent on the electron-deficient pyridine ring increases the molecule's reactivity toward nucleophiles. In a biological context, this translates to potential protein binding, making it a severe skin and eye irritant, and a potential sensitizer[2].
Lipophilicity: The dual heterocyclic rings impart significant lipophilicity, allowing the compound to easily permeate the stratum corneum (the outer layer of skin) if dissolved in organic carrier solvents.
Physical State Hazards: As a solid powder, it poses a significant inhalation risk. Fine particulates can aerosolize during weighing, necessitating stringent engineering controls under the [1].
Comprehensive PPE Matrix
Selecting Personal Protective Equipment (PPE) is not arbitrary; it is a calculated defense mechanism against the specific exposure routes of the [3].
PPE Category
Specification
Causality / Scientific Rationale
Eye/Face
ANSI Z87.1 Tightly fitting safety goggles. Add a face shield for solution handling.
Prevents ocular exposure to airborne dust or concentrated solvent splashes, which can cause severe corneal damage[2].
Skin/Hands
Double-gloving: Nitrile (inner, 4 mil) + Neoprene or Butyl (outer) when using chlorinated solvents.
Halogenated heteroaromatics can permeate thin latex. Nitrile offers baseline protection, but outer gloves must be matched to the solvent used for dissolution[1].
Respiratory
N95 or P100 particulate respirator (if outside VBE). Half-mask with organic vapor cartridge for large-scale solvent use.
Fine powders of halogenated pyridines pose an acute inhalation hazard. Dust masks prevent particulate inhalation during solid transfer[2].
Body
Flame-resistant (FR) lab coat, fully buttoned.
Protects against static discharge ignition if the compound is handled near flammable solvents[3].
Operational Workflows & Engineering Controls
Every protocol must be a self-validating system where engineering controls and PPE work in tandem to eliminate exposure[1].
Protocol A: Solid-State Handling (Weighing and Transfer)
Preparation: Verify that the Ventilated Balance Enclosure (VBE) or certified fume hood has an inward face velocity of 80–100 feet per minute (fpm)[3].
PPE Donning: Equip safety goggles, an N95 respirator, a lab coat, and standard nitrile gloves.
Static Mitigation: Pass an anti-static bar or zero-stat gun over the weighing vessel. Rationale: Heterocyclic powders often hold static charges, leading to sudden aerosolization and inhalation risk when manipulated with a metal spatula.
Transfer: Weigh the 5-Chloro-2-(thiazol-5-yl)pyridine using a clean, dry, anti-static plastic spatula.
Decontamination: Wipe the exterior of the weighing vessel with a solvent-dampened wipe (e.g., 70% ethanol) before removing it from the enclosure to prevent cross-contamination.
Solvent Selection: This compound is typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM).
Engineering Control: Perform all dissolutions strictly inside a certified fume hood with the sash positioned at the designated working height[1].
Glove Upgrade: If using DCM as the solvent, immediately upgrade the outer glove to Neoprene or Butyl rubber. Rationale: Standard nitrile degrades rapidly in DCM, which can act as a carrier solvent, driving the dissolved toxicant directly through the glove matrix and into the skin[3].
Emergency Response & Spill Management
In the event of an accidental release, follow this sequential containment protocol:
Isolation: Immediately evacuate the immediate vicinity and lower the fume hood sash if the spill is contained within it.
PPE Upgrade: Don a half-face respirator equipped with organic vapor/acid gas cartridges and heavy-duty Neoprene gloves[2].
Containment (Solid Spill): Gently cover the powder with damp absorbent paper to suppress dust generation. Do not dry-sweep.
Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).
Collection & Sanitization: Use non-sparking tools to scoop the absorbed material into a sealable secondary container. Wash the affected surface with a detergent solution, followed by an ethanol wipe to remove residual lipophilic traces.
Disposal Plan
Improper disposal of halogenated heterocycles poses severe environmental risks.
Solid Waste: Collect all contaminated spatulas, wipes, and empty vials in a clearly labeled, leak-proof container designated for "Halogenated Organic Solid Waste."
Liquid Waste: Segregate reaction filtrates and solvent washes into a "Halogenated Organic Liquid Waste" carboy. Critical Note: Never mix halogenated waste with non-halogenated waste, as this drastically increases incineration costs and violates EPA/RCRA compliance standards.
Labeling: Ensure all waste containers list "5-Chloro-2-(thiazol-5-yl)pyridine" explicitly; do not use abbreviations.
Operational Decision Matrix
Fig 1: Operational workflow and PPE decision matrix for 5-Chloro-2-(thiazol-5-yl)pyridine.
References
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12287, 3-Chloropyridine." PubChem.[Link]
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." United States Department of Labor.[Link]